molecular formula C6H7ClO B1302186 Hex-5-ynoyl chloride CAS No. 55183-45-4

Hex-5-ynoyl chloride

Cat. No.: B1302186
CAS No.: 55183-45-4
M. Wt: 130.57 g/mol
InChI Key: WZBQFNAWQPYQPM-UHFFFAOYSA-N
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Description

Hex-5-ynoyl chloride is a useful research compound. Its molecular formula is C6H7ClO and its molecular weight is 130.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-ynoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBQFNAWQPYQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374720
Record name hex-5-ynoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55183-45-4
Record name hex-5-ynoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-ynoyl chloride
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Foundational & Exploratory

Introduction: A Bifunctional Reagent for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hex-5-ynoyl Chloride: Properties, Synthesis, and Applications

This compound is a versatile bifunctional molecule that has garnered significant interest among researchers in organic synthesis, materials science, and drug development. Its structure is deceptively simple, featuring a six-carbon backbone terminated by two highly valuable and disparate functional groups: a reactive acyl chloride and a terminal alkyne. This unique arrangement allows for orthogonal chemical modifications, making it a powerful building block for constructing complex molecular architectures.

The acyl chloride provides a classic site for nucleophilic acyl substitution, enabling the facile formation of esters, amides, and other acyl derivatives. Simultaneously, the terminal alkyne serves as a handle for a variety of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This dual reactivity allows scientists to first conjugate the molecule to a substrate via its acyl chloride group and then introduce another molecular entity through the alkyne, a strategy widely employed in bioconjugation and the development of advanced biomaterials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications for professionals in the chemical sciences.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting. This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Core Chemical Identifiers
  • IUPAC Name : this compound[4]

  • Synonyms : 5-Hexynoyl chloride

  • CAS Number : 55183-45-4[4][5][6]

  • Molecular Formula : C₆H₇ClO[4][5]

  • Molecular Weight : 130.57 g/mol [4][5]

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below. Note that some physical properties, such as boiling point, are not consistently reported and should be determined empirically if required for a specific application.

PropertyValueSource
Physical Form Brown liquid
Purity >95% (Typical)[7]
SMILES C#CCCCC(=O)Cl[4]
InChIKey WZBQFNAWQPYQPM-UHFFFAOYSA-N[4]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[6]
Safety and Handling

This compound is classified as a dangerous good for transport and poses significant hazards.[5] It is a flammable, corrosive, and irritating substance.[4]

  • GHS Hazard Statements :

    • H314: Causes severe skin burns and eye damage.[4][6]

    • H335: May cause respiratory irritation.[4]

    • H226/H227: Flammable liquid and vapor / Combustible liquid.[4]

    • H302: Harmful if swallowed.

  • GHS Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark).

Handling Protocol:

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

  • Dispensing : Due to its moisture sensitivity, use an inert atmosphere (e.g., nitrogen or argon) when handling. Use syringes or cannulas for transfers. The compound reacts violently with water, alcohols, and alkalis.

  • Storage : Keep the container tightly closed and store in a freezer (-20°C) under an inert atmosphere to prevent degradation and reaction with atmospheric moisture.[6]

  • Spill & Disposal : In case of a spill, absorb with an inert material (e.g., Chemizorb®) and dispose of as hazardous waste. Do not allow the product to enter drains. All waste must be disposed of according to local and national regulations.[8]

PART 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is through the activation of its corresponding carboxylic acid, Hex-5-ynoic acid. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent.

Rationale for Reagent Selection

Thionyl chloride (SOCl₂) is often the reagent of choice for this conversion. It is highly effective and produces gaseous byproducts (SO₂ and HCl), which simplifies the purification process as they can be easily removed under vacuum or with a gas bubbler. An alternative is oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), which also yields volatile byproducts.

Experimental Protocol: Synthesis from Hex-5-ynoic Acid

This protocol describes a general procedure for the synthesis of this compound.

  • Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to a nitrogen/argon line), and a dropping funnel.

  • Reaction : Hex-5-ynoic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition : Thionyl chloride (approx. 1.2-1.5 eq) is added dropwise to the stirred solution at 0°C.

  • Reaction Progression : After addition, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux (approx. 40-50°C) for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting acid and the formation of the methyl ester.

  • Workup & Purification : Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation).

  • Final Product : The crude this compound is typically purified by distillation under reduced pressure to yield a clear or pale brown liquid. It should be used immediately or stored under an inert atmosphere at low temperature.

Synthesis_Workflow Start Hex-5-ynoic Acid (in dry solvent) Reagent Add Thionyl Chloride (SOCl₂) dropwise at 0°C Start->Reagent Reaction Reflux (2-3 hours) Reagent->Reaction Workup Remove Solvent & Excess SOCl₂ (Reduced Pressure) Reaction->Workup Product Purify by Vacuum Distillation Workup->Product Final This compound Product->Final

Caption: General workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Mechanisms

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The acyl chloride is an electrophile, while the terminal alkyne can act as a nucleophile (as its acetylide) or as a partner in cycloaddition reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent substrate for reaction with a wide range of nucleophiles.[9]

Mechanism : The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine, R₂NH) attacks the carbonyl carbon, breaking the C=O pi bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Nucleophilic_Acyl_Substitution sub This compound ts1 Tetrahedral Intermediate sub->ts1 Nucleophilic Attack nuc Nucleophile (R₂NH) nuc->ts1 prod Amide Product ts1->prod Collapse & Chloride Expulsion hcl HCl

Caption: Mechanism of nucleophilic acyl substitution at the acyl chloride.

  • With Amines : Forms stable amide bonds. This is one of the most common reactions, used to attach the hexynoyl moiety to peptides, proteins, or amine-functionalized surfaces.

  • With Alcohols : Forms ester bonds. This reaction is often catalyzed by a non-nucleophilic base like pyridine to sequester the HCl byproduct.[10]

  • With Water : Hydrolyzes rapidly back to the parent carboxylic acid, Hex-5-ynoic acid. This is why anhydrous conditions are critical during its use and storage.

Reactions of the Terminal Alkyne: Click Chemistry

The terminal alkyne is the gateway to "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[1][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential click reaction.[11] this compound, or a derivative thereof, reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linkage is exceptionally stable and serves as a robust covalent linker in bioconjugation applications.[1][]

CuAAC_Reaction Alkyne R-C≡CH Alkyne->p1 Azide N₃-R' Azide->p1 Catalyst Cu(I) catalyst Catalyst->p2 Triazole 1,2,3-Triazole Product p1->Catalyst p2->Triazole

Caption: Schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

PART 4: Key Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an invaluable tool for creating complex, well-defined molecular constructs.

  • Bioconjugation and Probe Synthesis : In chemical biology, this compound is used to create molecular probes. A molecule of interest (e.g., a drug candidate or a metabolite) with a free amine or hydroxyl group can be "tagged" with the hexynoyl group. The resulting alkyne-tagged molecule can then be visualized or captured by reacting it with an azide-functionalized reporter, such as a fluorophore or a biotin tag, via a CuAAC reaction.

  • Antibody-Drug Conjugates (ADCs) : Click chemistry is a powerful method for synthesizing ADCs.[] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be tagged with an alkyne using this compound. The two components are then "clicked" together. This modular approach allows for the rapid assembly and testing of different drug-antibody combinations.[2]

  • Polymer and Materials Science : The alkyne group can be used for surface modification or polymer cross-linking.[10] For example, a surface functionalized with amines can be reacted with this compound to create an alkyne-coated surface. This surface can then be further modified by clicking on various azide-containing molecules to tailor its properties (e.g., hydrophobicity, biocompatibility).

PART 5: Spectroscopic Characterization

Confirming the identity and purity of this compound after synthesis or before use is crucial. The following are the expected spectroscopic signatures based on its structure.[12][13]

TechniqueFunctional GroupExpected Signal / Signature
¹H NMR Terminal Alkyne (≡C-H )~2.0-2.5 ppm (triplet)
Methylene adjacent to C=O (-CH₂ -COCl)~2.8-3.0 ppm (triplet)
Methylene adjacent to alkyne (-CH₂ -C≡)~2.2-2.4 ppm (quartet of triplets)
Other Methylene (-CH₂-)~1.8-2.0 ppm (quintet)
¹³C NMR Carbonyl (C =O)~170-175 ppm
Alkyne (C ≡CH)~80-85 ppm
Alkyne (C≡C H)~70-75 ppm
Methylene adjacent to C=O (-C H₂-COCl)~45-50 ppm
Other Methylenes (-C H₂-)~20-30 ppm
FT-IR Carbonyl (C=O) StretchStrong, sharp band at ~1780-1815 cm⁻¹
Terminal Alkyne (C≡C) StretchWeak, sharp band at ~2100-2140 cm⁻¹
Terminal Alkyne (≡C-H) StretchStrong, sharp band at ~3250-3330 cm⁻¹

Mass Spectrometry (Predicted) : Predicted m/z values for various adducts can be used to confirm the molecular weight.[14]

  • [M+H]⁺: 131.02582

  • [M+Na]⁺: 153.00776

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its orthogonal reactivity, combining the robust chemistry of acyl chlorides with the precision of click chemistry, provides a reliable and versatile platform for researchers. From creating sophisticated probes for biological imaging to assembling next-generation antibody-drug conjugates, the applications of this compound continue to expand, solidifying its role as a key component in the modern chemist's toolbox. Proper understanding of its properties, safe handling procedures, and reaction mechanisms is paramount to harnessing its full synthetic potential.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hexenoyl chloride. PubChem. Retrieved from [Link]

  • Loba Chemie. (2022). Safety Data Sheet: Hexanoyl Chloride. Loba Chemie. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H7ClO). PubChemLite. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.55183-45-4, 5-Hexynoyl chloride Suppliers. LookChem. Retrieved from [Link]

  • Jiang, H., et al. (2018). Click Chemistry in Peptide-Based Drug Design. Molecules, 23(10), 2469. MDPI. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. PMC. Retrieved from [Link]

  • RojasLab. (2022). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! YouTube. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2020). 6.4 Nucleophiles, Electrophiles, and Intermediates. YouTube. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hex-5-ynoyl Chloride CAS Number: 55183-45-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a deceptively simple yet powerful bifunctional molecule that has carved a significant niche in modern chemical biology and drug development. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive acyl chloride and a versatile terminal alkyne. The acyl chloride serves as an efficient anchor, readily forming stable amide or ester bonds with nucleophiles commonly found on biomolecules, such as the amine groups on lysine residues or N-termini of proteins. Simultaneously, the terminal alkyne acts as a bioorthogonal handle, poised for participation in highly specific and efficient coupling reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and core applications. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this reagent for advanced bioconjugation, molecular labeling, and the construction of complex therapeutic modalities.

Section 1: Core Chemical and Physical Properties

This compound is a small molecule defined by a six-carbon backbone, featuring an acyl chloride at one end (C1) and a terminal alkyne at the other (C5-C6). This structure underpins its utility as a hetero-bifunctional crosslinker.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 55183-45-4[1][2][3][4]

  • Molecular Formula: C₆H₇ClO[1][3][4]

  • Molecular Weight: 130.57 g/mol [1][3]

  • Canonical SMILES: C#CCCCC(=O)Cl[1]

The key physicochemical properties are summarized in the table below. Note that some values are predicted based on computational models due to the compound's reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
Physical Form Brown liquid [2]
Boiling Point 104-110 °C [3]
Density (Predicted) 1.089 ± 0.06 g/cm³ [3]
Flash Point (Predicted) 57.8 ± 15.7 °C [3]
Refractive Index (Predicted) 1.456 [3]

| Purity (Typical) | ≥95% |[2] |

Section 2: Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the conversion of its corresponding carboxylic acid, 5-hexynoic acid.

Synthetic Pathway

The transformation from a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis. It is typically achieved by treating 5-hexynoic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Synthesis HexynoicAcid 5-Hexynoic Acid HexynoylChloride This compound HexynoicAcid->HexynoylChloride Reaction Byproducts SO₂ (g) + HCl (g) HexynoicAcid->Byproducts Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->HexynoylChloride ThionylChloride->Byproducts

Caption: Synthesis of this compound from 5-hexynoic acid.

Causality in Reagent Choice and Purification
  • Why Thionyl Chloride? Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom, followed by elimination of chloride and subsequent intramolecular rearrangement, ultimately releasing gaseous sulfur dioxide and hydrogen chloride. This is advantageous because the volatile nature of the byproducts drives the reaction to completion and simplifies the workup process.

  • Purification Strategy: Due to the relatively low boiling point of this compound, fractional distillation under reduced pressure is the method of choice for purification. This prevents thermal decomposition, which can occur at higher temperatures, and effectively separates the desired product from any unreacted 5-hexynoic acid and non-volatile impurities. The purity is typically assessed by NMR or GC-MS.

Section 3: Reactivity and Mechanistic Insights

The utility of this compound is rooted in the distinct reactivity of its two functional groups, allowing for sequential and specific chemical transformations.

The Acyl Chloride: A Potent Electrophile

The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.

  • Reaction with Amines: This is the most common application for bioconjugation. Primary and secondary amines, such as the ε-amino group of lysine or the N-terminus of a peptide, readily attack the acyl chloride to form a stable amide bond. The reaction is rapid and generally high-yielding.[5] The mechanism is a classic nucleophilic addition-elimination.

Amine_Reaction Start This compound + Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Product N-Substituted Amide + HCl Intermediate->Product 2. Elimination of Cl⁻ 3. Deprotonation

Caption: Mechanism for the reaction of this compound with an amine.

  • Reaction with Alcohols and Water: Alcohols react similarly to form esters, while water will hydrolyze the acyl chloride back to the parent carboxylic acid. This moisture sensitivity is a critical handling consideration.[6] Violent reactions are possible with water, alcohols, and alkalies.[6]

The Terminal Alkyne: The Gateway to Click Chemistry

The terminal alkyne is a bioorthogonal functional group, meaning it is stable and non-reactive in complex biological environments but can be induced to react with a specific partner—an azide—under specific catalytic conditions.[7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms the cornerstone of "Click Chemistry." In the presence of a Cu(I) catalyst, the terminal alkyne of the modified biomolecule and an azide-functionalized molecule (e.g., a fluorescent dye, a biotin tag, or another biomolecule) undergo a [3+2] cycloaddition to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for biological applications.[7][8]

CuAAC_Reaction Alkyne Alkyne-Modified Biomolecule (R1-C≡CH) Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Alkyne->Catalyst Azide Azide-Functionalized Tag (R2-N₃) Azide->Catalyst Triazole Stable Triazole Linkage Catalyst->Triazole

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Section 4: Applications in Bioconjugation and Drug Development

The dual reactivity of this compound enables a powerful two-step strategy for labeling and conjugation.

Step 1: Installation of the Alkyne Handle. A biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) is reacted with this compound. The acyl chloride selectively forms a covalent bond with available nucleophiles on the biomolecule, thereby "installing" a terminal alkyne handle.

Step 2: Click Reaction. The alkyne-modified biomolecule can now be specifically conjugated to any molecule bearing an azide functional group using the CuAAC reaction. This allows for the modular attachment of a wide array of payloads or reporters.

This workflow is central to numerous applications:

  • Proteomics: Labeling proteins to study their interactions, localization, and turnover.

  • Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking in cells and tissues.

  • Drug Development: Constructing Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug (with an azide) is "clicked" onto an antibody (modified with an alkyne handle) for targeted cancer therapy.[9]

Workflow A Target Biomolecule (e.g., Antibody with -NH₂) C Alkyne-Modified Biomolecule A->C Step 1: Acylation B This compound B->C E Final Conjugate (e.g., Antibody-Drug Conjugate) C->E Step 2: CuAAC Click Reaction D Azide-Functionalized Payload (e.g., Drug-N₃) D->E

Caption: Experimental workflow for bioconjugation.

Section 5: Experimental Protocols

The following protocols are provided as validated starting points. Researchers must optimize conditions for their specific biomolecules and reagents.

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the installation of the alkyne handle onto a protein via lysine residue modification.

  • Preparation: Dissolve the protein in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5-8.5 to ensure the target amine groups are deprotonated and nucleophilic. A typical concentration is 1-5 mg/mL.

  • Reagent Stock: Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, aprotic, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal ratio must be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C to minimize protein degradation.

  • Quenching & Purification: Quench any unreacted this compound by adding a small molecule amine (e.g., Tris or glycine buffer) to a final concentration of ~50 mM. Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration against the desired storage buffer.

  • Validation: Confirm successful labeling using mass spectrometry (to observe the mass shift corresponding to the addition of the hexynoyl group) or by proceeding to the click reaction with an azide-functionalized reporter.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-tagged molecule onto the alkyne-labeled protein from Protocol 1.

  • Stock Solutions: Prepare the following fresh stock solutions:

    • Azide Payload: 10 mM in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 100 mM in water.[9][10]

    • Ligand (e.g., THPTA): 200 mM in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[9][10][11]

    • Reducing Agent (Sodium Ascorbate): 100 mM in water (prepare immediately before use). This reduces Cu(II) to the active Cu(I) catalyst.[9][10][11]

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow this to incubate for a few minutes.[9][10]

  • Reaction Assembly: In a separate tube, combine the alkyne-labeled protein, the azide payload (typically 5-50 equivalents), and the required volume of buffer (e.g., PBS).

  • Initiation: Add the Cu(I)/ligand complex to the protein/azide mixture, followed immediately by the sodium ascorbate solution to initiate the reaction.[9] A typical final concentration might be 1 mM CuSO₄, 2 mM THPTA, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10][11]

  • Purification: Remove the catalyst, excess reagents, and byproducts using SEC, dialysis, or affinity purification (if applicable, e.g., for biotin-azide tags).

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source
GHS05 (Corrosion) H314 Causes severe skin burns and eye damage. [1][2][6]
GHS07 (Exclamation Mark) H302 Harmful if swallowed. [2]
GHS07 (Exclamation Mark) H335 May cause respiratory irritation. [1][2]

| GHS02 (Flame) | H226 | Flammable liquid and vapor. |[1][6] |

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[6][12][13]

  • Handling: This compound is moisture-sensitive and will react with water.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Keep away from heat, sparks, and open flames.[6][12] Use non-sparking tools and take measures to prevent static discharge.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[14]

  • First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[6][12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][13]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][13]

References

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • HEXANOYL CHLORIDE Safety Data Sheet. (2022). Loba Chemie. Retrieved January 17, 2026, from [Link]

  • CAS NO. 55183-45-4 | this compound. (n.d.). Arctom Scientific. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to Hex-5-ynoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hex-5-ynoyl chloride is a bifunctional reagent of significant interest in chemical biology and drug development. Its molecular structure uniquely combines a reactive acyl chloride with a terminal alkyne, providing orthogonal handles for a diverse range of chemical modifications. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and its critical applications as a molecular tool for forging new covalent bonds in research and pharmaceutical development. We will delve into the mechanistic principles behind its synthesis and utility, emphasizing the causality behind experimental choices to ensure reproducible and robust outcomes for researchers and scientists.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern chemical synthesis and drug discovery, molecules that serve as versatile connectors or probes are invaluable. This compound (C₆H₇ClO) emerges as a premier example of such a reagent. Its power lies in its duality:

  • The Acyl Chloride: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles including amines, alcohols, and thiols. This reactivity allows for the stable, covalent introduction of the "hex-5-ynoyl" moiety onto target biomolecules or synthetic intermediates.[1][2] The reaction is typically rapid and efficient, proceeding under mild conditions.[2]

  • The Terminal Alkyne: This group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This bioorthogonal reaction is exceptionally specific, high-yielding, and tolerant of a vast range of functional groups found in complex biological systems.[3][6] The terminal alkyne of this compound thus serves as a handle for subsequent, specific ligation to azide-modified molecules.[7][8]

This combination makes this compound a powerful tool for applications such as creating activity-based probes, labeling proteins and other biomolecules, and synthesizing complex molecular architectures for drug screening libraries.[6][9] This guide provides the foundational knowledge and practical protocols for leveraging this reagent's full potential.

Physicochemical and Safety Data

Accurate knowledge of a reagent's properties is the bedrock of successful and safe experimentation. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇ClO[10]
Molecular Weight 130.57 g/mol [10]
CAS Number 55183-45-4[10]
Appearance Brown liquid
Purity Typically >95%
Storage Temperature Room Temperature (in a dry environment)

Safety Profile:

This compound is a hazardous substance that must be handled with appropriate precautions. As an acyl chloride, it is corrosive and reacts violently with water and other protic solvents to release hydrochloric acid (HCl) gas.[11]

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[10]

  • Handling: Must be handled in a chemical fume hood using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The apparatus must be scrupulously dried to prevent hydrolysis.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and strong bases.

Synthesis and Purification: A Validated Protocol

This compound is most reliably prepared from its corresponding carboxylic acid, Hex-5-ynoic acid. The following two-stage process outlines a practical synthesis, starting from the commercially available and inexpensive cyclohexanone.

Part A: Synthesis of Hex-5-ynoic Acid

The synthesis of the carboxylic acid precursor is a robust multi-step process from cyclohexanone, involving bromination and dehydrobromination.[12][13] This method provides a reliable route to the necessary starting material.

Part B: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard and high-yielding procedure. The use of oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.

Reaction Mechanism: The carboxylic acid oxygen attacks the electrophilic carbonyl of oxalyl chloride. The resulting intermediate collapses, releasing CO, CO₂, and a chloride ion, which then displaces the hydroxyl group to form the final acyl chloride product. A catalytic amount of dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[14]

Materials:

  • Hex-5-ynoic acid

  • Oxalyl chloride ( (COCl)₂ )

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add Hex-5-ynoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add one drop of anhydrous DMF via syringe.

  • Chlorinating Agent: Slowly add oxalyl chloride (approx. 1.5-2.0 eq) dropwise via syringe at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Causality: Slow addition is critical to control the exothermic reaction and the rate of gas evolution, preventing dangerous pressure buildup.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the gas evolution has ceased. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

  • Purification: The reaction mixture can often be used directly in the next step after careful removal of the solvent and excess oxalyl chloride under reduced pressure. For higher purity, vacuum distillation is the method of choice. Self-Validation: The purity of the distilled product should be confirmed by spectroscopic methods (e.g., ¹H NMR, IR). The appearance of a characteristic carbonyl stretch at ~1800 cm⁻¹ in the IR spectrum is indicative of acyl chloride formation.

Applications in Drug Development and Chemical Biology

The utility of this compound stems from its ability to covalently modify molecules of interest and subsequently attach a reporter or binding partner via click chemistry.

Workflow 1: Acylation of a Target Molecule

The primary application of the acyl chloride functionality is to attach the alkyne handle to a nucleophilic site on a target molecule, such as a primary amine on a protein lysine residue or a small molecule drug scaffold.[1][15]

G Hex This compound (Alkyne Handle) Product Alkyne-Tagged Target (Stable Amide Bond) Hex->Product Acylation (Nucleophilic Attack) Target Target Molecule (e.g., Protein with -NH2) Target->Product Byproduct HCl Product->Byproduct Formation

Caption: Acylation workflow using this compound.

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the target molecule is tagged with the alkyne, it can be conjugated to any azide-containing molecule (e.g., a fluorescent dye, a biotin tag for affinity purification, or another drug fragment).[4][8]

Experimental Protocol: Two-Step Labeling of an Amine-Containing Molecule

Step A: Acylation

  • Dissolve the amine-containing target molecule (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction with water or a mild aqueous acid, and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the alkyne-tagged product.

Step B: Click Chemistry Conjugation

  • Dissolve the purified alkyne-tagged molecule (1.0 eq) and an azide-containing reporter molecule (e.g., Azido-PEG-Biotin) (1.0 eq) in a suitable solvent system (e.g., tBuOH/H₂O or DMSO).

  • Prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (CuSO₄) (0.1 eq) and a ligand such as THPTA or TBTA (0.1 eq) to the solvent.

  • Add a freshly prepared solution of a reducing agent, typically sodium ascorbate (0.5 eq), to the copper solution to generate the active Cu(I) species.[8]

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Stir at room temperature for 1-12 hours. The reaction is often complete within a short period.

  • Purify the final conjugate using an appropriate method (e.g., HPLC, precipitation).

G Tagged Alkyne-Tagged Target Conjugate Final Conjugate (Stable Triazole Linkage) Tagged->Conjugate Click Reaction Azide Azide-Reporter (e.g., Biotin-N3) Azide->Conjugate Catalyst Cu(I) Catalyst (from CuSO4/Ascorbate) Catalyst->Conjugate Catalyzes

Caption: CuAAC "Click" reaction workflow.

Conclusion

This compound is a cornerstone reagent for chemical biologists and medicinal chemists. Its orthogonal reactive sites—the acyl chloride for initial conjugation and the terminal alkyne for bioorthogonal "clicking"—provide a reliable and powerful strategy for labeling, tracking, and synthesizing complex molecular systems. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety and handling protocols, researchers can effectively integrate this versatile tool into their discovery workflows, accelerating the development of new diagnostics and therapeutics.

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A Comprehensive Technical Guide to the Safe Handling and Application of Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Hex-5-ynoyl chloride, a bifunctional reagent of significant interest in chemical synthesis, particularly in the realms of drug discovery and bioconjugation. As a molecule possessing both a reactive acyl chloride and a terminal alkyne, it offers a versatile platform for the introduction of a bioorthogonal handle. However, its utility is intrinsically linked to a thorough understanding of its chemical properties and the stringent safety protocols required for its handling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure both experimental success and laboratory safety.

The Chemical Profile of this compound: A Duality of Reactivity

This compound (C₆H₇ClO) is a liquid organic compound characterized by a molecular weight of approximately 130.57 g/mol .[1] Its structure incorporates two key functional groups that dictate its chemical behavior: the highly electrophilic acyl chloride and the versatile terminal alkyne.

The acyl chloride group is a derivative of a carboxylic acid and is known for its high reactivity.[2][3] This reactivity stems from the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[2][4] Consequently, this compound will react vigorously with a wide range of nucleophiles.

The terminal alkyne, on the other hand, is a cornerstone of "click chemistry," a set of bioorthogonal reactions prized for their high efficiency, selectivity, and biocompatibility.[5][6][7][8] This functional group can readily participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, making it an invaluable tool for bioconjugation.[5][9]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₇ClO[1][10]
Molecular Weight 130.57 g/mol [1]
Appearance Brown liquid
CAS Number 55183-45-4[1]

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with this compound stem from its reactive acyl chloride moiety. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

  • Corrosivity: Direct contact with skin or eyes can lead to severe chemical burns.[1] The vapors are also corrosive and can cause damage to the respiratory tract.[11]

  • Reactivity with Water: Like other acyl chlorides, it reacts exothermically and vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[2][12][13] This reaction can be violent and lead to a rapid increase in pressure and the release of corrosive fumes.[14]

  • Flammability: It is also classified as a flammable or combustible liquid.[1]

A thorough risk assessment must be conducted before any work with this compound is initiated. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks associated with this compound, a multi-layered approach to safety is essential, starting with robust engineering and administrative controls.

  • Chemical Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood to prevent the inhalation of its corrosive vapors.[14][15]

  • Inert Atmosphere: Due to its moisture sensitivity, reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

  • Exclusion of Water: All glassware and solvents must be scrupulously dried before use to avoid unwanted reactions.[4]

  • Restricted Access: The area where this compound is handled should be clearly demarcated, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Last Barrier of Protection

Appropriate personal protective equipment is mandatory when working with this compound.[16][17]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and corrosive vapors.[11][16]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and replaced immediately if signs of degradation are observed.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[16]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a respirator with an appropriate acid gas cartridge may be necessary.[16]

Handling and Storage Protocols: Ensuring Stability and Purity

Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidents.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[18]

  • The container should be tightly sealed and stored under an inert atmosphere if possible.[16]

  • Store in a designated corrosives and flammables cabinet.[18]

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_glassware Ensure all glassware is dry prep_hood->prep_glassware prep_inert Set up inert atmosphere prep_glassware->prep_inert handle_transfer Transfer this compound in fume hood prep_inert->handle_transfer handle_reaction Add slowly to reaction mixture under inert gas handle_transfer->handle_reaction handle_monitor Monitor reaction temperature handle_reaction->handle_monitor cleanup_quench Quench excess reagent (see protocol below) handle_monitor->cleanup_quench cleanup_waste Dispose of waste properly cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work area cleanup_waste->cleanup_decontaminate G cluster_quenching Quenching Options for Acyl Chlorides acyl_chloride This compound water Water acyl_chloride->water Forms Carboxylic Acid (Vigorous Reaction) alcohol Alcohol (e.g., Methanol) acyl_chloride->alcohol Forms Ester (Controlled Reaction) amine Amine acyl_chloride->amine Forms Amide (Controlled Reaction) carboxylic_acid Hex-5-ynoic Acid water->carboxylic_acid ester Hex-5-ynoate Ester alcohol->ester amide Hex-5-ynamide amine->amide G cluster_workflow General CuAAC Bioconjugation Workflow step1 Introduce Hex-5-ynoyl moiety onto a biomolecule step2 Introduce an azide moiety onto a molecule of interest step1->step2 step3 React the alkyne- and azide-modified molecules in the presence of a Cu(I) catalyst step2->step3 step4 Formation of a stable triazole linkage step3->step4

Caption: A simplified workflow for CuAAC bioconjugation.

The acyl chloride can be used to attach the hex-5-ynoyl group to a biomolecule containing a nucleophilic handle, such as an amine on a protein or a modified nucleic acid. Once incorporated, the terminal alkyne is available for reaction with an azide-functionalized molecule, enabling the precise and efficient labeling of biomolecules for a wide range of applications in drug development, diagnostics, and fundamental biological research.

Conclusion

This compound is a powerful synthetic tool, but its utility is directly proportional to the respect and care with which it is handled. By understanding its chemical nature, rigorously applying safety protocols, and adhering to responsible disposal practices, researchers can harness its potential to advance scientific discovery while maintaining a safe laboratory environment. This guide serves as a foundation for the safe and effective use of this versatile reagent, but it is incumbent upon every user to supplement this information with institution-specific safety training and a continuous commitment to a culture of safety.

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An In-depth Technical Guide to the Nucleophilic Reactivity of Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Hex-5-ynoyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a highly reactive acyl chloride group and a terminal alkyne, offering two distinct points for chemical modification. This guide provides a detailed exploration of the core reactivity of the acyl chloride moiety with a range of common nucleophiles. We will dissect the underlying mechanisms, provide field-tested experimental protocols, and offer insights into the causality behind procedural choices to ensure reproducible and optimal outcomes. The terminal alkyne, while not the primary focus of this guide's reactivity discussion, will be considered as a critical factor in experimental design, especially when using strongly basic reagents.

Physicochemical Properties and Structural Features

This compound (C₆H₇ClO) is characterized by its two key functional groups: the acyl chloride and the terminal alkyne. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[1] This inherent reactivity makes it an excellent acylating agent but also necessitates careful handling under anhydrous conditions to prevent hydrolysis.[2]

PropertyValueSource
Molecular Formula C₆H₇ClO[3][4]
Molecular Weight 130.57 g/mol [3][4]
CAS Number 55183-45-4[3][4]
Boiling Point 104-110 °C[5]
Density ~1.09 g/cm³[5]
SMILES C#CCCCC(=O)Cl[3]

Safety Considerations: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation and is a flammable liquid and vapor.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent decomposition and ensure reaction integrity.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with most nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[2][6][7]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[1][6][8]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[6][8]

This two-step process results in the substitution of the chloride with the incoming nucleophile.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Oxygen Nucleophiles

Alcohols: Esterification

This compound reacts readily with alcohols to form esters. These reactions are typically rapid and exothermic.[9] To neutralize the hydrogen chloride (HCl) byproduct, which can protonate the alcohol or catalyze side reactions, a non-nucleophilic base such as pyridine or triethylamine (TEA) is commonly added.[2]

  • System Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Reagent Charging: Add propan-1-ol (1.0 equivalent) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.1 equivalents).

  • Acylation: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Causality Insight: The use of a non-nucleophilic base like TEA is critical. It scavenges the HCl produced, preventing the formation of triethylammonium chloride salt and driving the reaction to completion without competing with the alcohol as a nucleophile.[2]

Water: Hydrolysis

Acyl chlorides react rapidly, often violently, with water to hydrolyze back to the parent carboxylic acid, hex-5-ynoic acid.[2] This reaction underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere during all other reactions with this compound.

Reactivity with Nitrogen Nucleophiles (Amidation)

The reaction of this compound with primary or secondary amines is a highly efficient method for forming secondary and tertiary amides, respectively.[7][10] The reaction is vigorous and typically proceeds to completion quickly at room temperature.

Two main strategies are employed regarding stoichiometry:

  • Amine in Excess: Use two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[10]

  • External Base: Use one equivalent of the amine along with one equivalent of an external non-nucleophilic base (like pyridine or TEA), similar to the esterification protocol.

G A Prepare Anhydrous Reaction Setup (N₂ atmosphere, dry glassware) B Dissolve Amine (1 equiv.) & TEA (1.1 equiv.) in Anhydrous Solvent (e.g., DCM) A->B C Cool Solution to 0 °C B->C D Add this compound (1.05 equiv.) Dropwise C->D E Stir at Room Temp (1-2h) Monitor by TLC D->E F Aqueous Workup (Wash with 1M HCl, NaHCO₃, Brine) E->F G Dry, Concentrate & Purify (Column Chromatography) F->G

Caption: Standard Workflow for Amide Synthesis.

  • System Preparation: Assemble a dry, nitrogen-flushed flask with a stir bar and septum.

  • Reagent Charging: In the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C.

  • Acylation: Slowly add this compound (1.05 equivalents) via syringe while maintaining the temperature below 5 °C. A precipitate of triethylammonium chloride will form immediately.

  • Reaction Completion: After addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Isolation: Filter the mixture to remove the ammonium salt, rinsing the solid with a small amount of fresh THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amide is often of high purity but can be further purified by recrystallization or chromatography if necessary.

Causality Insight: The immediate formation of a precipitate (triethylammonium chloride) provides a visual confirmation that the reaction is proceeding and effectively removes the HCl byproduct from the solution, preventing potential side reactions.

Reactivity with Carbon Nucleophiles (Organometallics)

Organometallic reagents are powerful carbon nucleophiles that react readily with acyl chlorides. However, the choice of reagent is critical as it dictates the final product. A key consideration with this compound is the acidity of its terminal alkyne proton (pKa ≈ 25), which can be deprotonated by strongly basic organometallics like Grignard reagents.[11]

Grignard Reagents (R-MgX)

Grignard reagents react with acyl chlorides in a two-fold addition.

  • The first equivalent adds to form a ketone intermediate.[8]

  • This ketone is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.[8][12]

Crucial Consideration: The Grignard reagent is a strong base and can deprotonate the terminal alkyne. This is a non-productive side reaction that consumes the reagent. Therefore, using at least two equivalents of the Grignard reagent relative to the acyl chloride is often necessary to account for this deprotonation and ensure the desired double addition occurs.

G A Prepare Anhydrous Grignard Reagent in THF or Ether B Add this compound (1 equiv.) in Anhydrous Ether Dropwise at -78 °C A->B C Warm to Room Temp Stir for 2-3h B->C D Quench Reaction (Slowly add to sat. aq. NH₄Cl at 0 °C) C->D E Extract with Ether D->E F Dry, Concentrate & Purify (Column Chromatography) E->F

Caption: Workflow for Grignard Reaction with an Acyl Chloride.

  • System Preparation: A flame-dried, three-necked flask under a positive pressure of argon is charged with anhydrous diethyl ether.

  • Grignard Formation: Prepare butylmagnesium bromide (Grignard reagent) in the standard manner. Titrate to determine the exact concentration.

  • Acylation: Cool the Grignard solution (2.5 equivalents) to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via a syringe pump over 30 minutes.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]

  • Extraction & Purification: Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by flash chromatography.

Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi)

Gilman reagents are softer, less basic, and less reactive nucleophiles compared to Grignard reagents.[8] Their key advantage is that they react with acyl chlorides only once to provide a ketone, stopping cleanly at that stage without proceeding to the tertiary alcohol.[8] This makes them the reagent of choice for converting this compound into various alkynyl ketones. Furthermore, their lower basicity minimizes the competing deprotonation of the terminal alkyne.

Summary of Reactivity

Nucleophile ClassSpecific ExampleProduct TypeKey Experimental Considerations
O-Nucleophiles EthanolEsterRequires a non-nucleophilic base (e.g., pyridine, TEA). Must be anhydrous.
N-Nucleophiles DiethylamineTertiary AmideUse 2 eq. of amine or 1 eq. amine + 1 eq. external base. Fast reaction.
C-Nucleophiles Methylmagnesium Bromide (Grignard)Tertiary AlcoholRequires >2 eq. of Grignard reagent due to alkyne deprotonation. Forms ketone intermediate.
C-Nucleophiles Lithium Dimethylcuprate (Gilman)KetoneReaction stops cleanly at the ketone stage. Preferred for ketone synthesis.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]

  • Ekeeda. (2019, July 25). Reaction Of Alcohols With Thionyl Chloride. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.55183-45-4, 5-Hexynoyl chloride Suppliers. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Hex-5-ynoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-5-ynoyl chloride is a highly reactive bifunctional molecule featuring a terminal alkyne and an acyl chloride. This unique structure makes it a valuable reagent in organic synthesis, particularly for the introduction of an alkynyl moiety for subsequent "click" chemistry applications, bioconjugation, and the development of covalent inhibitors. However, its utility is fundamentally governed by its solubility and stability in reaction media. The high electrophilicity of the acyl chloride group dictates stringent solvent selection, as protic or nucleophilic solvents will readily react, consuming the starting material. This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, outlines authoritative protocols for its safe handling and experimental solubility determination, and presents a logical framework for solvent selection to ensure reaction success and reproducibility.

Introduction: The Synthetic Potential of this compound

This compound (C₆H₇ClO) is a key synthetic intermediate characterized by two reactive centers: the highly electrophilic acyl chloride and the versatile terminal alkyne.[1] The acyl chloride facilitates covalent bond formation with nucleophiles such as amines and alcohols, while the alkyne serves as a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC, respectively). This dual functionality is highly sought after in medicinal chemistry for creating complex molecular probes, activity-based probes, and covalent drug candidates.

Understanding the solubility of this reagent is not a trivial preliminary step; it is critical to the success of any synthetic transformation. Poor solubility leads to heterogeneous reaction mixtures, reduced reaction rates, and difficulty in purification. More importantly, improper solvent choice can lead to the immediate decomposition of the reagent. This guide, therefore, serves as a foundational resource for any researcher intending to employ this compound in their work.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of this compound, one must consider its molecular structure, which consists of a polar, highly reactive acyl chloride headgroup and a relatively nonpolar five-carbon chain terminating in an alkyne.[1]

  • Molecular Formula: C₆H₇ClO[1]

  • Molecular Weight: Approximately 130.57 g/mol [1]

  • Structure: A linear six-carbon backbone with a carbonyl chloride at position 1 and a carbon-carbon triple bond between positions 5 and 6.[1]

Based on the principle of "like dissolves like," the nonpolar hydrocarbon tail suggests solubility in nonpolar organic solvents. The polar acyl chloride group might suggest some affinity for polar solvents. However, the chemical reactivity of the acyl chloride is the dominant factor governing solvent compatibility.[2]

The Overriding Factor: Reactivity with Nucleophilic Solvents

Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the primary constraint on solvent selection.

Incompatible Solvent Classes:

  • Protic Solvents (Water, Alcohols): These solvents are nucleophilic and will rapidly react with this compound. Water causes vigorous hydrolysis to the corresponding carboxylic acid (hex-5-ynoic acid) and hydrochloric acid.[3][4] Alcohols will undergo alcoholysis to form the corresponding esters.[3] These reactions are typically exothermic and rapid, rendering these solvents unsuitable for dissolving the compound without immediate decomposition.

  • Nucleophilic Amines (Primary/Secondary): Solvents containing primary or secondary amine functionalities will react to form amides.[3]

  • Basic Solvents: Strong bases can promote side reactions and decomposition.

Compatible Solvent Classes:

  • Aprotic, Nonpolar Solvents: These are generally the best choice. They do not possess nucleophilic groups and will dissolve the molecule based on van der Waals interactions with its hydrocarbon chain. Examples include hexane, cyclohexane, benzene, and toluene.

  • Aprotic, Polar Solvents: These solvents are often excellent choices as they can solvate the polar acyl chloride group without reacting.[5] They are indispensable when reacting this compound with polar substrates. Examples include dichloromethane (DCM), chloroform, diethyl ether, tetrahydrofuran (THF), and ethyl acetate.[3][6]

The following diagram illustrates the logic for selecting an appropriate solvent system.

start Start: Select Solvent for This compound is_protic Is the solvent protic? (e.g., H2O, MeOH, EtOH) start->is_protic is_aprotic Is the solvent aprotic? is_protic->is_aprotic No reacts INCOMPATIBLE Rapid decomposition via hydrolysis/alcoholysis. is_protic->reacts Yes is_polar Is the aprotic solvent polar or nonpolar? is_aprotic->is_polar Yes unknown Solvent type unclear. Proceed with caution. Test on small scale. is_aprotic->unknown No suitable COMPATIBLE Good general-purpose solvents. (e.g., DCM, THF, Et2O) is_polar->suitable Polar nonpolar_suitable COMPATIBLE Excellent for nonpolar substrates. (e.g., Hexane, Toluene) is_polar->nonpolar_suitable Nonpolar

Caption: Logical workflow for selecting a compatible solvent.

Safety First: Essential Handling Protocols

This compound is a hazardous chemical and must be handled with extreme caution.[1] It is classified as flammable, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7][8]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

  • Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use dry glassware and anhydrous solvents.[8]

  • Spill Management: Have appropriate spill cleanup materials ready, such as an absorbent material for organic liquids. Do not use water to clean up spills.[10]

  • Quenching: Any residual this compound should be quenched slowly and carefully by adding it to a stirred solution of a nucleophile like isopropanol or a dilute aqueous base in a well-ventilated fume hood.

Experimental Determination of Solubility

The following protocols provide methodologies for determining both qualitative and quantitative solubility. All steps must be performed in a fume hood using appropriate PPE.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method provides a rapid assessment of solubility in a range of anhydrous solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Diethyl Ether, Hexane, Toluene, Ethyl Acetate)

  • Small, dry glass vials (e.g., 1-dram) with caps

  • Calibrated micropipettes or syringes

Procedure:

  • Preparation: Dispense 1.0 mL of the chosen anhydrous solvent into a dry glass vial.

  • Initial Addition: Add a small, precisely measured amount of this compound (e.g., 2 mg, corresponding to ~2 mg/mL) to the solvent.

  • Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at room temperature.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solution is completely clear, with no visible solid particles, cloudiness, or immiscible droplets.[11]

    • Insoluble/Partially Soluble: Solid particles remain, or the solution appears cloudy.

    • Reaction: Observe for signs of a chemical reaction, such as gas evolution (fuming), color change, or formation of a new precipitate. This indicates solvent incompatibility.

  • Incremental Addition (Optional): If the compound dissolves completely, continue adding small, pre-weighed portions, mixing and observing after each addition, until saturation is reached (i.e., solid material no longer dissolves). This provides a semi-quantitative estimate of the solubility limit.

  • Documentation: Record the results for each solvent, noting whether the compound was soluble, insoluble, or reactive.

The following diagram outlines this experimental workflow.

start Start: Qualitative Test add_solvent Add 1.0 mL of anhydrous solvent to dry vial start->add_solvent add_solute Add 2 mg of This compound add_solvent->add_solute mix Vortex/Shake for 60 seconds add_solute->mix observe Visually Inspect Solution mix->observe soluble Result: SOLUBLE (Clear Solution) observe->soluble Clear? insoluble Result: INSOLUBLE (Cloudy / Precipitate) observe->insoluble Cloudy? reaction Result: REACTIVE (Fuming / Color Change) observe->reaction Reactive? record Record Observation and Proceed to Next Solvent soluble->record insoluble->record reaction->record

Caption: Experimental workflow for qualitative solubility testing.

Protocol 2: Framework for Quantitative Solubility Assessment

For applications requiring precise concentration, a quantitative method is necessary. This typically involves preparing saturated solutions, separating the undissolved solute, and analyzing the supernatant concentration via an analytical technique like quantitative NMR (qNMR), HPLC, or GC after derivatization.

Conceptual Framework:

  • Prepare Saturated Solution: Add an excess of this compound to a known volume of anhydrous solvent in a sealed vial. Ensure enough solid is present that some will remain undissolved.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Separate Phases: Centrifuge the vial to pellet the undissolved solid.[12] Alternatively, filter the solution through a syringe filter (ensure filter material is compatible, e.g., PTFE).

  • Analyze Supernatant: Carefully take a known volume of the clear supernatant and prepare it for analysis.

    • For qNMR: Add a known amount of an internal standard. The concentration can be determined by comparing the integral of a characteristic proton signal from this compound to that of the standard.

    • For HPLC/GC: The acyl chloride is too reactive for direct analysis. A derivatization step is required. Quench the aliquot with a suitable nucleophile (e.g., benzylamine) to form a stable amide, which can then be quantified against a calibration curve.

  • Calculate Solubility: Based on the measured concentration in the supernatant, calculate the solubility in units such as mg/mL or mol/L.

Summary of Expected Solubility

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents based on its chemical properties. This table is intended as a starting point for experimental design.

Solvent Class Solvent Example Expected Solubility / Interaction Primary Use Case
Aprotic, Polar Dichloromethane (DCM)High (Generally >100 mg/mL)General purpose reaction solvent, workup, and extraction.
Tetrahydrofuran (THF)High (Use freshly distilled/anhydrous to avoid peroxide impurities)Reaction solvent, particularly for organometallic chemistry.
Diethyl Ether (Et₂O)High Reaction solvent and extraction.
Chloroform (CHCl₃)High General purpose reaction solvent.
Ethyl Acetate (EtOAc)Moderate to High Extraction and chromatography. Use with caution due to trace moisture.
Acetonitrile (MeCN)Moderate Reaction solvent for polar substrates.
Aprotic, Nonpolar Hexanes / CyclohexaneModerate Reactions with nonpolar substrates, purification (crystallization).
Toluene / BenzeneHigh Higher temperature reactions.
Protic / Nucleophilic Water (H₂O)INCOMPATIBLE (Vigorous reaction/hydrolysis)Aqueous workup (for quenching), never for dissolution.
Alcohols (MeOH, EtOH)INCOMPATIBLE (Rapid reaction to form esters)Quenching excess reagent.
Dimethyl Sulfoxide (DMSO)Use with Extreme Caution (Potential for exothermic reaction)Generally not recommended due to reactivity and difficulty of removal.
Dimethylformamide (DMF)Use with Extreme Caution (Potential for reaction with impurities)Generally not recommended.

Conclusion

The solubility of this compound is dictated primarily by its high reactivity rather than simple polarity considerations. The optimal solvents are aprotic, with dichloromethane, diethyl ether, and tetrahydrofuran being excellent first choices for a wide range of synthetic applications. Protic and nucleophilic solvents are incompatible and will lead to rapid decomposition. Adherence to stringent safety protocols and the use of anhydrous conditions are paramount for the successful and safe handling of this versatile but hazardous reagent. The experimental protocols and selection logic provided herein offer a robust framework for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

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An In-depth Technical Guide to the Stability and Storage of Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Versatile Reagent

Hex-5-ynoyl chloride (CAS No. 55183-45-4) is a bifunctional molecule of significant interest in chemical synthesis, particularly in the fields of drug discovery and materials science.[1][2][3][4][5] Its utility stems from the presence of two distinct and highly reactive functional groups: a terminal alkyne and an acyl chloride. This unique combination allows for orthogonal chemical modifications, such as the introduction of the hexynoyl moiety onto a substrate via nucleophilic acyl substitution, followed by a subsequent copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[6]

However, the very reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive analysis of the factors governing its stability and outlines field-proven protocols to ensure its integrity from receipt to use.

Section 1: Intrinsic Chemical Reactivity and Physicochemical Profile

To understand the stability of this compound, one must first appreciate the independent and synergistic reactivity of its constituent functional groups.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 55183-45-4[1][2][7]
Molecular Formula C₆H₇ClO[1][2][4]
Molecular Weight 130.57 g/mol [1][2][7]
Appearance Brown liquid
Purity ≥95% (Typical)
SMILES C#CCCCC(=O)Cl[1][7]
InChIKey WZBQFNAWQPYQPM-UHFFFAOYSA-N[1]
The Acyl Chloride: A Highly Electrophilic Center

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[8][9] The strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom create a highly electron-deficient (electrophilic) carbonyl carbon. This makes it an exceptionally susceptible target for a wide range of nucleophiles.[10][11]

The most critical reaction from a stability standpoint is hydrolysis. Even trace amounts of water, including atmospheric moisture, will readily attack the carbonyl carbon, leading to the formation of the corresponding carboxylic acid (hex-5-ynoic acid) and hydrogen chloride (HCl) gas.[8][9][12] This reaction is rapid and irreversible.

G cluster_products Degradation Products start This compound (Active Reagent) degraded_acid Hex-5-ynoic Acid (Impurity) start->degraded_acid Hydrolysis moisture Atmospheric Moisture (H₂O) moisture->degraded_acid hcl Hydrogen Chloride (HCl) (Byproduct)

Fig. 2: Primary degradation pathway of this compound.

Section 3: Authoritative Storage and Handling Protocols

While some suppliers may indicate room temperature storage, this is often for shipping purposes and does not reflect optimal long-term stability. The high reactivity of the compound necessitates more stringent conditions to preserve its quality. [7][13]Field experience and chemical first principles dictate a protocol focused on minimizing exposure to moisture and thermal energy.

Optimal Storage Conditions

The following conditions are mandatory for ensuring the long-term stability and integrity of this compound.

ParameterRecommendationRationale
Temperature -20°C in a freezer Reduces the kinetic rate of all potential degradation pathways, primarily hydrolysis. [7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway. [7][13]
Container Borosilicate glass bottle with a PTFE-lined capProvides a non-reactive surface and a tight seal to prevent moisture ingress.
Light Store in the dark (e.g., in its original box)Minimizes potential light-induced degradation of the alkyne moiety.
Self-Validating Handling Workflow

The following step-by-step protocol is designed as a self-validating system. By adhering to these steps, the researcher actively prevents the conditions that lead to degradation.

G step1 1. Remove from -20°C Freezer step2 2. Equilibrate to Room Temp (Crucial: Do NOT open while cold) step1->step2 step3 3. Move to Inert Atmosphere (Glovebox or Schlenk Line) step2->step3 step4 4. Open Container & Aliquot (Use dry, inert gas-flushed syringe/pipette) step3->step4 step5 5. Tightly Reseal Primary Container (Purge headspace with inert gas) step4->step5 step6 6. Wrap Cap with Parafilm M® step5->step6 step7 7. Return to -20°C Freezer step6->step7

Fig. 3: Recommended workflow for handling this compound.

Causality Behind Key Steps:

  • Step 2 (Equilibration): This is the most critical and often overlooked step. Opening a cold container in ambient air will cause moisture to instantly condense on all surfaces, including the neck of the bottle and the reagent itself, leading to immediate hydrolysis. Allowing the container to warm fully prevents this.

  • Step 3 (Inert Atmosphere): Performing all transfers under an inert atmosphere is the only reliable way to prevent moisture from coming into contact with the reagent during aliquoting. [13]* Step 5 (Headspace Purge): Before resealing, flushing the headspace of the bottle with dry argon or nitrogen displaces any ambient air that may have entered, ensuring the reagent is stored under a protective blanket.

Section 4: Summary of Best Practices

DoDo Not
✅ Store at -20°C under an inert atmosphere. [7]❌ Store at room temperature for extended periods.
✅ Allow the container to warm to ambient temperature before opening.❌ Open the container while it is still cold.
✅ Handle and aliquot exclusively in a glovebox or under a positive pressure of inert gas. [13]❌ Handle or weigh out in the open laboratory air.
✅ Use dry, clean glassware and syringes.❌ Allow contact with water, alcohols, or other nucleophiles. [8][13]
✅ Aliquot the reagent into smaller, single-use vials to minimize freeze-thaw cycles and contamination of the bulk supply.❌ Repeatedly open the main stock bottle.
✅ Tightly seal the container cap and wrap with Parafilm M® for extra protection.❌ Assume the factory seal is sufficient after the first use.

By adhering to this guidance, researchers can ensure the stability and reliability of this compound, leading to more reproducible and successful experimental outcomes.

References

  • Title: this compound | C6H7ClO | CID 2759284 Source: PubChem URL: [Link]

  • Title: Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? Source: Quora URL: [Link]

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  • Title: 11.3: Physical Properties of Alkynes Source: Chemistry LibreTexts URL: [Link]

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  • Title: Video: Acyl Chloride Uses, Reactions & Synthesis Source: Study.com URL: [Link]

  • Title: Acyl chloride | chemical compound Source: Britannica URL: [Link]

  • Title: this compound (C6H7ClO) Source: PubChemLite URL: [Link]

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Acquiring Hex-5-ynoyl chloride for research purposes

By understanding the principles of acquisition, synthesis, safe handling, and application, researchers can confidently and effectively employ this compound as a powerful tool in the advancement of chemical biology and drug discovery. [19]

References

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  • Google Patents.

Hex-5-ynoyl Chloride: A Bifunctional Linchpin for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hex-5-ynoyl chloride is a highly versatile bifunctional reagent that has emerged as a critical building block in modern organic synthesis. Its structure uniquely combines the high reactivity of an acyl chloride with the diverse coupling capabilities of a terminal alkyne. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into detailed experimental protocols, mechanistic considerations, and its role in the construction of complex molecular architectures, with a particular focus on applications in medicinal chemistry and materials science. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this powerful synthetic tool.

Introduction: The Strategic Advantage of Bifunctionality

In the quest for molecular complexity and diversity, chemists often seek building blocks that offer multiple, orthogonally reactive sites. This compound is an exemplary embodiment of this principle. At one end of its five-carbon chain lies a reactive acyl chloride, a classic electrophile for nucleophilic acyl substitution, enabling the facile formation of esters, amides, and ketones. At the other end, a terminal alkyne provides a gateway to a wealth of modern carbon-carbon and carbon-heteroatom bond-forming reactions, including metal-catalyzed cross-couplings and cycloadditions.

The spatial separation of these two functional groups by a flexible alkyl chain minimizes steric hindrance and electronic interference, allowing for highly selective and predictable transformations at either site. This "two-faced" reactivity profile enables chemists to introduce an alkyne handle into a molecule via acylation, or conversely, to build upon an alkyne-containing scaffold through ester or amide bond formation. This guide will illuminate the practical execution of these synthetic strategies.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful application and safe handling in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClO
Molecular Weight 130.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 65-67 °C (15 mmHg)
Density 1.058 g/mL at 25 °C
Refractive Index (n20/D) 1.457

Safe Handling and Storage: this compound is a moisture-sensitive and corrosive compound. Like all acyl chlorides, it reacts exothermically with water and other protic solvents to release hydrochloric acid (HCl) gas.

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.

Synthesis of this compound

The most common and straightforward laboratory preparation of this compound involves the chlorination of its corresponding carboxylic acid, 5-hexynoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Workflow for Synthesis

cluster_synthesis Synthesis of this compound Start 5-Hexynoic Acid Reaction Reaction at Reflux (Catalytic DMF optional) Start->Reaction Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Reaction Product This compound Purification Distillation under Reduced Pressure Product->Purification Final_Product Pure this compound Purification->Final_Product Purified Product Reaction->Product Crude Product cluster_acyl Reactions at Acyl Chloride cluster_alkyne Reactions at Terminal Alkyne center This compound Amidation Amidation (R₂NH) center->Amidation Forms Amides Esterification Esterification (R-OH) center->Esterification Forms Esters FriedelCrafts Friedel-Crafts (Arene, AlCl₃) center->FriedelCrafts Forms Ketones Sonogashira Sonogashira Coupling (Ar-I, Pd/Cu cat.) center->Sonogashira Forms C(sp)-C(sp²) bonds ClickChem Click Chemistry (R-N₃, Cu(I) cat.) center->ClickChem Forms Triazoles Glaser Glaser Coupling (Cu cat., O₂) center->Glaser Forms Diynes

Caption: Divergent reactivity of this compound.

Reactions at the Acyl Chloride Moiety

The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution.

Protocol: Amide Synthesis

Objective: To synthesize N-benzylhex-5-ynamide.

  • Setup: Dissolve benzylamine (1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine in anhydrous DCM in a flask cooled to 0 °C.

  • Addition: Slowly add a solution of this compound (1.05 eq.) in DCM to the cooled amine solution. Causality: The reaction is performed at 0 °C to control the exothermicity, and a base is required to scavenge the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is a versatile handle for C-C bond formation.

Protocol: Sonogashira Coupling

Objective: To couple this compound with iodobenzene.

  • Setup: To a flask containing iodobenzene (1 eq.), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent like THF or DMF.

  • Reagent Addition: Add this compound (1.2 eq.) followed by a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent.

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed. Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, a key step in the catalytic cycle.

  • Workup & Purification: After completion, the reaction is typically filtered to remove the amine hydrohalide salt, the solvent is removed, and the residue is purified by column chromatography to yield the coupled product.

Applications in Drug Discovery and Materials Science

The bifunctional nature of this compound makes it a valuable tool for attaching reporter tags, linkers, or functional groups to biomolecules and materials.

  • Chemical Probes: It is used to synthesize activity-based probes (ABPs) for enzyme profiling. The acyl chloride can act as a "warhead" that covalently modifies a serine, threonine, or cysteine residue in an enzyme's active site, while the terminal alkyne serves as a handle for "clicking" on a reporter tag (like a fluorophore or biotin) for subsequent visualization or isolation.

  • Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs), derivatives of this compound can be used to synthesize drug-linker payloads, where the alkyne provides a site for conjugation to the antibody.

  • Polymer and Materials Science: The alkyne group allows for the incorporation of this unit into polymers via polymerization or for the surface modification of materials through click chemistry, imparting new functionalities to the material's surface.

Conclusion

This compound is more than just a simple acyl chloride; it is a strategic synthetic intermediate that provides chemists with a reliable and versatile tool for molecular construction. Its orthogonal reactive sites—the acyl chloride and the terminal alkyne—can be addressed selectively to build complex structures efficiently. From the synthesis of discrete molecules in drug discovery to the functionalization of materials, this compound offers a powerful platform for innovation, underscoring the enduring value of well-designed bifunctional building blocks in modern chemical science.

References

  • 5-Hexynoic acid | C6H8O2 - PubChem. National Institutes of Health. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Wiley Online Library. [Link]

  • The Sonogashira reaction: a booming methodology in synthetic chemistry. Frontiers in Chemistry. [Link]

  • Activity-based protein profiling: a versatile tool for enzyme discovery, drug discovery and diagnostics. Nature Reviews Drug Discovery. [Link]

Methodological & Application

Application Notes & Protocols: Leveraging Hex-5-ynoyl Chloride for Targeted Protein Acylation and Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein acylation is a fundamental post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including protein localization, stability, and signal transduction.[1][2] The ability to artificially introduce acyl groups onto proteins of interest provides a powerful tool for researchers in chemical biology and drug development. Hex-5-ynoyl chloride (C₆H₇ClO) has emerged as a valuable chemical reporter for this purpose.[3][4][5][6][7] It is a bifunctional molecule featuring a highly reactive acyl chloride group for covalent modification of proteins and a terminal alkyne handle, a bio-orthogonal functional group that enables subsequent, highly specific chemical ligation.[8][9]

This guide provides a comprehensive overview of the principles and methodologies for using this compound to acylate proteins. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for modification and analysis, and discuss the gateway this technique opens to downstream applications via "click chemistry."

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core of the protein acylation reaction with this compound is a nucleophilic acyl substitution.[10][11][12] The acyl chloride's carbonyl carbon is highly electrophilic, making it an excellent target for nucleophilic attack by specific amino acid side chains on the protein surface.

Key Reactive Residues:

  • Lysine (Lys): The primary ε-amino group (-NH₂) of lysine is a strong nucleophile at neutral to slightly basic pH and is the most common site for acylation.

  • Cysteine (Cys): The thiol group (-SH) can also be acylated to form a thioester, though this bond can be more labile than the amide bond formed with lysine.[13]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups (-OH) can be acylated to form esters, but this is generally less favorable under typical aqueous reaction conditions compared to lysine modification.

  • N-terminus: The α-amino group of the protein's N-terminus is also a potential site for acylation.

The reaction proceeds by the nucleophilic attack of the amino acid side chain on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion as a leaving group and forming a stable amide bond, covalently attaching the hex-5-ynoyl group to the protein.[14]

Caption: Mechanism of protein acylation with this compound.

Experimental Design: From Acylation to Downstream Analysis

The true power of using this compound lies in its ability to install a bio-orthogonal alkyne handle onto a protein. This alkyne can then be selectively reacted with an azide-containing molecule in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[15][16][17] This two-step process allows for a modular approach to protein labeling and functionalization.

The overall workflow involves three key stages:

  • Acylation: Covalent attachment of the alkyne handle to the protein.

  • Purification: Removal of excess, unreacted this compound and byproducts.

  • Click Reaction & Analysis: Ligation of an azide-functionalized reporter (e.g., fluorophore, biotin) to the alkyne-modified protein for detection or enrichment.

Experimental_Workflow Start Protein of Interest Acylation Step 1: Acylation with this compound Start->Acylation Purification Step 2: Purification (e.g., Desalting Column) Acylation->Purification Click Step 3: Click Chemistry + Azide-Reporter (e.g., Dye, Biotin) Purification->Click Analysis Downstream Analysis (SDS-PAGE, MS, Pull-down) Click->Analysis

Caption: Overall experimental workflow for protein modification.

Detailed Protocol: Protein Acylation with this compound

This protocol provides a general framework for the acylation of a purified protein in solution. Optimization of the molar ratio of acylating agent to protein is crucial and often required for each specific protein.

3.1 Materials and Reagents

  • This compound (CAS 55183-45-4)[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purified protein of interest (≥1 mg/mL in a suitable buffer, e.g., PBS, HEPES)

  • Reaction Buffer: 100 mM sodium phosphate or HEPES, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.5

  • Desalting columns (e.g., PD-10) or dialysis cassettes for purification

  • Standard laboratory equipment: microcentrifuge tubes, pipettes, vortexer, rotator.

⚠️ Safety First: this compound is corrosive, flammable, and highly reactive with water (moisture-sensitive).[3] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use anhydrous solvents and avoid exposure to air for prolonged periods.

3.2 Reagent Preparation

  • Protein Solution: Prepare the protein in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for acylation. PBS or HEPES buffers are excellent choices.

  • This compound Stock Solution: Prepare a fresh 100 mM stock solution in anhydrous DMF or DMSO immediately before use. For example, add 13.1 µL of this compound (assuming density ~1.0 g/mL, MW 130.57 g/mol ) to 986.9 µL of anhydrous DMF.

3.3 Step-by-Step Acylation Procedure

  • Reaction Setup: In a microcentrifuge tube, combine your protein solution with the Reaction Buffer to a final protein concentration of 1-5 mg/mL.

  • Initiate Reaction: Add the desired volume of the this compound stock solution to the protein solution. The optimal stoichiometry must be determined empirically, but a good starting point is a 10- to 100-fold molar excess of the acylating agent over the protein.

    • Causality Insight: A molar excess is required to drive the reaction to completion, especially given the competing hydrolysis of the acyl chloride in the aqueous buffer. However, an excessive amount can lead to protein precipitation or non-specific modifications.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 4°C. Incubation at 4°C can help maintain protein stability but may require a longer reaction time.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Tris or hydroxylamine contains primary amines that will react with and consume any remaining this compound.

    • Self-Validation: This step is critical to prevent continued, uncontrolled acylation during subsequent purification and analysis steps.

  • Incubate Quench: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

3.4 Post-Acylation Purification

It is essential to remove the excess acylating agent, its hydrolysis product (hex-5-ynoic acid), and the quenching agent.

  • Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., PD-10) for rapid buffer exchange and removal of small molecule contaminants. This is the most common and effective method.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C. This method is effective but slower.

  • Cation-Exchange Chromatography: For some proteins, cation-exchange HPLC can be used to separate protein isoforms with different levels of acylation.[18][19]

Verification of Acylation

Successful modification can be confirmed using several analytical techniques.

  • Mass Spectrometry (MS): This is the gold standard for confirming covalent modification.[20][21][22]

    • Intact Protein Analysis: Electrospray ionization (ESI-MS) of the intact protein will show a mass increase corresponding to the addition of the hex-5-ynoyl group (C₆H₆O = 94.04 Da per modification).

    • Peptide Mapping: Digestion of the protein followed by LC-MS/MS analysis can identify the specific residues that have been acylated.[13]

  • In-Gel Fluorescence (Post-Click Reaction):

    • Perform a click reaction on the purified, alkyne-modified protein with an azide-functionalized fluorophore (e.g., Azide-Fluor 488).

    • Run the labeled protein on an SDS-PAGE gel.

    • Visualize the gel using a fluorescence scanner.[23] A fluorescent band at the correct molecular weight confirms the successful installation of the alkyne handle. A parallel Coomassie-stained gel should be run to confirm protein loading.[23]

Data and Troubleshooting

Table 1: Recommended Reaction Parameters & Optimization

ParameterStarting RecommendationOptimization RangeRationale & Key Considerations
Molar Excess 50-fold (Reagent:Protein)10- to 200-foldBalances modification efficiency with risk of protein precipitation. Must be optimized for each protein.
pH 7.87.2 - 8.5A slightly basic pH deprotonates lysine ε-amino groups, increasing their nucleophilicity and reaction rate.
Temperature Room Temperature (20-25°C)4°C to 25°CLower temperatures can improve the stability of sensitive proteins but may slow the reaction rate.
Time 1 hour30 minutes - 4 hoursReaction is typically fast but can be extended for less reactive proteins or at lower temperatures.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Modification - Insufficient molar excess of reagent.- Reagent hydrolyzed before reacting.- Reaction pH is too low.- Increase the molar excess of this compound.- Prepare the acyl chloride stock solution fresh in anhydrous solvent.- Increase the reaction buffer pH to 8.0-8.5.
Protein Precipitation - Excessive acylation neutralizes positive charges on lysine residues.- High concentration of organic solvent (from stock solution).- Decrease the molar excess of the acylating agent.- Reduce the reaction time.- Ensure the final concentration of DMF/DMSO is low (<5% v/v).
High Background in Gel - Incomplete removal of unreacted fluorescent probe after click reaction.- Ensure thorough purification of the protein after the click reaction (e.g., using a desalting column or protein precipitation).

References

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Direct Analysis of Protein S-Acylation by Mass Spectrometry. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. (2010). Nature Protocols. Retrieved January 17, 2026, from [Link]

  • Click Chemistry in Proteomic Investigations. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cucurbit[13]uril-Promoted Click Chemistry for Protein Modification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Link. Retrieved January 17, 2026, from [Link]

  • Acylation Mechanism. (n.d.). Save My Exams. Retrieved January 17, 2026, from [Link]

  • Reactions of Amino Acids: Acylation: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Acylation: Mechanism & Reaction. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

  • Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • What special methods are needed for extracting acylated proteins? Are there antibodies for acylated proteins on the market?. (n.d.). Biotyech. Retrieved January 17, 2026, from [Link]

  • Protein Acylation. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

  • Acylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Acetylated protein purification / enrichment from the primary t-cells. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Alkynes are important functional groups in human therapeutics. (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Biosynthesis of alkyne-containing natural products. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Chemical Reporters for Exploring Protein Acylation. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. (2019). mBio. Retrieved January 17, 2026, from [Link]

  • How to Detect Protein Acetylation. (n.d.). Biotyech. Retrieved January 17, 2026, from [Link]

  • Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • This compound (C6H7ClO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Protein acylation modulation by heterobifunctional molecles. (n.d.). Google Patents.
  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • 5-Aminohexanoyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • What are a good methods for reaction of amino acids with thionyl chloride?. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Hex-5-ynoyl Chloride: A Versatile Tool for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Active Proteome with Chemical Probes

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes and other proteins directly in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to covalently label active proteins, providing a direct readout of their functional status.[1][2][3] This methodology has proven invaluable for biomarker discovery, drug development, and fundamental biological research.[3][4] At the heart of many ABPP workflows lies the design of versatile chemical probes. Hex-5-ynoyl chloride is one such probe that has gained prominence due to its unique combination of a reactive acyl chloride group and a terminal alkyne handle, enabling a two-step approach for protein labeling and identification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in ABPP. We will delve into the underlying principles, provide detailed experimental protocols, and discuss data analysis strategies to empower you to successfully implement this powerful technique in your own research.

The Principle: A Two-Step Strategy for Covalent Labeling and Target Identification

The utility of this compound in ABPP stems from its bifunctional nature. The molecule consists of two key components:

  • An Acyl Chloride "Warhead": This electrophilic group readily reacts with nucleophilic residues on proteins, such as the side chains of lysine, serine, threonine, and tyrosine, forming a stable covalent bond. This initial reaction is the "activity-based" labeling step, where the probe's reactivity is directed towards accessible and nucleophilic sites on proteins.

  • A Terminal Alkyne "Handle": This bioorthogonal functional group is chemically inert to most biological molecules.[5] Its purpose is to serve as a handle for the subsequent "click" reaction, a highly efficient and specific ligation chemistry.[6][7][8] The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]

This two-step process allows for the selective enrichment and identification of proteins that have been covalently modified by the this compound probe.

Visualizing the Workflow: From Labeling to Identification

The overall workflow for using this compound in an ABPP experiment is depicted below. This process involves initial labeling of the proteome, followed by the attachment of a reporter tag via click chemistry, and subsequent analysis by either in-gel fluorescence scanning or mass spectrometry-based proteomics.

ABPP_Workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Proteome Complex Proteome (Lysate, Live Cells) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Covalent Modification (Acylation) Probe This compound Probe->Labeled_Proteome Clicked_Proteome Reporter-Tagged Proteome Labeled_Proteome->Clicked_Proteome CuAAC Reaction Reporter Reporter Tag (e.g., Biotin-Azide, Fluorescent-Azide) Reporter->Clicked_Proteome Gel In-Gel Fluorescence Scanning Clicked_Proteome->Gel MS LC-MS/MS Analysis (Target ID) Clicked_Proteome->MS

Figure 1. General workflow for activity-based protein profiling using this compound.

Core Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the key stages of an ABPP experiment using this compound. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Proteomes with this compound

This protocol describes the covalent labeling of proteins in a cell lysate with this compound.

Materials:

  • Cell or tissue lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)

  • This compound (CAS: 55183-45-4)[9][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysate in a suitable buffer. Avoid buffers containing primary amines (e.g., Tris) as they will react with the acyl chloride. Determine the protein concentration of the lysate.

  • Probe Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 100 mM). Due to the reactivity of the acyl chloride, it is crucial to use anhydrous solvent and prepare the stock solution immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL in the appropriate reaction buffer.

    • Add the this compound stock solution to the proteome to achieve the desired final concentration (typically in the range of 10-100 µM). A titration experiment is recommended to determine the optimal concentration.

    • Incubate the reaction at room temperature or 37°C for 30-60 minutes. The incubation time may need to be optimized.

  • Quenching (Optional but Recommended): To stop the labeling reaction, you can add a primary amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM.

  • Proceed to Click Chemistry: The labeled proteome is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of a reporter tag (e.g., a fluorescent dye or biotin) onto the alkyne-labeled proteins.

Materials:

  • Alkyne-labeled proteome from Protocol 1

  • Azide-functionalized reporter tag (e.g., Azide-Fluor 488, Biotin-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, e.g., 50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare the Click-&-Go™ Cocktail: In a microcentrifuge tube, sequentially add the following reagents to the labeled proteome (final concentrations are suggested starting points and may require optimization):

    • Azide-functionalized reporter tag (e.g., 10-50 µM)

    • TCEP (1 mM) - a reducing agent to maintain copper in the active Cu(I) state.

    • TBTA (100 µM) - a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

    • Copper(II) sulfate (1 mM)

  • Initiate the Reaction: Add sodium ascorbate (1 mM) to the mixture to reduce Cu(II) to the catalytic Cu(I) species. Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis:

    • For In-Gel Fluorescence Scanning: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed with gel electrophoresis.

    • For Mass Spectrometry: The protein sample will need to be processed further, typically involving precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents, followed by proteolytic digestion. If a biotin tag was used, the labeled peptides can be enriched using streptavidin beads.

Data Analysis and Interpretation

The method of analysis will depend on the reporter tag used in the click chemistry step.

In-Gel Fluorescence Scanning

If a fluorescent reporter was used, the labeled proteins can be visualized directly in the SDS-PAGE gel.

  • Procedure: After electrophoresis, the gel is imaged using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Interpretation: The fluorescent bands correspond to proteins that were covalently modified by the this compound probe. The intensity of the bands can provide a semi-quantitative measure of the extent of labeling. This method is excellent for quickly assessing labeling efficiency and observing changes in protein activity under different conditions.

Mass Spectrometry-Based Proteomics for Target Identification

For comprehensive identification of the labeled proteins, a mass spectrometry-based approach is employed.

  • Workflow:

    • Enrichment (if using biotin tag): Biotinylated proteins or peptides are captured using streptavidin-functionalized beads.

    • On-bead or In-solution Digestion: The captured proteins are digested into smaller peptides using a protease such as trypsin.

    • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins they originated from.

  • Quantitative Analysis: For comparative studies, stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) can be integrated into the ABPP workflow to quantify changes in protein activity across different samples.

Quantitative Data Summary

The following table provides an example of how quantitative data from a competitive ABPP experiment could be presented. In this hypothetical experiment, a cell lysate was pre-incubated with increasing concentrations of a small molecule inhibitor before labeling with this compound. The abundance of labeled peptides was then quantified by mass spectrometry.

Target ProteinInhibitor Conc. (µM)Relative Abundance of Labeled Peptide
Serine Hydrolase X 01.00
0.10.85
10.42
100.11
Lysine Acetyltransferase Y 01.00
0.10.98
10.95
100.91

Table 1. Example of quantitative data from a competitive ABPP experiment. The data indicates that the inhibitor is potent against Serine Hydrolase X but has minimal effect on Lysine Acetyltransferase Y.

Mechanistic Insights and Experimental Considerations

The success of an ABPP experiment with this compound relies on a clear understanding of the underlying chemistry and careful experimental design.

Mechanism cluster_acylation Covalent Modification cluster_click_reaction Click Chemistry Protein Protein-Nu: Labeled_Protein Labeled Protein (Protein-Nu-C(=O)-(CH₂)₄-C≡CH) Protein->Labeled_Protein Nucleophilic Attack Probe This compound (Cl-C(=O)-(CH₂)₄-C≡CH) Probe->Labeled_Protein Clicked_Product Triazole-Linked Product Labeled_Protein->Clicked_Product Cu(I) Catalysis Azide_Reporter N₃-Reporter Azide_Reporter->Clicked_Product

Figure 2. Mechanism of protein labeling and subsequent click reaction.

Causality Behind Experimental Choices:

  • Choice of Buffer: The use of non-nucleophilic buffers such as HEPES or phosphate is critical to prevent the hydrolysis or reaction of the highly reactive acyl chloride group of the probe before it can interact with the proteome.

  • Probe Concentration: The concentration of this compound must be carefully optimized. Too low a concentration will result in insufficient labeling, while too high a concentration can lead to non-specific labeling and potential cellular toxicity if used in live cells.

  • Click Chemistry Reagents: The order of addition and the concentrations of the CuAAC reagents are important for optimal reaction efficiency. The use of a Cu(I)-stabilizing ligand like TBTA is highly recommended to prevent the oxidation of Cu(I) and to protect proteins from potential damage. The reducing agent, sodium ascorbate, should be added last to initiate the reaction.

Trustworthiness and Self-Validation:

  • Negative Controls: Always include negative controls in your experiments. A key control is a sample where the this compound probe is omitted to identify proteins that non-specifically bind to the reporter tag or the enrichment resin.

  • Competitive ABPP: To validate that the probe is labeling the active site of an enzyme, a competitive ABPP experiment can be performed. In this setup, the proteome is pre-incubated with a known inhibitor of the target enzyme before adding the probe. A decrease in the labeling of the target protein in the presence of the inhibitor provides strong evidence for on-target engagement.

  • Orthogonal Validation: Identified protein targets should be validated using orthogonal methods, such as Western blotting with specific antibodies or by testing the effect of genetic knockdown or knockout of the target protein on the labeling profile.

Conclusion

This compound is a powerful and versatile chemical probe for activity-based protein profiling. Its simple structure, combined with the robust and efficient nature of click chemistry, provides a straightforward and effective method for exploring the functional state of the proteome. By understanding the principles outlined in this guide and by carefully implementing the provided protocols, researchers can leverage this tool to gain valuable insights into protein function, identify novel drug targets, and accelerate the development of new therapeutics.

References

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. (2020). Vertex AI Search.
  • Application of activity-based protein profiling to study enzyme function in adipocytes. (2014). Vertex AI Search.
  • Click Chemistry in Proteomic Investig
  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014). Vertex AI Search.
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Click Chemistry: A valuable tool for peptide and protein modific
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (N/A). MDPI.
  • Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. (2004). PubMed.
  • Application of Activity-Based Protein Profiling to the Study of Microbial Pathogenesis. (2025).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
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  • The trifunctional reductant-cleavable chemical proteomic probe... (N/A).
  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (N/A). N/A.
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  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). RSC Publishing.
  • In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. (N/A). Molecular BioSystems.
  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. (N/A). Chemical Science.
  • Activity-based protein profiling: New developments in functional proteomics. (N/A). N/A.
  • This compound | C6H7ClO | CID 2759284. (N/A). PubChem.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). N/A.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (N/A). MDPI.
  • This compound | CAS 55183-45-4 | SCBT. (N/A). Santa Cruz Biotechnology.
  • Development and application of novel electrophilic warheads in target identification and drug discovery. (2021). PubMed.
  • This compound (C6H7ClO). (N/A). PubChemLite.
  • This compound CAS#:. (N/A). ChemicalBook.

Sources

Application Notes & Protocols: Synthesis of Chemical Probes Using Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Terminal Alkyne

In the dynamic fields of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological systems.[1] The ability to selectively tag, visualize, and identify biomolecules within their native environment provides profound insights into cellular function and disease mechanisms. A key innovation in this domain is the introduction of bioorthogonal handles into probe molecules. These handles are chemically inert within a biological context but can undergo highly specific reactions with a partner moiety.

Among the most powerful bioorthogonal reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, and its high specificity and efficiency have made it a favored method for labeling biomolecules.[2][3] Hex-5-ynoyl chloride is a versatile reagent for installing a terminal alkyne group onto a molecule of interest, thereby enabling its use as a chemical probe. The terminal alkyne serves as a minimally invasive and uniquely identifiable tag.[4] This document provides a comprehensive guide to the synthesis of chemical probes using this compound, detailing the underlying principles, experimental protocols, and applications.

Core Principle: Acylation with this compound

This compound is an acyl chloride that readily reacts with nucleophiles such as amines and alcohols to form stable amide or ester bonds, respectively. This acylation reaction is a direct and efficient method for covalently attaching the hex-5-ynoyl group, containing the crucial terminal alkyne, to a parent molecule. The parent molecule could be a known drug, a metabolite, or a ligand for a specific protein target.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, forming the new amide or ester bond and releasing hydrogen chloride (HCl) as a byproduct.[6] To drive the reaction to completion, a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the generated HCl.[5]

Diagram: General Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an alkyne-tagged chemical probe using this compound and its subsequent application in a click chemistry reaction.

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_application Probe Application (Click Chemistry) Molecule Parent Molecule (with -NH2 or -OH) Acylation Acylation Reaction Molecule->Acylation Hex5ynoylCl This compound Hex5ynoylCl->Acylation Base Base (e.g., TEA, DIPEA) Base->Acylation Probe Alkyne-Tagged Chemical Probe Acylation->Probe Click_Reaction CuAAC Reaction Probe->Click_Reaction Biological_System Target Identification/ Visualization Probe->Biological_System Introduce to Biological System Labeled_Probe Labeled Probe Click_Reaction->Labeled_Probe Azide_Tag Azide-Tagged Reporter (e.g., Fluorophore, Biotin) Azide_Tag->Click_Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Click_Reaction Labeled_Probe->Biological_System caption General workflow for probe synthesis and application. Click_Chemistry cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Probe Alkyne-Tagged Chemical Probe (from this compound) Triazole Stable Triazole Linkage Probe->Triazole Probe->Triazole Azide_Reporter Azide-Functionalized Reporter (e.g., Biotin, Fluorophore) Azide_Reporter->Triazole Azide_Reporter->Triazole Catalyst Cu(I) Source (CuSO4 + Sodium Ascorbate) Catalyst->Triazole Ligand Stabilizing Ligand (TBTA or THPTA) Ligand->Catalyst caption Mechanism of bioorthogonal ligation via CuAAC.

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Hex-5-ynoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Bioconjugation and Synthetic Chemistry with Acyl Chloride-Modified Alkynes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures, from drug discovery to materials science.[1][2][3] Its remarkable efficiency, selectivity for forming 1,4-disubstituted 1,2,3-triazoles, and compatibility with a wide range of functional groups have made it an indispensable tool for bioconjugation.[4][5] This guide focuses on the application of CuAAC with a particularly reactive and versatile building block: Hex-5-ynoyl chloride and its derivatives. The incorporation of an acyl chloride moiety onto a terminal alkyne opens up a new dimension of synthetic possibilities, allowing for the direct installation of a reactive handle for subsequent functionalization, such as amidation or esterification, post-cycloaddition.

However, the high electrophilicity of the acyl chloride group presents unique challenges that necessitate carefully designed protocols to prevent undesired side reactions, such as hydrolysis or reaction with nucleophilic functional groups on the azide-containing substrate.[6] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound derivatives in CuAAC reactions, enabling the efficient synthesis of novel bioconjugates and complex organic molecules.

Mechanistic Considerations: Taming the Reactivity of Acyl Chlorides in CuAAC

The success of a CuAAC reaction involving this compound hinges on orchestrating the catalytic cycle while preserving the integrity of the acyl chloride functionality. The fundamental mechanism of CuAAC involves the in situ generation of a copper(I) acetylide intermediate, which then reacts with an organic azide to form a six-membered copper metallacycle.[2][7] This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.

The primary challenge with this compound is its susceptibility to nucleophilic attack. Water, alcohols, and amines, often present in bioconjugation buffers or as functional groups on the azide partner, can readily react with the acyl chloride to form carboxylic acids, esters, or amides, respectively.[6][8] Therefore, stringent control over the reaction conditions is paramount.

Two primary strategies can be employed to address this challenge:

  • Strictly Anhydrous "Click" Chemistry: Performing the CuAAC reaction under rigorously anhydrous conditions is the most direct approach to prevent hydrolysis of the acyl chloride. This involves the use of dry solvents, inert atmospheres, and substrates free of nucleophilic functional groups that could compete with the azide.

  • In Situ Acyl Azide Formation: An elegant alternative is the one-pot, in situ generation of an acyl azide from the acyl chloride and an azide source (e.g., sodium azide), which then immediately participates in the cycloaddition.[9][10] This approach circumvents the need to handle the potentially hazardous acyl azide intermediate and can be highly efficient.

The choice of the copper source, ligand, and solvent system is also critical. Copper(I) sources like CuI or CuBr are often used, or Cu(II) salts such as CuSO₄ can be reduced in situ with agents like sodium ascorbate.[11][12] The addition of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, can enhance the reaction rate and prevent catalyst disproportionation.[12][13] However, for anhydrous systems, ligands that are soluble in organic solvents are preferred.

Visualizing the Reaction Pathways

CuAAC_Mechanism cluster_anhydrous Anhydrous CuAAC Pathway cluster_insitu In Situ Acyl Azide Pathway Hex5ynoylCl This compound CopperAcetylide Copper(I) Acetylide Hex5ynoylCl->CopperAcetylide Formation of Copper Acetylide CuI Cu(I) Catalyst Azide R-N₃ Azide->CopperAcetylide Cycloaddition TriazoleAcylCl Triazole-Acyl Chloride Product CopperAcetylide->TriazoleAcylCl Hex5ynoylCl_in_situ This compound AcylAzide In Situ Generated Hex-5-ynoyl Azide Hex5ynoylCl_in_situ->AcylAzide Acyl Azide Formation NaN3 NaN₃ NaN3->AcylAzide TriazoleKetone Triazole-Ketone Product AcylAzide->TriazoleKetone CuAAC Alkyne R'-C≡CH Alkyne->TriazoleKetone

Figure 1. Competing pathways for CuAAC with this compound.

Experimental Protocols

Protocol 1: Anhydrous CuAAC with this compound

This protocol is designed for substrates that are soluble in organic solvents and lack competing nucleophilic functional groups.

Materials:

  • This compound (handle with care in a fume hood)[14]

  • Azide-containing substrate

  • Copper(I) Iodide (CuI)

  • Anhydrous, amine-free base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Dichloromethane - DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the azide-containing substrate (1.0 eq) in anhydrous solvent.

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq) followed by DIPEA (1.5 eq).

  • Catalyst Introduction: In a separate vial, suspend CuI (0.1 eq) in a small amount of anhydrous solvent and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale: The use of anhydrous conditions and an inert atmosphere is critical to prevent the hydrolysis of this compound. DIPEA is used as a non-nucleophilic base to facilitate the formation of the copper acetylide without reacting with the acyl chloride.

Protocol 2: One-Pot in situ Acyl Azide Formation and CuAAC

This protocol is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate and is suitable for a broader range of substrates.[9][10]

Materials:

  • This compound

  • Sodium azide (NaN₃) (handle with extreme caution)

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Acyl Azide Generation: In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent. Carefully add sodium azide (1.2 eq) and stir the mixture at 0 °C for 30 minutes. Caution: Acyl azides can be explosive; perform this step behind a blast shield.

  • Addition of Alkyne and Catalyst: To the solution containing the in situ generated acyl azide, add the alkyne-containing substrate (1.1 eq), followed by CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.15 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Rationale: The initial low-temperature reaction of the acyl chloride with sodium azide generates the acyl azide in situ. The subsequent addition of the alkyne and the CuAAC catalyst system initiates the cycloaddition. This one-pot procedure is efficient and minimizes the handling of hazardous intermediates.

Quantitative Data Summary

ParameterProtocol 1 (Anhydrous)Protocol 2 (In situ Acyl Azide)
This compound (eq) 1.11.0
Azide Source R-N₃ (1.0 eq)NaN₃ (1.2 eq)
Copper Catalyst CuI (0.1 eq)CuSO₄·5H₂O (0.05 eq)
Reducing Agent Not requiredSodium Ascorbate (0.15 eq)
Solvent Anhydrous THF or DCMt-BuOH/H₂O or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-12 hours1-6 hours
Expected Yield 60-85%70-95%

Safety and Handling Precautions

Working with acyl chlorides and azides requires strict adherence to safety protocols due to their inherent hazards.

  • This compound: This compound is corrosive and moisture-sensitive.[14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Azide and Organic Azides: These compounds are toxic and potentially explosive, especially when heated or in the presence of heavy metals.[15] Handle with extreme caution, using non-metal spatulas and avoiding friction or shock. All azide-containing waste must be quenched and disposed of according to institutional safety guidelines.

  • Acyl Azides: Acyl azides are thermally unstable and can decompose explosively.[9][10] It is strongly recommended to use them in situ whenever possible and to avoid their isolation and storage.

Characterization of Triazole Products

The successful synthesis of the desired triazole product should be confirmed by a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole ring and the presence of the acyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the triazole ring and the carbonyl group.

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep Reagent Preparation (Anhydrous Solvents, Weighing Reagents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_addition Sequential Reagent Addition reaction_setup->reagent_addition monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Figure 2. General experimental workflow for CuAAC with this compound.

Conclusion

The use of this compound and its derivatives in copper-catalyzed azide-alkyne cycloaddition reactions offers a powerful strategy for the synthesis of functionalized triazoles. By carefully controlling the reaction conditions to mitigate the reactivity of the acyl chloride, researchers can successfully incorporate this versatile handle for downstream applications in bioconjugation and complex molecule synthesis. The protocols and guidelines presented here provide a solid foundation for harnessing the synthetic potential of this unique class of building blocks, while emphasizing the critical importance of safety in handling these reactive reagents.

References

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). National Institutes of Health. [Link]

  • One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides. (2014). Royal Society of Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). National Institutes of Health. [Link]

  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. (2011). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water Under Transition-Metal-Catalyst Free Reaction Conditions. (2016). ResearchGate. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2007). National Institutes of Health. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2018). MDPI. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Acyl chloride formation in presence of acid sensitive groups. (2024). Reddit. [Link]

  • Advances in the synthesis and reactivity of acyl azides (2005-2015). (2016). RACO. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). ACS Publications. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2021). National Institutes of Health. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2018). MDPI. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. (2022). ACS Publications. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Publications. [Link]

  • CuAAC: The Quintessential Click Reaction. (2016). ResearchGate. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Royal Society of Chemistry. [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (2022). MDPI. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). ACS Publications. [Link]

  • This compound. (n.d.). PubChem. [Link]

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Application Note: Hex-5-ynoyl Chloride for Covalent Labeling and Identification of Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Proteome's Active Players

The functional state of an enzyme is dictated by the intricate three-dimensional architecture of its active site. Identifying these sites and the specific amino acid residues responsible for catalysis is fundamental to understanding enzyme mechanism, discovering new inhibitors, and developing targeted therapeutics.[1][2] However, traditional proteomic analyses provide a snapshot of protein abundance, not functional activity. A significant portion of the proteome may be inactive, misfolded, or in a zymogen form at any given moment.

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to overcome this limitation.[3][4] ABPP utilizes active-site-directed covalent probes to selectively label and identify active enzymes within complex biological systems, including cell lysates, living cells, and even whole organisms.[5][6] This guide details the application of Hex-5-ynoyl chloride , a versatile and efficient probe for identifying the active sites of various enzyme classes through ABPP.

This compound is a dual-function molecule composed of two key moieties:

  • An acyl chloride , a highly reactive electrophilic "warhead" that covalently modifies nucleophilic amino acid residues.[7][8]

  • A terminal alkyne , a small, non-perturbing bioorthogonal handle that enables subsequent detection and enrichment via "click chemistry".[9][10]

This combination allows for a two-step experimental workflow that decouples the labeling event from the detection/enrichment process, enhancing experimental flexibility and minimizing steric hindrance.[11]

Mechanism of Action: Covalent Trapping of Nucleophiles

The utility of this compound as an activity-based probe hinges on the high reactivity of the acyl chloride group. This functional group is a potent electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[7]

Enzyme active sites are often enriched with nucleophilic amino acid residues (e.g., Serine, Threonine, Lysine, Cysteine) that are critical for catalysis. The probe leverages this chemistry in a nucleophilic addition-elimination reaction .[12][13]

  • Nucleophilic Addition: A lone pair of electrons from a nucleophilic residue (e.g., the hydroxyl group of a serine) in the enzyme's active site attacks the electrophilic carbonyl carbon of the probe. This forms a transient tetrahedral intermediate.[13]

  • Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group.

  • Covalent Labeling: The result is a stable, covalent ester (or amide) bond between the enzyme and the probe, effectively "trapping" it. The terminal alkyne handle is now appended to the enzyme and exposed for subsequent chemical ligation.

Mechanism_of_Action Figure 1: Mechanism of Covalent Labeling Enzyme Enzyme Ser-OH Intermediate Tetrahedral Intermediate Enzyme:nuc->Intermediate Nucleophilic Attack Probe {this compound | H≡C-(CH₂)₃-CO-Cl} LabeledEnzyme Covalently Labeled Enzyme H≡C-(CH₂)₃-CO-O-Ser Intermediate->LabeledEnzyme Elimination of Cl⁻

Caption: Figure 1: Mechanism of Covalent Labeling.

Core Application: A Two-Step ABPP Workflow

The identification of enzyme targets using this compound follows a robust, multi-stage workflow. This process is designed to first label active enzymes within a complex proteome and then selectively enrich and identify these labeled proteins using mass spectrometry.

ABPP_Workflow Figure 2: General ABPP Workflow using this compound Proteome 1. Biological Sample (Cell Lysate, Tissue Homogenate) Incubation 2. Probe Incubation (Add this compound) Proteome->Incubation Labeling Covalent Labeling of Active Enzymes Incubation->Labeling Click 3. Bioorthogonal Ligation (Click Chemistry with Biotin-Azide) Labeling->Click Tagging Attachment of Biotin Tag to Labeled Enzymes Click->Tagging Enrichment 4. Affinity Purification (Streptavidin Beads) Tagging->Enrichment Proteolysis 5. Proteolysis (On-bead or Post-elution Trypsin Digest) Enrichment->Proteolysis LCMS 6. LC-MS/MS Analysis Proteolysis->LCMS Analysis 7. Data Analysis (Protein Identification & Quantification) LCMS->Analysis

Caption: Figure 2: General ABPP Workflow using this compound.

Detailed Experimental Protocols

The following protocols provide a validated framework for target identification. Optimization may be required depending on the specific biological system and enzyme targets.

Protocol 1: In-vitro Labeling of Proteomes

This protocol describes the labeling of active enzymes in a cell or tissue lysate.

  • Proteome Preparation: Prepare cell or tissue lysates in a buffer devoid of primary amines (e.g., Tris), such as PBS or HEPES, at a final protein concentration of 1-2 mg/mL. Clarify the lysate by centrifugation at >14,000 x g for 30 minutes at 4°C to pellet insoluble debris.

  • Probe Preparation: Prepare a 100X stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

  • Labeling Reaction: Add the this compound stock solution to the proteome to achieve a final concentration of 100 µM. For competitive profiling experiments, pre-incubate the proteome with a putative inhibitor for 30 minutes before adding the probe.[14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by the addition of a primary amine (e.g., Tris buffer to a final concentration of 50 mM) or by proceeding immediately to the click chemistry step, which effectively consumes any remaining probe.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step attaches a biotin-azide reporter tag to the alkyne handle of the probe-labeled proteins for subsequent enrichment.[15][16]

Table 1: Reagent Stock and Working Concentrations for CuAAC Reaction

Reagent Stock Concentration Final Concentration Purpose
Biotin-Azide 10 mM in DMSO 100 µM Reporter Tag
Copper(II) Sulfate (CuSO₄) 50 mM in H₂O 1 mM Copper Catalyst Source
Ligand (e.g., TBTA) 10 mM in DMSO 1 mM Stabilizes Cu(I) & enhances reaction

| Reducing Agent (Na-Ascorbate) | 100 mM in H₂O (Freshly prepared) | 5 mM | Reduces Cu(II) to active Cu(I) |

Procedure:

  • To your 1 mL labeled proteome sample from Protocol 1, add the click chemistry reagents sequentially. CRITICAL: Reagents must be added in the specified order to ensure proper formation of the active Cu(I) catalyst.[17] a. Add 10 µL of 10 mM Biotin-Azide stock. Vortex gently. b. Add 20 µL of 50 mM CuSO₄ stock. Vortex gently. c. Add 100 µL of 10 mM TBTA ligand stock. Vortex gently.[18][19] d. Add 50 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight).

  • Pelleting: Centrifuge at >14,000 x g for 10 minutes at 4°C. Carefully decant and discard the supernatant.

  • Washing: Wash the protein pellet with 1 mL of ice-cold methanol, re-pellet by centrifugation, and discard the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry.

Protocol 3: Streptavidin-Based Enrichment and Sample Preparation for MS

This protocol enriches the biotin-tagged proteins for mass spectrometry analysis.[20][21]

  • Resuspension: Resuspend the protein pellet in 500 µL of a lysis buffer containing SDS (e.g., 1% SDS in PBS) to denature and solubilize the proteins. Sonicate briefly if necessary to fully resuspend the pellet.

  • Bead Preparation: Resuspend high-capacity streptavidin agarose beads in the lysis buffer. Use approximately 50 µL of bead slurry per 1 mg of starting protein. Wash the beads twice with lysis buffer.

  • Binding: Add the resuspended protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with end-over-end rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 2x with 0.5% SDS in PBS.

    • Wash 1x with 6 M Urea in 100 mM Tris-HCl, pH 8.0.

    • Wash 3x with 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion (Recommended): The strong biotin-streptavidin interaction can make elution difficult.[22][23] On-bead digestion is often more efficient. a. Resuspend the washed beads in 200 µL of 50 mM Ammonium Bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines. d. Add mass spectrometry-grade Trypsin (e.g., 1 µg per 50 µg of estimated on-bead protein) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second wash of the beads with 50% acetonitrile/0.1% formic acid to recover any remaining peptides and combine the supernatants.

  • Sample Clean-up: Desalt the collected peptides using a C18 StageTip or equivalent protocol prior to LC-MS/MS analysis.

Data Analysis and Interpretation

The final dataset from the LC-MS/MS analysis will consist of identified peptides and proteins. Key analysis steps include:

  • Database Searching: Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and infer proteins.

  • Label-Free Quantification (LFQ): In competitive profiling experiments, compare the LFQ intensities of identified proteins between the inhibitor-treated sample and the DMSO control.

  • Target Identification: Proteins that show a significant reduction in signal in the inhibitor-treated sample are considered potential targets of the compound. A successful enrichment should show a high abundance of known or expected enzyme targets (e.g., serine hydrolases) and low levels of common contaminants (e.g., keratin, ribosomal proteins).

Conclusion

This compound is a powerful and broadly applicable chemical probe for activity-based protein profiling. Its small size, high reactivity, and bioorthogonal handle enable the efficient covalent labeling and subsequent identification of active enzymes from complex proteomes. The workflows and protocols described here provide a comprehensive guide for researchers aiming to functionally profile enzyme activities, identify novel drug targets, and confirm target engagement in drug discovery programs.[1][3]

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.
  • van der Vlag, R., et al. (2012). Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. Accounts of Chemical Research, 45(5), 784-795.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: bridging chemistry, biology, and medicine.
  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
  • PubMed. (n.d.). Enzyme inhibitor discovery by activity-based protein profiling.
  • Wang, L., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research, 19(7), 2843-2852.
  • Stankova, K., et al. (2019).
  • BenchChem. (n.d.). An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling.
  • ResearchGate. (n.d.).
  • CIPSM. (2013).
  • de Graaf, K. L., et al. (2016). Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. ACS Central Science, 2(9), 611–618.
  • Patricelli, M. P., et al. (2012). Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 134(25), 10336-10339.
  • G-Biosciences. (2019).
  • Yuan, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(25), 8639-8663.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100561.
  • Lee, S. Y., et al. (2016). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Journal of Visualized Experiments, (118), 54932.
  • Sigma-Aldrich. (n.d.).
  • Interchim. (n.d.).
  • Zhang, M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(7), 3435-3442.
  • Google Patents. (n.d.).
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Wikipedia. (n.d.). Acyl chloride.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Witte, M. D., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Molecular BioSystems, 12(9), 2737-2741.
  • Jiang, J., et al. (2020). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Frontiers in Microbiology, 11, 582.
  • Grote, M., et al. (2022). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 13(36), 10738-10748.
  • Jessani, N., & Cravatt, B. F. (2008). Activity-based protein profiling: New developments in functional proteomics. Proteomics, 8(10), 1966-1976.
  • Willems, L. I., et al. (2014). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 19(10), 16102-16124.

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Troubleshooting & Optimization

Preventing hydrolysis of Hex-5-ynoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hex-5-ynoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and using this highly reactive reagent. Our goal is to empower you with the knowledge to prevent common issues, primarily hydrolysis, and ensure the success and integrity of your experiments.

Introduction: The Challenge of this compound's Reactivity

This compound is a valuable bifunctional reagent, featuring a terminal alkyne for click chemistry or further functionalization, and a highly reactive acyl chloride for acylation reactions. However, this high reactivity, particularly of the acyl chloride group, makes it extremely susceptible to hydrolysis. Even trace amounts of moisture in the reaction environment can lead to the formation of hex-5-ynoic acid, compromising reaction stoichiometry, introducing impurities, and ultimately reducing the yield of your desired product.[1][2] This guide provides a comprehensive overview of why hydrolysis occurs and robust strategies to prevent it.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: Why is this compound so reactive with water?

A: The high reactivity of this compound is characteristic of most acyl chlorides.[1] The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, imparting a significant partial positive charge on the carbonyl carbon.[1][3] This makes it a prime electrophilic target for nucleophiles, including water. The reaction is a rapid, often exothermic, nucleophilic acyl substitution that yields hex-5-ynoic acid and hydrogen chloride (HCl) gas.[1][4]

Q2: What are the tell-tale signs that my this compound has hydrolyzed?

A: There are a few key indicators. If the reagent is exposed to moist air, you may observe white fumes.[1] This is the HCl gas byproduct of hydrolysis reacting with atmospheric moisture.[1] If hydrolysis occurs within a non-polar solvent where the resulting hex-5-ynoic acid is insoluble, you might see a solid precipitate forming.[1]

Q3: Can I still use a bottle of this compound that shows signs of partial hydrolysis?

A: It is strongly advised not to. Using a partially hydrolyzed reagent means you are introducing hex-5-ynoic acid as an impurity into your reaction.[2] This can lead to complex purification challenges and potential side reactions. Furthermore, the actual concentration of your active acyl chloride is lower than calculated, which will negatively affect your reaction stoichiometry and likely reduce the yield of your target molecule.[1]

Q4: What are the best practices for storing this compound?

A: Rigorous exclusion of moisture is critical. Store this compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area.[5][6][7] For long-term storage, consider placing the sealed container inside a desiccator or a glove box with a dry atmosphere. It is also good practice to aliquot larger quantities into smaller, single-use vials to minimize repeated exposure of the bulk reagent to the atmosphere.

Troubleshooting Guide: Identifying and Resolving Hydrolysis in Your Reaction

Even with careful handling, hydrolysis can sometimes occur. This section provides a systematic approach to troubleshooting.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the acyl chloride, leading to the unwanted carboxylic acid.

Hydrolysis Reagents This compound + H₂O Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products Hex-5-ynoic Acid + HCl Intermediate->Products Elimination of Cl⁻ & Proton Transfer

Caption: Mechanism of this compound hydrolysis.

Step-by-Step Troubleshooting Flow

If you suspect hydrolysis is impacting your reaction, follow this logical workflow to diagnose and solve the issue.

Troubleshooting Start Low Yield or Impure Product CheckReagent 1. Verify Reagent Integrity (FTIR, NMR) Start->CheckReagent CheckSolvent 2. Check Solvent Anhydrous? (Karl Fischer) CheckReagent->CheckSolvent Reagent OK ReplaceReagent Discard & Use New Aliquot of Reagent CheckReagent->ReplaceReagent Hydrolyzed CheckAtmosphere 3. Inert Atmosphere? (N₂ or Ar) CheckSolvent->CheckAtmosphere Solvent Dry DrySolvent Dry Solvent Over Molecular Sieves CheckSolvent->DrySolvent Solvent Wet CheckBase 4. Base Appropriate? (Non-nucleophilic, dry) CheckAtmosphere->CheckBase Atmosphere Inert ImproveInert Improve Inert Gas Purge/Technique CheckAtmosphere->ImproveInert Moisture Ingress Success Problem Solved CheckBase->Success Base OK ChangeBase Switch to a Non-nucleophilic Sterically Hindered Base CheckBase->ChangeBase Base Problematic ReplaceReagent->Start DrySolvent->Start ImproveInert->Start ChangeBase->Start

Caption: Troubleshooting workflow for reactions involving this compound.

Preventative Measures: Protocols for Success

Proactive prevention is the most effective strategy. The following protocols are designed to minimize the risk of hydrolysis.

Protocol 1: Rigorous Solvent Dehydration

Objective: To ensure all solvents are free of water to a level that will not initiate hydrolysis.

Materials:

  • Reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Activated 3Å or 4Å molecular sieves

  • Oven-dried glassware

Procedure:

  • Activate molecular sieves by heating them in a laboratory oven at >200 °C under vacuum for at least 12 hours.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated sieves to your solvent in a sealed, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the solvent to stand over the sieves for at least 24 hours before use.

  • For particularly sensitive reactions, consider distilling the solvent from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) immediately before use.

Protocol 2: Acylation Under Anhydrous, Inert Conditions

Objective: To perform an acylation reaction (e.g., with an amine or alcohol) while rigorously excluding atmospheric moisture.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, alcohol)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine, DIPEA)

  • Anhydrous solvent (from Protocol 1)

  • Oven-dried, multi-neck flask with reflux condenser (if heating) and septum-sealed inlets

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

Procedure:

  • Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Dissolve the nucleophile (e.g., amine) and the non-nucleophilic base in the anhydrous solvent within the reaction flask.

  • Cool the solution in an ice bath (0 °C), especially for reactions with primary amines to control the exothermicity.

  • Using a dry syringe, slowly add the this compound to the stirred solution under a positive flow of inert gas.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for the required duration (monitor by TLC or LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup and purification. The HCl byproduct will be neutralized by the base, forming a salt (e.g., triethylammonium chloride).

Data Summary: Solvent and Base Selection

The choice of solvent and base is critical. The following table provides a guide to common choices for reactions with acyl chlorides.

SolventDielectric ConstantBoiling Point (°C)Drying AgentNotes
Dichloromethane (DCM)9.140CaH₂Good general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)7.566Na/BenzophenoneCan form peroxides; use freshly distilled.
Acetonitrile (MeCN)37.582CaH₂Polar aprotic, good for dissolving salts.
Toluene2.4111NaNon-polar, useful for higher temperature reactions.
BasepKa of Conjugate AcidStructureKey Characteristics
Triethylamine (TEA)10.75Et₃NCommon, inexpensive HCl scavenger. Can be nucleophilic in some cases.
Pyridine5.25C₅H₅NLess basic than TEA, can act as a nucleophilic catalyst.
Diisopropylethylamine (DIPEA)10.75(i-Pr)₂NEtSterically hindered, non-nucleophilic base. Excellent choice to avoid side reactions.

Alternative Strategies: When to Avoid Acyl Chlorides

In highly sensitive systems where even trace hydrolysis is detrimental, consider using alternative acylating agents that are more stable.

  • Acid Anhydrides (e.g., Hex-5-ynoic anhydride): Less reactive than acyl chlorides and less susceptible to hydrolysis. The reaction produces a molecule of the carboxylic acid as a byproduct instead of HCl.

  • Activated Esters (e.g., N-Hydroxysuccinimide esters): These are more stable to storage and handling and react cleanly with nucleophiles like amines to form amides.

  • Carbodiimide Coupling (e.g., DCC, EDC): These reagents allow for the direct coupling of the carboxylic acid (hex-5-ynoic acid) with an amine or alcohol, completely bypassing the need for the acyl chloride.

By understanding the inherent reactivity of this compound and implementing these rigorous preventative and troubleshooting strategies, you can significantly improve the reliability and success of your synthetic endeavors.

References

  • Methods to prevent the hydrolysis of acyl chlorides in synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNdH7ebBKh9ROiEob2YY3N37oUu8EEyC51mCcToq-nsUtr2-qlWzxGVOagKf45EAW1nPducEVLkloIQ7bVcyfYW9MYg8nrtBrecKHWcXuv5BNtZvGXCkZcI0HTrQ5hCF1DOc3zcR3TquH5i1RppINNXQVN-GK341019h0A-omW95hveff1pbwUa77SoLb9Pzecryu1Icz35Itb_4oM]
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  • (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [URL: https://www.researchgate.net/publication/343685419_Alternative_and_Uncommon_Acylating_Agents_-_An_Alive_and_Kicking_Methodology]
  • Acyl chlorides stability - Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=155704]
  • HEXANOYL CHLORIDE - Loba Chemie. [URL: https://www.labogens.com/msds/loba/57138_msds.pdf]
  • Hex-5-enoyl Chloride | 36394-07-7 - Benchchem. [URL: https://www.benchchem.com/product/bcp231840]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/21590]
  • Acyl Chlorides and Acid Anhydrides | chemrevise. [URL: https://chemrevise.org/A-level-revision-notes/carboxylic-acids-and-derivatives/acyl-chlorides-and-acid-anhydrides/]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC205830050]
  • Acylating agents - Ace Chemistry. [URL: https://www.ace-chemistry.
  • How do i determine which base solvent is appropriate for chemical reactions? - ResearchGate. [URL: https://www.researchgate.
  • Hexanoyl chloride - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR8839_msds.pdf]
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbxderv.htm]
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide. [URL: https://www.chemguide.co.
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  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. [URL: https://www.uobabylon.edu.iq/uobColeges/lecture.aspx?fid=20&lcid=48261]
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  • This compound | CAS 55183-45-4 | SCBT. [URL: https://www.scbt.com/p/hex-5-ynoyl-chloride-55183-45-4]
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  • The Influence of Atmospheric Moisture on Corrosion of Chloride-Contaminated Wrought Iron - -ORCA - Cardiff University. [URL: https://orca.cardiff.ac.uk/id/eprint/55026/1/U584102.pdf]

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Technical Support Center: Optimizing Reaction Conditions for Hex-5-ynoyl chloride Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Hex-5-ynoyl chloride, a versatile reagent for introducing a terminal alkyne handle onto nucleophilic substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing labeling reactions and troubleshooting common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and reactivity of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a small molecule reagent featuring a reactive acyl chloride and a terminal alkyne. The acyl chloride allows for covalent attachment to molecules containing nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR) or alcohols (-OH).[1][2] The terminal alkyne serves as a "clickable" handle for subsequent bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

Its primary use is in chemical biology and drug discovery for:

  • Labeling proteins, peptides, and other biomolecules.

  • Synthesizing PROTACs and other targeted degraders.

  • Introducing a versatile functional group for downstream modifications.

Q2: What functional groups does this compound react with?

This compound is a highly reactive acylating agent.[1] The electrophilic carbonyl carbon is readily attacked by nucleophiles.[1][3] The general order of reactivity with common functional groups is:

Primary Amines > Secondary Amines > Alcohols/Phenols > Water

It will react readily with primary and secondary amines to form stable amides.[4][5][6] It also reacts with alcohols and phenols to form esters, though typically under slightly more forcing conditions than with amines.[1][5]

Q3: How should I store and handle this compound?

  • Storage: Due to its reactivity with atmospheric moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, keeping it in a freezer at -20°C is recommended.[7] For short-term use, storage in a desiccator at room temperature is acceptable.

  • Handling: Always handle this compound in a well-ventilated fume hood.[8] It is corrosive and causes severe skin burns and eye damage.[9] It is also a lachrymator. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All glassware must be thoroughly dried (oven or flame-dried) before use to prevent hydrolysis of the reagent.[10][11][12]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your labeling experiments.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.

Possible Cause A: Reagent Inactivation (Hydrolysis)

This compound is highly susceptible to hydrolysis by water, which converts it to the much less reactive hex-5-ynoic acid.[5][13][14]

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[10][11]

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Fresh Reagent: Use a fresh bottle of this compound or one that has been properly stored.

Possible Cause B: Inappropriate Base or Insufficient Amount

The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[1][4][15] This HCl can protonate your amine substrate, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.[4]

  • Solution:

    • Choose the Right Base: A non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[6] Pyridine can also be used and may act as a nucleophilic catalyst.[4][16]

    • Use Sufficient Base: At least one equivalent of base is required to neutralize the HCl produced. Often, using a slight excess (1.1-1.5 equivalents) is beneficial to ensure the reaction medium remains basic. For substrates with multiple amine groups or other acidic protons, stoichiometric amounts of base must be adjusted accordingly.

Possible Cause C: Suboptimal Reaction Temperature

While many acylations proceed rapidly at room temperature, some less nucleophilic substrates may require different temperature conditions.[4]

  • Solution:

    • Initial Cooling: It is good practice to start the reaction at 0°C, especially during the dropwise addition of the acyl chloride, to control the initial exothermic reaction.[16]

    • Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-16 hours).[4]

    • Gentle Heating: If no reaction is observed at room temperature, gentle heating (e.g., to 40-50°C) can be attempted, but monitor carefully for potential side reactions or degradation.

Problem 2: Observation of Multiple Products or Side Reactions

Your analytical data shows the desired product, but also several other spots or peaks.

Possible Cause A: Di-acylation or Poly-acylation

If your substrate has multiple nucleophilic sites (e.g., two amine groups), over-acylation can occur.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of this compound (e.g., 1.0-1.1 equivalents relative to the target functional group).

    • Slow Addition: Add the this compound solution dropwise to the stirring solution of your substrate and base at a low temperature (0°C). This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.

Possible Cause B: Reaction with Solvent or Buffer Components

Nucleophilic solvents (like methanol) or buffer components (like Tris) will compete with your substrate for the acyl chloride.

  • Solution:

    • Use Aprotic Solvents: Choose non-reactive, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[4][6]

    • Avoid Nucleophilic Buffers: If working with biomolecules in aqueous solutions, ensure buffers are non-nucleophilic (e.g., HEPES, PBS) and not amine-based (e.g., Tris).

Problem 3: Difficult Product Purification

The reaction appears complete, but isolating the pure product is challenging.

Possible Cause A: Persistent Emulsion During Aqueous Workup

Emulsions between the organic and aqueous layers during extraction can make separation difficult and lead to product loss.[17]

  • Solution:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion.[17]

    • Filter through Celite: Pass the entire mixture through a pad of Celite to help separate the layers.[17]

Possible Cause B: Co-elution of Product and Unreacted Starting Material

If the starting material and product have very similar polarities, they may be difficult to separate by column chromatography.

  • Solution:

    • Drive Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, add a small additional amount of the excess reagent.

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of the polar solvent can improve separation.

    • Chemical Quench: If your starting material is an amine, you can quench the reaction with a scavenger resin that reacts with the unreacted this compound, making the byproduct easy to filter off.

Part 3: Protocols and Data

General Protocol: Labeling a Primary Amine

This protocol provides a starting point for labeling a generic primary amine substrate.

Materials:

  • Substrate containing a primary amine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • Add TEA or DIPEA (1.2 eq) and stir for 5 minutes.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a small volume of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring substrate solution over 10-15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).[18][19]

  • Workup:

    • Quench the reaction by adding water or a mild aqueous acid (e.g., 1M HCl).[8][20]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous DCM, THF, DMFAprotic solvents prevent reaction with the acyl chloride.[4][6]
Base TEA, DIPEA, PyridineScavenges HCl byproduct. Use a non-nucleophilic base to avoid side reactions.[6][21]
Stoichiometry 1.1-1.2 eq. Acyl ChlorideA slight excess ensures complete consumption of the limiting substrate.
1.2-1.5 eq. BaseEnsures the reaction medium remains basic.
Temperature 0°C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion.[4][16]
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the highly moisture-sensitive acyl chloride.[10][11]

Part 4: Visual Guides & Workflows

Diagram 1: General Acylation Workflow

This diagram illustrates the standard experimental sequence for a successful labeling reaction.

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dry Glassware & Prepare Anhydrous Solvents Reagents 2. Dissolve Substrate & Base in Solvent Cool 3. Cool to 0°C Reagents->Cool Add 4. Add Acyl Chloride (Dropwise) Cool->Add Stir 5. Stir & Warm to RT Add->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Aqueous Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Pure Labeled Product Purify->Product

Caption: Standard workflow for this compound labeling.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Use this logical guide to diagnose the cause of poor reaction yields.

TroubleshootingYield Start Low or No Yield Observed Check_Conditions Were anhydrous conditions used? Start->Check_Conditions Check_Base Was a suitable base used (≥1.1 eq)? Check_Conditions->Check_Base Yes Sol_Hydrolysis Root Cause: Hydrolysis Fix: Redo with dry solvents/glassware under inert atmosphere. Check_Conditions->Sol_Hydrolysis No Check_Temp Was reaction stirred at RT for sufficient time? Check_Base->Check_Temp Yes Sol_Base Root Cause: HCl Quenching Fix: Use TEA/DIPEA (1.2-1.5 eq). Check_Base->Sol_Base No Check_Reagent Is the acyl chloride fresh and properly stored? Check_Temp->Check_Reagent Yes Sol_Kinetics Root Cause: Slow Kinetics Fix: Increase reaction time or apply gentle heat (40°C). Check_Temp->Sol_Kinetics No Sol_Reagent Root Cause: Inactive Reagent Fix: Use a fresh bottle of This compound. Check_Reagent->Sol_Reagent No

Caption: Decision tree for troubleshooting low product yield.

References

  • Clutch Prep. (n.d.). How does the selection of base influence the side reactions in monosaccharide acylation? Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 17, 2026, from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.3: TLC Uses. Retrieved January 17, 2026, from [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and... Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

  • Reddit. (2023). Acyl Chloride and Primary Amine Reactions. Retrieved January 17, 2026, from [Link]

  • Reddit. (2022). Acid chloride reaction with amine. Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved January 17, 2026, from [Link]

  • Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 17, 2026, from [Link]

  • Yufeng. (2023). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved January 17, 2026, from [Link]

  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). Acylation under weak base conditions.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved January 17, 2026, from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 17, 2026, from [Link]

  • Loba Chemie. (2022). HEXANOYL CHLORIDE Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved January 17, 2026, from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Monitor by TLC. Retrieved January 17, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 55183-45-4 | this compound. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • ChemExperimental. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Acylation. Retrieved January 17, 2026, from [Link]

  • Reddit. (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved January 17, 2026, from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]

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Sources

Technical Support Center: Hex-5-ynoyl Chloride Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Hex-5-ynoyl chloride, a key reagent for introducing a terminal alkyne handle onto biological molecules for subsequent analysis via click chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reactive probe in intricate biological samples like cell lysates. Here, we address common challenges, provide troubleshooting strategies, and explain the underlying chemical principles to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a small, bifunctional chemical probe. It features a reactive acyl chloride group and a terminal alkyne. The acyl chloride allows for covalent modification of nucleophilic residues on proteins and other biomolecules. The terminal alkyne serves as a bioorthogonal handle for "clicking" on reporter tags (e.g., fluorophores, biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Its primary use is in chemical proteomics for activity-based protein profiling (ABPP) and identifying ligandable sites on proteins.[3]

Q2: Why is this compound so reactive? What precautions should I take?

The reactivity of this compound stems from the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms, making it an excellent target for nucleophilic attack.[4][5] This high reactivity is a double-edged sword: it's effective for labeling but also makes the compound highly susceptible to hydrolysis.[6][7]

Handling Precautions:

  • Moisture Sensitivity: Always handle this compound under anhydrous (dry) conditions. Use dry solvents (e.g., anhydrous DMSO, DMF) for stock solutions and minimize exposure to atmospheric moisture.[8][9] The compound is known to fume in the air as it reacts with water vapor.[7]

  • Safety: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What is the most significant side reaction I need to be aware of?

The most critical and competitive side reaction is hydrolysis . In an aqueous environment like a cell lysate, water molecules can act as nucleophiles, attacking the acyl chloride to form the corresponding hex-5-ynoic acid.[11][12] This reaction consumes your active probe, reducing labeling efficiency, and releases hydrochloric acid (HCl), which can lower the pH of your sample.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and actionable solutions.

Issue 1: Low or No Protein Labeling

Q: I performed my labeling experiment in lysate, but after the click reaction and SDS-PAGE analysis, I see very faint bands or no signal at all. What went wrong?

A: This is a common issue often tied to the inherent instability of the probe. Several factors could be at play.

  • Probable Cause 1: Premature Probe Hydrolysis.

    • Explanation: The half-life of this compound in aqueous buffers can be extremely short. If the probe is diluted into your aqueous lysate buffer and allowed to sit before it has a chance to react with protein targets, a significant portion will hydrolyze into the unreactive carboxylic acid.[9][11]

    • Solution Strategy:

      • Minimize Hydrolysis Time: Add the probe to the lysate immediately after dilution. Prepare a concentrated stock in anhydrous DMSO and add it directly to the lysate with rapid vortexing to ensure quick mixing.

      • Optimize pH: While basic conditions (pH > 8) can enhance the nucleophilicity of target amino acid side chains (like lysine), they also dramatically accelerate the rate of hydrolysis.[6] Consider performing the labeling at a near-neutral pH (7.2-7.5) as a starting point to balance labeling efficiency with probe stability.

      • Temperature Control: Perform the labeling step on ice or at 4°C. Lower temperatures slow down the rate of all reactions, including hydrolysis, giving the probe more time to find its protein targets.

  • Probable Cause 2: Insufficient Probe Concentration.

    • Explanation: Due to the vast number of potential nucleophiles in a complex lysate (water, primary amines, thiols, etc.), the effective concentration of the probe available for your protein of interest may be too low.

    • Solution Strategy:

      • Titrate Probe Concentration: Empirically determine the optimal probe concentration. Start with a range (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find a concentration that provides robust labeling without excessive background.

      • Control Experiments: Include a "no-lysate" control where you add the probe to the buffer alone. After the click reaction, a lack of signal confirms your reporter tag isn't the source of background, while a positive signal in the lysate lane indicates successful labeling.

Issue 2: High Background or Non-Specific Labeling

Q: My gel is showing high background fluorescence across the entire lane, or many non-specific bands are appearing, even in my negative controls. How can I improve specificity?

A: High background often results from either the probe reacting too broadly or issues with the downstream click reaction and cleanup steps.

  • Probable Cause 1: Reaction with Abundant, Hyper-reactive Nucleophiles.

    • Explanation: this compound is an amine-reactive probe, but it will also react with other strong nucleophiles. In a cell lysate, the most abundant nucleophiles are not just on your protein of interest. Free amino acids, metabolites, and the side chains of highly abundant proteins can all be modified.[3] The terminal alkyne itself can also, in some cases, participate in non-specific, copper-dependent binding to proteins.[14][15]

    • Solution Strategy:

      • Quench Excess Probe: After the desired labeling time, quench the reaction by adding a small molecule nucleophile like Tris buffer or glycine. This will consume any remaining unreacted this compound and prevent further labeling during sample handling.

      • Optimize Incubation Time: Reduce the incubation time of the probe with the lysate. A shorter incubation (e.g., 15-30 minutes) may be sufficient to label high-affinity sites while minimizing the labeling of lower-affinity, non-specific sites.

      • Competition Experiment: To validate that labeling is specific to a particular binding site, pre-incubate the lysate with a known inhibitor or substrate for your target protein before adding the this compound probe. A reduction in the signal for your protein of interest would indicate specific binding.[16]

  • Probable Cause 2: Inefficient Removal of Unreacted Reagents.

    • Explanation: Residual, unreacted alkyne probe or azide reporter tag can lead to high background. Standard protein precipitation methods may not be sufficient to remove all small molecule contaminants.

    • Solution Strategy:

      • Improve Protein Precipitation: Use a robust protein precipitation method, such as a methanol/chloroform precipitation or acetone precipitation, and include multiple wash steps to thoroughly remove contaminants.

      • Use Cleanup Resins: Consider using a desalting column or spin column designed for protein cleanup after the click reaction to remove excess copper catalyst, ligands, and azide reporters before running your gel.

Mechanistic Insights into Side Reactions

Understanding the chemical pathways of side reactions is crucial for designing robust experiments.

Primary Reaction Pathways

The intended reaction is a nucleophilic acyl substitution where a nucleophilic amino acid side chain (e.g., the ε-amino group of lysine) attacks the electrophilic carbonyl carbon of the acyl chloride.[5][13] This is followed by the elimination of the chloride leaving group, forming a stable amide bond.

However, several other cellular nucleophiles can compete for the probe.

G Probe Probe Lysine Lysine Probe->Lysine Intended Reaction (Acylation) Cysteine Cysteine Probe->Cysteine Side Reaction Water Water Probe->Water Major Side Reaction (Hydrolysis) OtherNuc OtherNuc Probe->OtherNuc Side Reactions Labeled Labeled Lysine->Labeled Thioester Thioester Cysteine->Thioester Hydrolyzed Hydrolyzed Water->Hydrolyzed OtherProd OtherProd OtherNuc->OtherProd

Relative Reactivity of Nucleophiles

The table below summarizes the key biological nucleophiles and their potential to react with this compound. The reactivity of these groups is highly dependent on their pKa and the local microenvironment within the protein.

NucleophileAmino Acid Residue(s)Resulting LinkageStability & Notes
Primary Amine Lysine, N-terminusAmideHighly Stable. This is the desired modification for most applications.
Thiol CysteineThioesterModerately Stable. Can be susceptible to hydrolysis, especially at higher pH.
Hydroxyl Serine, Threonine, TyrosineEsterLabile. Esters are generally less stable than amides and can hydrolyze. Tyrosine is more reactive than Ser/Thr.
Imidazole HistidineAcyl-imidazoleHighly Labile. Can act as a temporary carrier, transferring the acyl group to another nucleophile.
Water -Carboxylic AcidProbe Inactivation. This is the primary off-target reaction that depletes the active probe.

Protocol: Standard Workflow for Lysate Labeling

This protocol provides a validated starting point. Optimization of probe concentration, incubation time, and temperature is highly recommended for each specific experimental system.

G prep 1. Lysate Preparation - Lyse cells in PBS/HEPES buffer (pH 7.4) - Determine protein concentration (BCA assay) labeling 2. Protein Labeling - Dilute lysate to 1-2 mg/mL - Add Hex-5-ynoyl-Cl (from DMSO stock) - Incubate (e.g., 30 min at 4°C) prep->labeling quench 3. Quench Reaction - Add Tris buffer (50 mM final conc.) - Incubate for 15 min labeling->quench Critical Step! click 4. Click Chemistry - Add Azide-Reporter, CuSO4, Ligand (e.g., TBTA), Reductant (e.g., TCEP) - Incubate (e.g., 1 hr at RT) quench->click cleanup 5. Cleanup & Analysis - Precipitate protein (e.g., Acetone) - Wash pellet thoroughly - Resuspend in SDS-PAGE buffer for analysis click->cleanup

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
  • RSC Publishing. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome.
  • Lumiprobe. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions?
  • ACS Publications. (2022). Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2.
  • National Institutes of Health. (n.d.). Click Chemistry in Proteomic Investigations. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • ResearchGate. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?
  • ACS Publications. (2025). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies.
  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • National Institutes of Health. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioorthogonal masked acylating agents for proximity-dependent RNA labelling. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
  • National Institutes of Health. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central. Retrieved from [Link]

  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]

Sources

Technical Support Center: Improving the Efficiency of Click Chemistry with Alkyne Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for alkyne probe-based click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve reliable, high-yield conjugations.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation, prized for its speed and efficiency.[1] However, its reliance on a copper catalyst introduces specific challenges, particularly when working with sensitive biological samples. This section addresses common issues and provides solutions for robust and reproducible results.

Frequently Asked Questions (FAQs) - CuAAC

Q1: What is the optimal concentration range for my alkyne-modified molecule and azide probe?

A1: Typically, the alkyne-modified molecule is the limiting reagent, used at concentrations from 1 µM to 50 µM.[2] The azide probe is then used in excess, generally 2- to 10-fold higher than the alkyne, to drive the reaction to completion. For very low concentrations of alkyne-modified biomolecules (<10 µM), a larger excess of the azide probe may be necessary for a fast reaction.[3]

Q2: Why is a ligand necessary for CuAAC reactions, and which one should I choose?

A2: A ligand is crucial for stabilizing the active Cu(I) oxidation state, which is essential for catalysis.[4] Ligands prevent the oxidation of Cu(I) to Cu(II) and its disproportionation, which would otherwise halt the reaction.[4] Furthermore, in biological systems, ligands protect sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by free copper ions.[5][6] For aqueous reactions, water-soluble ligands like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][7] For reactions in organic solvents, TBTA (tris-(benzyltriazolylmethyl)amine) is a common choice.[8]

Q3: My reaction is not working. How can I test if my reagents are active?

A3: A simple way to test the efficiency of your CuAAC reaction components is to use a fluorogenic azide, such as a coumarin azide, with a simple alkyne like propargyl alcohol.[3] The formation of the triazole product results in a significant increase in fluorescence, providing an easy readout of reaction efficiency.[3][6] This control experiment helps to verify the activity of your copper source, reducing agent, and ligand before committing your valuable alkyne-modified biomolecule.

Troubleshooting Guide: CuAAC
Problem 1: Low or No Product Yield

This is a frequent issue that can often be traced back to the catalyst, reaction conditions, or the integrity of the starting materials.

Potential Cause Explanation Recommended Solution
Inactive Copper Catalyst The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[1] Oxygen present in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state.Ensure a sufficient excess of a reducing agent, such as sodium ascorbate (typically 5 mM), is used.[5][7] Prepare the sodium ascorbate solution fresh for each experiment.[7] Degassing your solutions prior to the reaction can also help to remove dissolved oxygen.[2]
Insufficient Ligand Without a stabilizing ligand, Cu(I) is unstable in aqueous solutions and can precipitate or oxidize.Use a water-soluble, stabilizing ligand like THPTA at a 2- to 5-fold molar excess to the copper sulfate.[3][8] Pre-incubating the CuSO4 with the ligand for a few minutes before adding it to the reaction mixture is recommended.[8]
Inaccessible Alkyne In large biomolecules like proteins or nucleic acids, the alkyne probe may be buried within the hydrophobic core, making it inaccessible to the catalyst.[3]Perform the reaction under denaturing or solvating conditions. Adding a co-solvent like DMSO (up to 10%) can help to expose the alkyne.[3] For proteins, denaturation (if compatible with downstream applications) can be effective.[2]
Catalyst Sequestration Some biomolecules can chelate copper, effectively removing it from the catalytic cycle.If you suspect catalyst sequestration, try increasing the copper concentration.[3]
Problem 2: High Background or Non-Specific Labeling

High background signals can obscure your results and lead to false positives, particularly in proteomics studies.

Potential Cause Explanation Recommended Solution
Reaction with Thiols Free thiols, such as those in cysteine residues of proteins, can react with both the alkyne probe and the copper catalyst, leading to off-target labeling and the formation of thiotriazoles.[2][9][10]Pre-treat your protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[2] Increasing the concentration of the reducing agent TCEP has also been shown to diminish thiotriazole formation.[10]
Generation of Reactive Oxygen Species (ROS) The combination of Cu(I), a reducing agent, and oxygen can produce ROS, which can damage biomolecules and lead to non-specific crosslinking.[6][9]The use of a copper-stabilizing ligand at a 5:1 ratio to copper can mitigate ROS generation as the ligand can act as a sacrificial reductant.[5]
Precipitation of Reagents The alkyne probe itself may react with copper(I) to form an insoluble precipitate, which is sometimes observed as a red or purple solid.[11]This is more common with certain alkynes like propiolic acid.[11] Changing the solvent system, for example to an acetonitrile/water mixture, may help to keep the copper coordinated and in solution.[11]
Experimental Workflow & Protocol
General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Alkyne-modified biomolecule: Prepare in a compatible buffer.

    • Azide probe: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to the desired final volume.

    • Add the azide probe to the desired final concentration (e.g., 100 µM).

    • Prepare the catalyst premix: combine CuSO₄ and THPTA in a 1:5 molar ratio. For a final reaction volume of 500 µL with a final copper concentration of 0.25 mM, you would mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[3] Let this mixture stand for a few minutes.

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light, especially if using fluorescent probes.

  • Purification:

    • Purify the conjugate from excess reagents using a method appropriate for your biomolecule (e.g., dialysis, size-exclusion chromatography, or precipitation).

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Alkyne Alkyne-Biomolecule Mix Combine Reactants Alkyne->Mix Azide Azide Probe Azide->Mix Catalyst_Premix Catalyst Premix (CuSO4 + THPTA) Catalyst_Premix->Mix Reducer Sodium Ascorbate (Fresh) Reducer->Mix Initiate Incubate Incubate (RT, 1-4h) Mix->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, MS, etc.) Purify->Analyze SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide Azide-Biomolecule Mix Combine Reactants Azide->Mix Cyclooctyne Cyclooctyne Probe Cyclooctyne->Mix Incubate Incubate (RT or 37°C, 1-24h) Mix->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, MS, etc.) Purify->Analyze

Sources

Technical Support Center: Troubleshooting Hex-5-ynoyl Chloride Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center. This guide is designed to help you troubleshoot and overcome common challenges encountered when using Hex-5-ynoyl chloride to introduce a terminal alkyne handle onto your protein of interest. Low labeling efficiency is a frequent yet solvable issue. By understanding the chemical principles at play and carefully controlling your reaction parameters, you can achieve robust and reproducible results. This guide moves from identifying the problem to providing detailed, validated protocols. Let's begin.

Quick Troubleshooting Reference

For experienced users, this table provides a high-level overview of common issues and their immediate solutions. For a detailed explanation of the underlying science, please refer to the subsequent Q&A sections.

Problem Probable Cause(s) Quick Solution(s)
Low or No Labeling 1. Reagent (this compound) has hydrolyzed. 2. Reaction pH is too low. 3. Buffer contains competing nucleophiles (e.g., Tris).1. Use fresh, anhydrous DMSO/DMF to prepare stock. Handle reagent in a dry environment. 2. Increase reaction pH to 7.5-8.5 using a non-amine buffer like PBS or HEPES. 3. Buffer exchange protein into PBS, HEPES, or bicarbonate buffer.
Protein Precipitation 1. Organic solvent (DMSO/DMF) concentration is too high. 2. Excessive molar excess of the labeling reagent.1. Keep the final concentration of the organic co-solvent below 10% (v/v). 2. Reduce the molar excess of this compound. Start with a 10-20 fold molar excess.
Inconsistent Results 1. Inaccurate protein concentration measurement. 2. Variable reagent quality or handling.1. Accurately determine protein concentration (e.g., A280 or BCA assay) before calculating molar excess. 2. Aliquot and store the reagent under inert gas; use fresh aliquots for each experiment.

Core Troubleshooting Guide (Q&A Format)

Question 1: Why am I observing very low or no labeling of my protein with this compound?

This is the most common issue, and the cause can typically be traced to one of three areas: the integrity of your labeling reagent, the reaction conditions, or interferences from your buffer system.

This compound is an acyl chloride, a class of molecules that is highly reactive and, critically, extremely sensitive to moisture.[1] The carbon atom of the carbonyl group is highly electrophilic and will readily react with any available nucleophile. In a bioconjugation experiment, we want the nucleophile to be a primary amine (e.g., the epsilon-amine of a lysine residue) on your protein.[2][3][4][5] However, if water is present, it will act as a nucleophile and hydrolyze the acyl chloride to a non-reactive carboxylic acid, rendering it useless for labeling.

Causality: This hydrolysis reaction is often faster than the desired protein labeling reaction, especially if the reagent has been improperly handled.

Solutions & Best Practices:

  • Storage and Handling: Store this compound at -20°C in a desiccated environment. Before opening, always allow the vial to equilibrate to room temperature to prevent atmospheric moisture from condensing on the cold powder.

  • Solvent Choice: Never dissolve this compound directly in an aqueous buffer. First, create a concentrated stock solution (e.g., 100 mM) in an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use a good quality, anhydrous grade of the solvent.

  • Fresh is Best: Prepare the stock solution immediately before use. Do not store the reagent in solution for extended periods, as residual moisture in the solvent can cause hydrolysis over time.

The success of the labeling reaction hinges on a chemical "sweet spot," particularly concerning pH.

  • The Role of pH: The primary target for this compound on a protein is the side chain of lysine residues, which contains a primary amine (-NH2). This amine is a potent nucleophile, but only when it is deprotonated. At physiological pH (~7.4), a significant portion of lysine amines are protonated (-NH3+), rendering them non-nucleophilic. To favor the reactive, deprotonated state, the reaction should be run at a pH slightly above the pKa of the lysine side chain (~10.5), but this is not practical for most proteins. A compromise is necessary.

    • If pH is too low (e.g., < 7.0): Most lysine amines will be protonated, and the labeling reaction will be extremely slow or non-existent.

    • If pH is too high (e.g., > 9.0): While the amines are deprotonated and reactive, the rate of competing hydrolysis of the acyl chloride becomes excessively fast, consuming the reagent before it can label the protein.[6]

Causality: The optimal pH is a trade-off between maximizing the concentration of nucleophilic amines and minimizing the rate of reagent hydrolysis.

Solutions & Best Practices:

  • Optimal pH Range: For most proteins, a pH range of 7.5 to 8.5 provides the best balance. We recommend starting at pH 8.0.

  • Molar Excess: Because of the competing hydrolysis reaction, a molar excess of this compound is required. The optimal ratio depends on the protein's concentration and the number of accessible lysines. A good starting point is a 10- to 20-fold molar excess of the reagent over the protein.[7]

Protein ConcentrationRecommended Starting Molar Excess (Reagent:Protein)
1 mg/mL20-40x
5 mg/mL10-20x
10 mg/mL5-10x
  • Reaction Time & Temperature: The reaction is typically rapid. Incubate for 30-60 minutes at room temperature. Longer incubation times are unlikely to improve the yield and may increase the risk of protein degradation.

The choice of buffer is critical and a very common source of failure.

Causality: Any buffer component that contains a primary or secondary amine is a nucleophile and will compete with your protein for the this compound.[8] The most common culprit is Tris (tris(hydroxymethyl)aminomethane) buffer. The primary amine on the Tris molecule will react efficiently with the acyl chloride, consuming it.[9][10]

Solutions & Best Practices:

  • Do NOT Use Amine-Containing Buffers: Never use Tris, glycine, or any other buffer with primary or secondary amine functional groups.[8][11][12][13]

  • Recommended Buffers: The best choices are phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at your target pH (7.5-8.5).

  • Buffer Exchange: If your protein is currently in an incompatible buffer, you must perform a buffer exchange step using methods like dialysis, desalting columns (e.g., Zeba™ Spin), or tangential flow filtration (TFF) before starting the labeling reaction.[14]

Frequently Asked Questions (FAQs)

Q1: My protein precipitates after adding the this compound stock solution. What's happening?

This is usually caused by the organic co-solvent (DMSO/DMF) used to dissolve the reagent. Many proteins are sensitive to high concentrations of organic solvents. Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v). If precipitation persists, try adding the reagent stock solution to the protein solution slowly while gently vortexing.

Q2: How can I confirm that my protein is successfully labeled with the alkyne group?

Direct confirmation by mass spectrometry is the gold standard, as you can detect the mass shift corresponding to the addition of the hex-ynoyl group (mass increase of 95.05 Da).

A more accessible method is to perform a secondary reaction, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), with an azide-functionalized reporter tag, such as an azide-fluorophore (e.g., Azide-AF488) or azide-biotin.[15][16][17] After the click reaction, you can confirm labeling by:

  • In-gel fluorescence: If you used a fluorescent azide.

  • Western blot: If you used a reporter like azide-biotin, followed by detection with streptavidin-HRP.

Q3: What is the stability of the amide bond formed between the protein and the reagent?

The reaction between the acyl chloride and a primary amine forms a stable amide bond.[1][3] This bond is extremely robust and will remain intact under the vast majority of downstream experimental conditions, including changes in pH, temperature, and denaturants.

Visualized Workflows and Logic

Here are diagrams to help visualize the process and troubleshooting logic.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Labeling Reaction cluster_qc Phase 3: Quality Control P1 1. Prepare Protein (Buffer Exchange to PBS/HEPES) P2 2. Quantify Protein (A280 or BCA) P1->P2 P3 3. Prepare Fresh Reagent (this compound in anhydrous DMSO) P2->P3 R1 4. Add Reagent to Protein (10-20x molar excess, pH 8.0) P3->R1 R2 5. Incubate (30-60 min, Room Temp) R1->R2 R3 6. Remove Excess Reagent (Desalting Column / Dialysis) R2->R3 Q1 7. Perform CuAAC Reaction (with Azide-Fluorophore) R3->Q1 Q2 8. Analyze Result (In-Gel Fluorescence / MS) Q1->Q2

Caption: Standard experimental workflow for protein labeling.

G Start Start: Low Labeling Efficiency CheckReagent Is Reagent Stock Freshly Prepared in Anhydrous Solvent? Start->CheckReagent CheckBuffer Is Buffer Amine-Free (e.g., PBS, HEPES)? CheckReagent->CheckBuffer Yes Sol_Reagent Solution: Prepare fresh reagent stock in anhydrous DMSO/DMF. CheckReagent->Sol_Reagent No CheckpH Is Reaction pH between 7.5 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Buffer exchange protein into a compatible buffer. CheckBuffer->Sol_Buffer No CheckMolar Is Molar Excess Sufficient (e.g., 10-20x)? CheckpH->CheckMolar Yes Sol_pH Solution: Adjust buffer pH to ~8.0. CheckpH->Sol_pH No Sol_Molar Solution: Increase molar excess of reagent. CheckMolar->Sol_Molar No Success Problem Solved CheckMolar->Success Yes Sol_Reagent->CheckBuffer Sol_Buffer->CheckpH Sol_pH->CheckMolar Sol_Molar->Success

Caption: Troubleshooting decision tree for low labeling efficiency.

Detailed Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol is a starting point and may require optimization for your specific protein.

Materials:

  • Protein of interest (1-10 mg/mL) in a recommended buffer (e.g., PBS, pH 8.0).

  • This compound (FW: 130.57 g/mol ).[18]

  • Anhydrous DMSO or DMF.

  • Desalting columns suitable for your protein size.

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 1x PBS) at pH 8.0. If not, perform a buffer exchange. Accurately determine the protein concentration.

  • Reagent Preparation (Perform Immediately Before Use): a. Allow the vial of this compound to warm to room temperature. b. Prepare a 100 mM stock solution by dissolving 1.3 mg of the reagent in 100 µL of anhydrous DMSO. Vortex briefly to mix.

  • Labeling Reaction: a. Calculate the volume of the 100 mM reagent stock needed for a 20-fold molar excess. Example: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would need 2 µmol of reagent. This corresponds to 20 µL of the 100 mM stock. b. Add the calculated volume of the reagent stock to your protein solution. Add it dropwise while gently vortexing to prevent localized high concentrations of DMSO. The final DMSO concentration should be <10%. c. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Immediately after incubation, remove the excess, unreacted this compound and its hydrolysis byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). b. The alkyne-labeled protein is now ready for downstream applications or QC analysis.

Protocol 2: Quality Control via CuAAC "Click" Reaction

This protocol confirms the presence of the alkyne handle using a fluorescent azide.

Materials:

  • Alkyne-labeled protein from Protocol 1.

  • Fluorescent azide (e.g., Azide-AF488), 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO4), 50 mM stock in water.

  • Reducing agent: Sodium Ascorbate, 1 M stock in water (prepare fresh).

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water.[19]

Procedure:

  • Prepare Click-Reaction Master Mix (per reaction):

    • 4 µL of 100 mM THPTA

    • 2 µL of 50 mM CuSO4

    • Vortex this mixture before the next step.

  • Set up the Reaction: a. In a microcentrifuge tube, combine:

    • Your alkyne-labeled protein (e.g., 20 µg).
    • 1 µL of 10 mM Fluorescent Azide stock.
    • 6 µL of the THPTA/CuSO4 master mix.
    • Adjust volume with PBS to ~89 µL. b. Initiate the reaction by adding 1 µL of freshly prepared 1 M Sodium Ascorbate. The total volume is now 100 µL. c. Incubate for 1 hour at room temperature, protected from light.
  • Analysis: a. Add SDS-PAGE loading buffer to the reaction mixture. b. Run the sample on an SDS-PAGE gel. c. Visualize the gel on a fluorescence scanner at the appropriate wavelength for your fluorophore. A fluorescent band at the molecular weight of your protein confirms successful alkyne labeling.

References

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Save My Exams. (2025). Acyl Chlorides. [Link]

  • Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines. [Link]

  • Allery Chemistry. (2023). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). [Link]

  • Revisely. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187–193. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. [Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(1), 55. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Jensen, K. B., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry, 33(1), 172–179. [Link]

  • Jensen, K. B., et al. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. ResearchGate. [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]

  • Willems, L. I., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

  • Indian Academy of Sciences. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]

  • PubMed. (2007). Eliminating the interferences from TRIS buffer and SDS in protein analysis by fused-droplet electrospray ionization mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2018). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. [Link]

  • ResearchGate. (1974). Interference by Tris buffer in the estimation of protein by the Lowry procedure. [Link]

  • ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?[Link]

  • PubMed. (2005). Tris is a non-innocent buffer during intein-mediated protein cleavage. [Link]

  • ResearchGate. Effect of Tris on Protein Measurement (µg/ml). [Link]

  • PubChem. This compound. [Link]

  • Jena Bioscience. Alkyne-containing FLAG Reagents. [Link]

  • National Center for Biotechnology Information. (2012). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. [Link]

  • PubChem. 5-Hexenoyl chloride. [Link]

  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

Sources

Technical Support Center: Purification of Proteins Labeled with Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of proteins labeled with Hex-5-ynoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this powerful technique and achieve successful purification of your target proteins.

Understanding the Workflow: From Labeling to Purification

The use of this compound as a labeling reagent allows for the introduction of a terminal alkyne group onto proteins, typically at reactive amine residues. This alkyne handle serves as a bioorthogonal reactive partner for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][2][3][4] This enables the covalent attachment of a reporter molecule, such as biotin or a fluorophore, facilitating the detection and purification of the labeled proteins.[1][5] The overall process can be visualized as a three-stage workflow: protein labeling, click chemistry conjugation, and affinity purification.

G cluster_0 Protein Labeling cluster_1 Click Chemistry cluster_2 Affinity Purification Protein Target Protein LabeledProtein Alkyne-Labeled Protein Protein->LabeledProtein Acylation of primary amines Hex5ynoyl This compound Hex5ynoyl->LabeledProtein ClickedProtein Biotinylated Protein LabeledProtein->ClickedProtein CuAAC Reaction AzideTag Azide-Biotin AzideTag->ClickedProtein PurifiedProtein Purified Labeled Protein ClickedProtein->PurifiedProtein Biotin-Streptavidin Binding StreptavidinBeads Streptavidin Resin StreptavidinBeads->PurifiedProtein

Caption: Experimental workflow for labeling and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound-labeled proteins.

Labeling Efficiency and Specificity

Q1: My protein labeling efficiency is low. How can I improve it?

A1: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Handling: this compound is a reactive acyl chloride.[6][7] Ensure it is fresh and has been stored under anhydrous conditions to prevent hydrolysis. Upon dissolution in an organic solvent, use it promptly.

  • Buffer Conditions: The acylation reaction is pH-dependent. A slightly alkaline pH (typically 7.5-8.5) is generally optimal for reacting with primary amines (like lysine side chains and the N-terminus) while minimizing hydrolysis of the reagent.[8] Avoid buffers containing primary amines, such as Tris, as they will compete with your protein for the labeling reagent.

  • Protein Concentration: Ensure your protein concentration is sufficiently high (e.g., 1-5 mg/mL) to favor the reaction with the labeling reagent.[9]

  • Molar Excess of Labeling Reagent: You may need to optimize the molar ratio of this compound to your protein. A titration experiment is recommended to find the optimal excess that maximizes labeling without causing protein precipitation or loss of function.

  • Reaction Time and Temperature: While the reaction is typically fast, you can try increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C). However, be mindful of your protein's stability under these conditions.[10]

Q2: I'm observing protein precipitation during the labeling reaction. What's causing this and how can I prevent it?

A2: Protein precipitation during labeling can be due to a few reasons:

  • High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this stock to your aqueous protein solution can cause precipitation. Aim to keep the final concentration of the organic solvent as low as possible (typically <5% v/v).

  • Over-labeling: Excessive modification of surface-exposed amines can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[11] Reduce the molar excess of the labeling reagent.

  • pH Shift: The reaction of this compound with amines releases HCl, which can lower the pH of a poorly buffered solution and cause the protein to precipitate. Ensure you are using a buffer with sufficient buffering capacity.

Click Reaction and Biotinylation

Q3: The subsequent click reaction to attach biotin is inefficient. What are the common pitfalls?

A3: Inefficient click chemistry can be a significant bottleneck. Consider the following:

  • Copper(I) Catalyst: The Cu(I) catalyst is crucial for the CuAAC reaction but is prone to oxidation.[1] Prepare the catalyst solution fresh and consider using a copper-coordinating ligand, such as TBTA, to stabilize the Cu(I) oxidation state.

  • Reducing Agent: A reducing agent, like sodium ascorbate, is necessary to reduce any oxidized Cu(II) back to the active Cu(I) state. Ensure it is added to the reaction mixture.

  • Reagent Concentrations: Optimize the concentrations of the azide-biotin probe, copper sulfate, and the reducing agent.

  • Oxygen Removal: Oxygen can oxidize the Cu(I) catalyst. While not always necessary for in vitro reactions, degassing your buffers can sometimes improve reaction efficiency.

Affinity Purification

Q4: I'm not getting any protein in my elution fractions after streptavidin affinity purification. What should I check?

A4: This is a common and frustrating problem. Here's a checklist of potential causes and solutions:

  • Inefficient Upstream Steps: The primary reason for no eluted protein is often a failure in the preceding labeling or click chemistry steps. Verify each step's success with an orthogonal method if possible (e.g., in-gel fluorescence if you used a fluorescent azide tag).

  • Insufficient Amount of Labeled Protein: The amount of your target protein may be too low to be detected after purification.[11] Try to increase the starting amount of protein.

  • Binding Conditions: Ensure your binding buffer is compatible with the streptavidin resin and does not contain substances that could interfere with the biotin-streptavidin interaction.

  • Elution Method: If you are using a competitive elution method (e.g., with free biotin), ensure the biotin concentration is high enough and the incubation time is sufficient to displace your protein. For on-resin digestion, ensure your protease is active in the chosen buffer.[12]

Q5: My purified protein sample has a high background of non-specifically bound proteins.

A5: High background is a common challenge in affinity purification. Here are some strategies to reduce it:

  • Stringent Washes: Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration or including a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) in your wash buffers.[12][13]

  • Blocking: Pre-blocking the streptavidin resin with a non-specific protein like BSA can help to reduce non-specific binding.

  • Denaturing Conditions: If your protein can be refolded, performing the purification under denaturing conditions (e.g., with urea or guanidinium chloride) can significantly reduce non-specific interactions.[14]

  • Reduce Protein Input: Loading a lower total protein amount onto the column can sometimes reduce the background of non-specifically bound proteins.[11]

Q6: My protein is eluting during the wash steps.

A6: If your protein is being washed off the column, it suggests a weak interaction with the resin.[13]

  • Check Wash Buffer Stringency: Your wash conditions might be too harsh. Try reducing the salt or detergent concentration in your wash buffer.[13]

  • Verify Biotinylation: A low degree of biotinylation will result in a weaker overall avidity for the streptavidin resin. Re-optimize your labeling and click reaction conditions.

Experimental Protocols

Protocol 1: Labeling of Purified Protein with this compound
  • Protein Preparation:

    • Buffer exchange your purified protein into a primary amine-free buffer (e.g., PBS or HEPES) at pH 7.5-8.5.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reagent Preparation:

    • Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound by dialysis, desalting column, or buffer exchange.

Protocol 2: Click Reaction for Biotinylation
  • Reagent Preparation:

    • Prepare a 10 mM stock of azide-biotin in DMSO.

    • Prepare a 50 mM stock of copper(II) sulfate in water.

    • Prepare a 100 mM stock of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock of a copper-coordinating ligand (e.g., TBTA) in DMSO.

  • Click Reaction:

    • To your alkyne-labeled protein, add the reagents in the following order to a final concentration of:

      • Azide-biotin: 100 µM

      • Copper(II) sulfate: 1 mM

      • TBTA: 1 mM

      • Sodium ascorbate: 5 mM

    • Incubate for 1-2 hours at room temperature.

Protocol 3: Streptavidin Affinity Purification
  • Resin Preparation:

    • Wash the required amount of streptavidin-agarose resin with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Binding:

    • Incubate the biotinylated protein sample with the prepared resin for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein using a suitable method, such as competitive elution with free biotin or on-resin digestion with a protease like trypsin for subsequent mass spectrometry analysis.[12]

Data Presentation

ParameterLabeling ReactionClick Reaction
pH 7.5 - 8.5~7.4
Temperature 4°C to Room Temp.Room Temp.
Duration 1 hour1-2 hours
Key Reagents This compoundAzide-Biotin, CuSO₄, Sodium Ascorbate
Buffer Considerations Amine-free (e.g., PBS, HEPES)Compatible with protein stability

Table 1: Recommended Reaction Conditions

Visualizing the Chemistry

G cluster_0 Protein Acylation cluster_1 CuAAC Click Reaction ProteinNH2 Protein-NH₂ LabeledProtein Protein-NH-CO-(CH₂)₃-C≡CH ProteinNH2->LabeledProtein + Hex5ynoyl This compound Hex5ynoyl->LabeledProtein Alkyne Protein-Alkyne Triazole Protein-Triazole-Biotin Alkyne->Triazole + Azide N₃-Biotin Azide->Triazole Cu(I) Catalyst →

Caption: Chemical reactions for labeling and click conjugation.

References

  • Promega Corporation. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry, 8, 173. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, J., et al. (2019). Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins. RSC Advances, 9(71), 41631-41638. [Link]

  • Mideksa, Y. G., et al. (2020). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 92(19), 13329–13337. [Link]

  • Zhang, M., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(21), 6433. [Link]

  • Encyclopedia MDPI. (2021, September 24). Click Reaction in Chemical Proteomics. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Retrieved from a relevant product page on the BenchChem website.
  • Reddit. (2023, November 15). Protein purification troubleshooting. Retrieved from [Link]

  • YouTube. (2021, March 8). Expression and purification of His-tagged proteins from E. coli. Retrieved from [Link]

  • Wu, H., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Journal of the American Chemical Society, 134(45), 18491–18494. [Link]

  • ResearchGate. (n.d.). Outline of workflow used to identify alkyne-tagged proteins adducted by.... Retrieved from [Link]

  • ACS Publications. (2014, August 13). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Efficient Click Linker for Enrichment of Alkyne-Tagged Proteins in Living Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with Hex-5-ynoyl Chloride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hex-5-ynoyl chloride, a powerful chemical probe designed to overcome the challenges of steric hindrance in your research. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this versatile tool in your experiments.

Introduction: The Challenge of Steric Hindrance

In the complex landscape of cellular biology, proteins and other macromolecules often possess reactive sites that are buried within their three-dimensional structures. Accessing these sites with chemical probes can be challenging due to steric hindrance, where the bulky nature of the probe prevents it from reaching its intended target. This can lead to inefficient labeling, inaccurate results, and missed opportunities for discovery.

This compound (C6H7ClO) is a small, linear alkyne-containing probe that has emerged as a valuable tool for overcoming these limitations.[1][2][3][4][5][6][7] Its minimal steric profile allows it to penetrate deep into enzymatic pockets and other sterically congested environments, enabling the labeling of previously inaccessible sites. This guide will equip you with the knowledge and techniques to effectively utilize this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What makes this compound ideal for overcoming steric hindrance?

A: The key lies in its small size and linear structure. Unlike bulkier probes with large ring structures or extensive side chains, this compound's streamlined molecular architecture allows it to navigate through narrow channels and access sterically hindered reactive sites within proteins and other biomolecules.

Q2: What are the primary applications of this compound?

A: This probe is widely used in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[8] It is particularly valuable for:

  • Activity-based protein profiling (ABPP): Identifying and characterizing enzyme activity in complex biological samples.

  • Metabolic labeling: Tracking the incorporation of metabolic precursors into newly synthesized biomolecules.[9]

  • Target identification and validation: Discovering the molecular targets of drugs and other bioactive compounds.

Q3: How stable is this compound in aqueous solutions?

A: As an acyl chloride, this compound is susceptible to hydrolysis in the presence of water, which converts it to the less reactive 5-hexynoic acid.[10] Therefore, it is crucial to handle the compound under anhydrous (dry) conditions and to prepare aqueous solutions immediately before use.

Q4: Can I use this compound for in-cell labeling?

A: Yes, its small size and membrane permeability make it suitable for labeling intracellular targets. However, careful optimization of probe concentration and incubation time is necessary to minimize off-target effects and cytotoxicity.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides practical solutions.

Problem Potential Cause Troubleshooting Steps
Low or no labeling of the target protein 1. Probe instability: The this compound may have hydrolyzed before reacting with the target. 2. Insufficient probe concentration: The concentration of the probe may be too low to achieve detectable labeling. 3. Steric hindrance (severe): In some cases, even a small probe may not be able to access a deeply buried active site. 4. Inactive target: The target protein may be misfolded or in an inactive conformation.1. Work under anhydrous conditions: Use anhydrous solvents and minimize exposure to moisture. Prepare aqueous solutions of the probe immediately before use. 2. Optimize probe concentration: Perform a dose-response experiment to determine the optimal probe concentration for your target. 3. Increase incubation time: A longer incubation time may allow the probe to access the target site. 4. Confirm target activity: Use an independent assay to confirm that your target protein is active.
Non-specific labeling of other proteins 1. High probe concentration: Excessive probe concentrations can lead to off-target reactions.[11][12] 2. Reactive cysteines: The acyl chloride group can react with nucleophilic residues like cysteine, leading to non-specific labeling. 3. Copper-catalyzed side reactions: In copper-catalyzed click chemistry, the copper catalyst can sometimes promote non-specific labeling.[11]1. Titrate the probe: Determine the lowest effective concentration of the probe that still provides good labeling of your target. 2. Include a quenching agent: After the desired incubation time, add a nucleophilic quenching agent like dithiothreitol (DTT) to consume any unreacted probe. 3. Optimize click chemistry conditions: Use a copper-chelating ligand like THPTA to minimize copper-mediated side reactions.[13][14]
High background in fluorescence imaging 1. Unreacted fluorescent reporter: The fluorescent azide or alkyne used for detection may not have been completely removed after the click reaction. 2. Non-specific binding of the reporter: The fluorescent reporter itself may be binding non-specifically to cellular components.1. Thorough washing: Increase the number and duration of washing steps after the click reaction to remove any unbound reporter. 2. Use a blocking agent: Pre-incubate the sample with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. 3. Include a "no-probe" control: Perform a control experiment without the this compound probe to assess the background fluorescence from the reporter alone.

Experimental Protocols

Protocol 1: In-gel Fluorescence Labeling of a Pure Protein

This protocol describes the labeling of a purified protein with this compound, followed by click chemistry with a fluorescent azide and visualization by in-gel fluorescence.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Fluorescent azide (e.g., TAMRA-azide)

  • Click chemistry reaction buffer kit (containing copper (II) sulfate, a reducing agent, and a copper ligand)[15]

  • SDS-PAGE materials

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. This solution should be prepared fresh.

  • Label the protein: Add the this compound stock solution to your protein sample to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Perform the click reaction: Add the fluorescent azide and the click chemistry reaction components to the labeled protein sample, following the manufacturer's instructions.[13][16][17] Incubate for 1 hour at room temperature, protected from light.

  • Analyze by SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualize the results: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.

Protocol 2: Labeling Proteins in Cell Lysate

This protocol outlines the labeling of proteins in a complex cell lysate.

Materials:

  • Cell lysate in a suitable lysis buffer

  • This compound

  • Anhydrous DMSO

  • Azide-biotin

  • Click chemistry reaction buffer kit

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare the cell lysate: Lyse the cells using a standard protocol and clarify the lysate by centrifugation.

  • Label the lysate: Add a freshly prepared stock solution of this compound in anhydrous DMSO to the lysate to a final concentration of 50 µM. Incubate for 30 minutes at room temperature.

  • Perform the click reaction: Add azide-biotin and the click chemistry reagents to the labeled lysate. Incubate for 1 hour at room temperature.

  • Enrich biotinylated proteins: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the labeled proteins.

  • Wash and elute: Wash the beads several times with lysis buffer to remove unbound proteins. Elute the captured proteins by boiling in SDS-PAGE loading buffer.

  • Analyze by Western blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against your protein of interest.

Data Presentation

Parameter Recommended Range Notes
This compound concentration 10-100 µMOptimize for your specific target and experimental system.
Incubation time 30-60 minutesLonger incubation times may be necessary for less reactive targets.
Click chemistry reaction time 30-60 minutesMost click reactions are complete within this timeframe.[14]
Fluorescent azide/biotin-azide concentration 20-50 µMUse a slight excess relative to the estimated amount of labeled protein.

Visualizations

G cluster_0 Experimental Workflow Protein Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein Labeling Hex-5-ynoyl_chloride This compound Hex-5-ynoyl_chloride->Labeled_Protein Clicked_Protein Fluorescently Labeled Protein Labeled_Protein->Clicked_Protein Click Chemistry Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Clicked_Protein Analysis SDS-PAGE / Western Blot Clicked_Protein->Analysis

Caption: A simplified workflow for protein labeling using this compound.

G Start Start Low_Labeling Low or No Labeling? Start->Low_Labeling Check_Probe Prepare Fresh Probe Solution Low_Labeling->Check_Probe Yes Non_Specific Non-Specific Labeling? Low_Labeling->Non_Specific No Optimize_Conc Optimize Probe Concentration Check_Probe->Optimize_Conc Increase_Time Increase Incubation Time Optimize_Conc->Increase_Time Increase_Time->Non_Specific Titrate_Probe Titrate Probe Concentration Non_Specific->Titrate_Probe Yes Success Success Non_Specific->Success No Add_Quencher Add Quenching Agent Titrate_Probe->Add_Quencher Optimize_Click Optimize Click Reaction Add_Quencher->Optimize_Click Optimize_Click->Success

Caption: A troubleshooting flowchart for common issues with this compound probes.

References

  • ResearchGate. (2021, March 29). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? Retrieved from [Link]

  • ResearchGate. (2023, October 25). Why am I seeing non specific labelling of protein in lysate by biotin azide? Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Poulter, C. D., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports, 11(1), 4305.
  • PubChemLite. (n.d.). This compound (C6H7ClO). Retrieved from [Link]

  • PubChem. (n.d.). 5-Hexenoyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). 5-Hexynoyl chloride Suppliers. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Hex-5-ynoyl Chloride and Other Acylating Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of an acylating agent is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth comparison of Hex-5-ynoyl chloride, a versatile reagent for introducing a terminal alkyne, with other commonly employed acylating agents. By examining the underlying chemical principles and providing practical experimental protocols, this document aims to empower researchers to make informed decisions for their bioconjugation strategies.

The Fundamental Role of Acylation in Bioconjugation

Acylation is a fundamental chemical transformation involving the addition of an acyl group (R-C=O) to a molecule.[1] In the realm of chemical biology and drug development, acylation is a cornerstone for the modification of proteins and other biomolecules.[2] This process is instrumental in attaching probes, tags, or therapeutic payloads to biological targets. The reactivity of the acylating agent is a key determinant of the reaction's success, influencing factors such as reaction speed, specificity, and the stability of the newly formed bond.[3]

The most common targets for acylation on proteins are the primary amines of lysine residues and the N-terminus.[4] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

Profiling the Reagents: A Head-to-Head Comparison

The selection of an acylating agent is a trade-off between reactivity and stability. Highly reactive agents can lead to faster and more efficient labeling but may also be more susceptible to hydrolysis and off-target reactions. Conversely, more stable reagents offer a wider experimental window but may require longer reaction times or harsher conditions.

Here, we compare this compound with two widely used classes of acylating agents: N-hydroxysuccinimide (NHS) esters and acid anhydrides.

FeatureThis compound N-Hydroxysuccinimide (NHS) Esters Acid Anhydrides
Reactivity Very HighModerate to HighHigh
Primary Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines, alcohols, phenols
Leaving Group Chloride (Cl⁻)N-hydroxysuccinimideCarboxylate (RCOO⁻)
Byproduct Hydrochloric acid (HCl)N-hydroxysuccinimideCarboxylic acid
Stability in Aqueous Solution Low (prone to rapid hydrolysis)Moderate (hydrolysis is a competing reaction)Moderate to Low (hydrolyzes readily)
Key Advantage High reactivity allows for rapid labeling. Introduces a terminal alkyne for "click" chemistry.Good balance of reactivity and stability. Commercially available in a wide variety.Highly reactive, useful for less nucleophilic substrates.
Key Disadvantage High reactivity can lead to lower specificity and requires careful control of reaction conditions. HCl byproduct can lower pH.Slower reaction rates compared to acyl chlorides. Hydrolysis can reduce labeling efficiency.Can acylate both the intended target and a second molecule of the starting material.

The Distinctive Profile of this compound

This compound (C₆H₇ClO) is a bifunctional reagent that combines a highly reactive acyl chloride with a terminal alkyne.[5][6] This dual functionality makes it a powerful tool for a two-step bioconjugation strategy.

  • High Reactivity: As an acyl chloride, it is one of the most reactive acylating agents.[7][8] This high reactivity stems from the excellent leaving group ability of the chloride ion, which readily departs after nucleophilic attack on the carbonyl carbon. This allows for rapid modification of proteins, often at lower temperatures and with shorter incubation times compared to less reactive agents.

  • Bioorthogonal Handle: The terminal alkyne group is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with an azide-functionalized molecule in a "click" chemistry reaction.[4][9] The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[10] This two-step approach allows for the introduction of a wide variety of functionalities, including fluorescent dyes, biotin tags, or drug molecules, with high specificity and efficiency.[11][12]

The primary challenge with this compound is its high susceptibility to hydrolysis in aqueous environments. This competing reaction can reduce the efficiency of protein labeling and requires careful optimization of reaction conditions, such as pH and reagent concentration.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

NHS esters are arguably the most common class of amine-reactive crosslinkers.[4] They represent a good compromise between reactivity and stability, making them suitable for a broad range of applications.

  • Balanced Reactivity and Stability: NHS esters are more stable in aqueous solution than acyl chlorides, allowing for a wider experimental window.[7] While hydrolysis is still a competing reaction, it is generally slower than the reaction with primary amines at a slightly basic pH (typically 7.2-8.5).

  • Commercial Availability: A vast array of molecules, including fluorescent dyes, biotin, and various linkers, are commercially available as NHS esters, simplifying the workflow for bioconjugation.

The main drawback of NHS esters compared to acyl chlorides is their lower reactivity, which can necessitate longer reaction times or higher concentrations of the reagent to achieve the desired degree of labeling.

Experimental Design and Protocols

To provide a practical comparison, we present side-by-side protocols for labeling a generic antibody (IgG) with this compound and an alkyne-functionalized NHS ester.

Workflow Overview

The overall workflow for both methods involves an initial acylation step to introduce the alkyne handle, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the desired reporter molecule.

experimental_workflow cluster_acylation Step 1: Acylation cluster_purification1 Purification cluster_click_chemistry Step 2: Click Chemistry cluster_purification2 Final Purification Protein Protein Solution (e.g., IgG in PBS) Acylation Acylation Reaction Protein->Acylation Acylating_Agent Acylating Agent (this compound or Alkyne-NHS ester) Acylating_Agent->Acylation Reaction_Buffer Reaction Buffer Reaction_Buffer->Acylation Purification1 Removal of Excess Acylating Agent (e.g., Desalting Column) Acylation->Purification1 Alkyne_Protein Alkyne-Modified Protein Purification1->Alkyne_Protein Click_Reaction CuAAC Reaction Alkyne_Protein->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Azide-Fluorophore) Azide_Reporter->Click_Reaction Copper_Catalyst Copper(I) Catalyst (CuSO4 + Reductant) Copper_Catalyst->Click_Reaction Purification2 Removal of Excess Reagents (e.g., Dialysis) Click_Reaction->Purification2 Labeled_Protein Labeled Protein Conjugate Purification2->Labeled_Protein

Figure 1: General experimental workflow for two-step protein labeling.

Protocol 1: Protein Acylation with this compound

Materials:

  • Purified IgG (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare IgG Solution: Adjust the buffer of the IgG solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final protein concentration of 2.5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Acylation Reaction: While gently vortexing the IgG solution, add the desired molar excess of the this compound stock solution. A starting point is a 10- to 20-fold molar excess of the acylating agent over the protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification: Remove the excess this compound and its hydrolysis byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. The resulting alkyne-modified IgG is now ready for the click chemistry reaction.

Protocol 2: Protein Acylation with an Alkyne-NHS Ester

Materials:

  • Purified IgG (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Alkyne-functionalized NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare IgG Solution: Prepare the IgG solution as described in Protocol 1.

  • Prepare Alkyne-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the alkyne-NHS ester in anhydrous DMF or DMSO.

  • Acylation Reaction: Add the desired molar excess of the alkyne-NHS ester stock solution to the IgG solution. A typical starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the alkyne-modified IgG using a desalting column as described in Protocol 1.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified protein in PBS

  • Azide-functionalized reporter molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 20 mM THPTA in water)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, the azide-reporter (typically a 3- to 10-fold molar excess over the protein), and the THPTA ligand.

  • Add Copper: Add the CuSO₄ stock solution to the reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Final Purification: Remove excess reagents by dialysis or size-exclusion chromatography to obtain the final labeled protein conjugate.

Expected Outcomes and Mechanistic Considerations

Due to its higher reactivity, this compound is expected to acylate proteins more rapidly than an equivalent NHS ester under the same conditions. This can be advantageous when working with sensitive proteins that may degrade over longer incubation times. However, this high reactivity also means that hydrolysis is a more significant competing reaction, potentially leading to lower overall labeling efficiency if the reaction is not carefully optimized.

The pH of the reaction is a critical parameter. For both reagents, a slightly basic pH (8.0-8.5) is optimal for deprotonating the lysine ε-amino groups, making them more nucleophilic. However, higher pH also accelerates the hydrolysis of the acylating agent. Therefore, a balance must be struck to maximize the rate of acylation while minimizing hydrolysis.

The stability of the resulting amide bond is identical for both methods and is generally very stable under physiological conditions.[7][13] The primary difference lies in the efficiency and specificity of the initial acylation step.

The choice between this compound and an alkyne-NHS ester will depend on the specific application and the properties of the protein being modified. For robust and well-characterized proteins, the speed and efficiency of this compound may be advantageous. For more sensitive proteins or when a wider experimental window is desired, an alkyne-NHS ester may be the more prudent choice.

Conclusion

This compound is a powerful and highly reactive tool for introducing a bioorthogonal alkyne handle onto proteins. Its primary advantage lies in its rapid reaction kinetics, which can shorten labeling times and potentially improve yields for certain applications. However, its high reactivity necessitates careful control of reaction conditions to mitigate hydrolysis. In contrast, alkyne-functionalized NHS esters offer a more stable and user-friendly alternative, albeit with slower reaction rates.

By understanding the fundamental principles of acylating agent reactivity and carefully optimizing experimental protocols, researchers can effectively leverage the unique properties of this compound and other acylating agents to advance their research in chemical biology and drug discovery.

References

  • Filo. (2024). The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar..
  • Sigma-Aldrich. Click Chemistry Reagents Overview.
  • Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
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  • Sigma-Aldrich. This compound | 55183-45-4.
  • ResearchGate. (2013). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium.
  • Thermo Fisher Scientific. Protein Labeling Reagents.
  • Khan Academy. (2014). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • ResearchGate. (2014).
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  • Santa Cruz Biotechnology. This compound | CAS 55183-45-4.
  • ResearchGate. (2019).
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A Comparative Guide to the Orthogonal Validation of Targets Identified Using Hex-5-ynoyl Chloride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Pitfalls of Activity-Based Protein Profiling (ABPP) with Hex-5-ynoyl Chloride Probes

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology for identifying druggable protein targets in their native biological context.[1][2][3] At the heart of many ABPP studies are covalent probes, such as this compound, which are designed to react with specific amino acid residues in the active or binding sites of proteins. However, the very reactivity that makes these probes effective also presents a significant challenge: the potential for off-target labeling and the identification of false-positive hits. Therefore, rigorous orthogonal validation is not just a recommendation but a critical necessity to ensure the biological relevance of any identified target before committing to a lengthy and expensive drug development campaign.[4][5][6]

Mechanism of Action: Covalent Targeting and Bioorthogonal Ligation

This compound is a small, reactive molecule featuring an acyl chloride "warhead" and a terminal alkyne "handle". The electrophilic acyl chloride is designed to react with nucleophilic residues on proteins, such as lysine, serine, threonine, or tyrosine, forming a stable covalent bond.[7] This covalent interaction effectively "tags" the protein. The terminal alkyne handle does not participate in the initial labeling but serves as a bioorthogonal reporter. After labeling, the alkyne can be selectively coupled to a reporter molecule (e.g., biotin for enrichment or a fluorophore for visualization) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This two-step process allows for the sensitive detection and identification of probe-modified proteins from complex biological mixtures.[1][3]

The "Why": The Imperative of Orthogonal Validation

While ABPP with probes like this compound is excellent for generating a list of potential targets, it is crucial to recognize that this list represents candidates, not confirmed targets. Several factors can lead to the identification of false positives:

  • Inherent Reactivity: The probe may react with highly abundant or particularly reactive proteins that are not biologically relevant to the phenotype of interest.

  • Cellular Context: Overexpression of a target in a specific cell line might not translate to its importance in a disease state.

  • Indirect Effects: The observed phenotype might be an indirect consequence of modulating the identified target.

Orthogonal validation involves using a series of independent experimental methods to confirm that the identified protein is a genuine and relevant target.[4][6] The goal is to build a comprehensive and compelling body of evidence from multiple, mechanistically distinct angles.

Primary Screening: A Representative ABPP Workflow

The initial identification of targets using this compound typically follows a standardized workflow.[1][2][3] This process involves labeling, bioorthogonal conjugation, enrichment, and mass spectrometry-based identification.

ABPP_Workflow cluster_cell_based Cell-Based Labeling cluster_click Bioorthogonal Ligation cluster_enrich Enrichment & Digestion cluster_analysis Analysis A Intact Cells or Lysate B Incubate with This compound Probe A->B C Add Azide-Biotin & Click Chemistry Reagents B->C D Streptavidin Affinity Purification C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G Genetic_Validation A Design siRNA/shRNA or gRNA for Target X B Transfect/Transduce into Target Cells A->B C Confirm Knockdown/Knockout (qPCR, Western Blot) B->C D Assess Cellular Phenotype (e.g., Viability, Signaling) C->D E Compare Phenotype to Probe-Treated Cells D->E CETSA_Workflow A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble Fraction from Precipitated Protein (Centrifugation) C->D E Analyze Soluble Protein (Western Blot, ELISA, MS) D->E F Plot Melt Curve & Determine Thermal Shift E->F

Sources

A Comparative Guide to Bioorthogonal Labeling: Hex-5-ynoyl Chloride and the Landscape of Chemical Handles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Logic of Bioorthogonal Chemistry

In the intricate and crowded environment of a living cell, performing a specific chemical reaction on a single target biomolecule is akin to conducting surgery in a hurricane. Bioorthogonal chemistry provides the principles and tools to achieve this precision. Coined by Carolyn R. Bertozzi, the term describes chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1][2][3] This capability has revolutionized our ability to study biomolecules in their natural context, enabling applications from high-resolution imaging to targeted drug delivery.[3][4]

The core of any bioorthogonal strategy is a two-step process:

  • Handle Installation: A small, abiotic functional group—the "bioorthogonal handle"—is introduced into a target biomolecule.[1][2]

  • Chemoselective Ligation: A probe molecule carrying a complementary functional group is introduced, which reacts exclusively and efficiently with the handle.[4]

The choice of handle and its corresponding ligation chemistry is a critical experimental decision, dictated by the biological question, the environment (in vitro, in-cell, or in vivo), and the required reaction kinetics. This guide provides an in-depth comparison of various bioorthogonal strategies, using Hex-5-ynoyl chloride as a focal point to explore the trade-offs between different methods of installing and reacting with the ubiquitous terminal alkyne handle, while contrasting it with other major bioorthogonal pairs.

Section 1: The Acylation Strategy: Introducing Terminal Alkynes with this compound

This compound is a small, reactive molecule featuring a terminal alkyne—a classic bioorthogonal handle—and an acyl chloride.[5][6] The acyl chloride is not the handle itself, but rather the reactive moiety for its installation. Its primary utility lies in chemically modifying proteins by acylating nucleophilic amino acid residues.

Mechanism of Action and Ligation

The primary targets for acylation on a protein are the ε-amine of lysine residues and the N-terminal α-amine. The reaction is a straightforward nucleophilic acyl substitution. Once installed, the hex-5-ynoyl group's terminal alkyne is ready for its bioorthogonal ligation partner: an azide-functionalized probe, which reacts via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the archetypal "click chemistry" reaction.[7][8][9] The CuAAC reaction is prized for its high efficiency, formation of a stable triazole linkage, and the small size of the reacting partners.[9]

G cluster_0 Step 1: Handle Installation cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine residues) AcylatedProtein Alkyne-Modified Protein Protein->AcylatedProtein Acylation (Non-specific) Hex5 This compound Hex5->AcylatedProtein AcylatedProtein2 Alkyne-Modified Protein AzideProbe Azide-Probe (e.g., Azide-Fluorophore) LabeledProtein Labeled Protein AzideProbe->LabeledProtein AcylatedProtein2->LabeledProtein CuAAC (Cu(I) Catalyst)

Caption: Workflow for protein labeling using this compound.

Expert Analysis: Causality Behind This Choice

A researcher would choose this chemical acylation strategy for specific reasons:

  • Simplicity and Cost-Effectiveness: It is a purely chemical approach that does not require complex biological systems like genetic code expansion or metabolic labeling. This compound is a readily available and relatively inexpensive reagent.[10][11][12]

  • In Vitro Applications: It is highly effective for labeling purified proteins in a test tube, where reagent concentrations and reaction conditions can be precisely controlled.

However, this method has significant limitations that must be understood:

  • Lack of Site-Specificity: Lysine residues are often abundant and distributed across the protein surface. Acylation with this compound will typically result in a heterogeneous population of proteins labeled at multiple, unpredictable sites. This can be detrimental if a specific location is needed for functional studies.

  • Harsh Reaction Conditions: Acyl chlorides are highly reactive and can be sensitive to water. The reaction conditions may need to be optimized to avoid protein denaturation.

  • Copper Cytotoxicity: The mandatory subsequent CuAAC step is a major drawback for live-cell applications. The copper(I) catalyst, even when stabilized by ligands, can induce oxidative stress and is generally considered cytotoxic, limiting its use in living organisms.[1][2][9]

Section 2: The Broader Bioorthogonal Toolkit: A Comparative Overview

The limitations of the this compound/CuAAC approach are addressed by a diverse and powerful set of alternative bioorthogonal handles and ligation reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, Bertozzi and colleagues developed SPAAC.[7] This reaction uses a strained cyclooctyne, where the bond angles of the eight-membered ring bend the normally linear alkyne, significantly lowering the activation energy for cycloaddition with an azide.[2]

  • Key Handles: Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and other functionalized cyclooctynes.[7][13]

  • Advantages over Hex-5-ynoyl/CuAAC: The reaction is "copper-free," making it truly bioorthogonal and suitable for live-cell and in vivo studies.[1][7] The kinetics are significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[7]

  • Considerations: Strained cyclooctynes are significantly larger and more hydrophobic than a terminal alkyne. This bulk can potentially perturb the structure and function of the labeled biomolecule. Their synthesis is also more complex and costly.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

Considered the gold standard for rapid bioorthogonal chemistry, the IEDDA reaction, often called the "tetrazine ligation," is the fastest known bioorthogonal reaction.[14][15] It occurs between an electron-deficient diene (typically a tetrazine) and a strained, electron-rich dienophile (like a trans-cyclooctene, TCO).[16]

  • Key Handles: Tetrazines (Tz) and trans-cyclooctenes (TCO).[8]

  • Advantages: Unrivaled kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, several orders of magnitude faster than most SPAAC reactions.[16][17] This incredible speed allows for efficient labeling at nanomolar concentrations, making it the preferred choice for demanding in vivo applications where probe concentrations are inherently low.[14][18]

  • Considerations: TCO handles can have limited stability in certain biological contexts, with some derivatives being susceptible to isomerization or reaction with thiols.[19] However, more stable derivatives have been developed to mitigate these issues.[8]

Staudinger Ligation

The first bioorthogonal reaction, developed by the Bertozzi group, is based on the classic Staudinger reaction between an azide and a triarylphosphine.[1]

  • Key Handles: Azides and engineered phosphines.

  • Advantages: Historically significant and validated in numerous systems. The azide handle is exceptionally small and completely abiotic.[1]

  • Considerations: The reaction kinetics are generally much slower than both SPAAC and IEDDA reactions, often requiring higher concentrations or longer incubation times, which can be a limitation for studying dynamic processes.[17]

Section 3: Quantitative Performance Comparison

The choice of a bioorthogonal pair is fundamentally a numbers game, where reaction kinetics dictate feasibility. The second-order rate constant (k₂) is the key metric for comparison.

Bioorthogonal Strategy Typical Handles Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Limitations
CuAAC (with Acyl Alkyne) Terminal Alkyne + Azide~10² - 10³Small handle size, high efficiency, stable linkage.[9]Requires cytotoxic Cu(I) catalyst , not suitable for most live-cell applications.[1][2]
SPAAC Cyclooctyne (e.g., DBCO) + Azide~10⁻¹ - 1Copper-free, good biocompatibility.[7][13]Bulky handle, moderate kinetics.
IEDDA Ligation trans-Cyclooctene (TCO) + Tetrazine~10³ - 10⁶Extremely fast kinetics , ideal for in vivo and low concentration applications.[14][15][16][17][18]Handles can have stability issues, bulkier than terminal alkynes.[19]
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻²First bioorthogonal reaction, very small azide handle.[1]Slow kinetics compared to click reactions.[17]

Section 4: Experimental Protocols

The following protocols illustrate the practical differences in workflow between a chemical acylation/CuAAC approach and a more bioorthogonal IEDDA ligation.

Protocol 1: Labeling Purified Bovine Serum Albumin (BSA) with this compound and an Azide-Fluorophore via CuAAC

This protocol is designed for an in vitro setting and demonstrates the non-specific labeling of a model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • PD-10 desalting columns

Methodology:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Handle Installation (Acylation): a. In a separate microfuge tube, prepare a 100 mM stock solution of this compound in anhydrous DMF. b. To the BSA solution, add TEA to a final concentration of 50 mM to act as a base. c. Add a 20-fold molar excess of the this compound solution to the BSA solution dropwise while gently vortexing. d. Incubate the reaction for 2 hours at room temperature. e. Causality: The excess of acyl chloride drives the reaction to completion, while the base neutralizes the HCl byproduct.

  • Removal of Excess Reagent: Pass the reaction mixture through a PD-10 desalting column equilibrated with PBS to remove unreacted this compound and TEA. Collect the protein fraction.

  • CuAAC Ligation: a. Prepare a "Click Premix": In a single tube, add CuSO₄ (final conc. 100 µM), TBTA (final conc. 500 µM), and the azide-fluorophore (final conc. 200 µM). b. Add the alkyne-modified BSA to the Click Premix. c. Initiate the reaction by adding freshly prepared sodium ascorbate (final conc. 5 mM). d. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) state. The TBTA ligand stabilizes the Cu(I) and improves reaction efficiency. e. Incubate for 1 hour at room temperature, protected from light.

  • Final Purification: Purify the labeled protein from excess click reagents using another PD-10 desalting column.

  • Validation: Confirm labeling by fluorescence imaging on an SDS-PAGE gel or by mass spectrometry.

Protocol 2: Live-Cell Surface Labeling of a TCO-Tagged Protein via IEDDA

This protocol illustrates a highly bioorthogonal, rapid labeling reaction on the surface of living cells.

Materials:

  • Mammalian cells expressing a cell-surface protein tagged with a TCO-containing unnatural amino acid.

  • Complete cell culture medium.

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-SiR).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Methodology:

  • Cell Culture: Culture the cells expressing the TCO-tagged protein on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the tetrazine-fluorophore in DMSO. Dilute this stock into complete cell culture medium to a final labeling concentration of 1-5 µM.

  • Labeling Reaction: a. Aspirate the old medium from the cells. b. Add the medium containing the tetrazine-fluorophore to the cells. c. Incubate for 5-10 minutes at 37°C. d. Causality: The IEDDA reaction is so rapid that very short incubation times are sufficient, minimizing stress on the cells.[15]

  • Wash and Image: a. Aspirate the labeling medium. b. Gently wash the cells three times with pre-warmed PBS to remove the unbound probe. c. Add fresh, complete medium or imaging buffer to the cells.

  • Validation: Immediately visualize the specific labeling of the target protein on the cell surface using a fluorescence microscope.

Caption: Comparative experimental workflows for two distinct labeling strategies.

Conclusion and Authoritative Recommendation

The landscape of bioorthogonal chemistry is rich and varied, offering tools for a vast range of biological inquiries. This compound represents a straightforward, chemical method for introducing a terminal alkyne handle onto proteins. Its utility is clear for in vitro bioconjugation , where cost, simplicity, and the absence of cellular machinery are advantageous. However, its reliance on a subsequent, cytotoxic CuAAC reaction and its inherent lack of site-specificity render it unsuitable for most live-cell or in vivo applications.

For researchers working in cellular and organismal contexts, the clear choice lies with more advanced, truly bioorthogonal systems.

  • For live-cell labeling , SPAAC offers a robust, copper-free alternative, trading slightly slower kinetics for excellent biocompatibility.

  • For in vivo studies or applications requiring maximum speed and sensitivity , the IEDDA ligation between TCO and tetrazine is the undisputed champion, enabling experiments that would be impossible with slower chemistries.

Ultimately, the selection of a bioorthogonal handle is not about finding a single "best" reagent, but about understanding the specific demands of the experiment and choosing the tool with the optimal balance of reactivity, stability, and biological inertness.

References

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  • Title: CAS No.55183-45-4,5-Hexynoyl chloride Suppliers Source: LookChem URL: [Link]

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A Researcher's Guide to Investigating Protein Acylation: Efficacy and Application of Hex-5-ynoic Acid and Other Alkynyl Fatty Acid Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications, understanding protein acylation is paramount. This guide provides an in-depth technical comparison of chemical probes used for metabolic labeling of acylated proteins, with a special focus on the short-chain probe, Hex-5-ynoic acid, and its contextual efficacy in cellular and tissue-based research. We will explore the underlying principles of its application, compare it with other widely-used alkynyl fatty acid alternatives, and provide the experimental framework necessary for its successful implementation.

Introduction to Protein Acylation and the Role of Chemical Reporters

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical regulator of protein function, localization, and stability.[1][2] Two of the most common forms are S-palmitoylation (the reversible attachment of a 16-carbon palmitate to cysteine residues) and N-myristoylation (the irreversible attachment of a 14-carbon myristate to an N-terminal glycine).[3] Dysregulation of these processes is implicated in numerous diseases, including cancer and neurological disorders.[4]

To study these dynamic modifications, researchers have turned to chemical reporters—fatty acid analogues that can be metabolically incorporated into proteins and subsequently detected.[1][2][5] Among the most powerful of these are alkynyl-tagged fatty acids, which, once incorporated, can be visualized or purified using bioorthogonal "click" chemistry.[6][7][8]

Hex-5-ynoic Acid: A Probe for Short-Chain Acylation

Hex-5-ynoyl chloride is a reactive precursor that can be readily converted to Hex-5-ynoic acid for use in cell culture. Its short, six-carbon chain makes it a unique tool for investigating enzymes that handle short- to medium-chain fatty acids. While specific literature on Hex-5-ynoic acid's efficacy across different cell lines is sparse, its application follows the well-established principles of metabolic labeling with alkynyl fatty acids.

The primary utility of Hex-5-ynoic acid lies in its potential to be incorporated by acyltransferases that prefer shorter fatty acid substrates. This could include enzymes involved in novel or less-characterized acylation events. Its shorter chain length might also lead to different metabolic fates compared to longer-chain analogues like palmitate or myristate probes.

Mechanism of Action and Experimental Workflow

The general workflow for utilizing Hex-5-ynoic acid, and other alkynyl fatty acids, involves a multi-step process that allows for the specific detection of acylated proteins.

G cluster_0 Cellular Incorporation cluster_1 Detection cluster_2 Downstream Analysis A Hex-5-ynoic Acid (or other alkynyl fatty acid) B Cell Culture A->B Incubation C Metabolic Incorporation by Acyltransferases B->C D Cell Lysis C->D Harvest Cells E Click Chemistry Reaction (e.g., with Azide-Biotin or Azide-Fluorophore) D->E F Detection/Analysis E->F G Western Blot F->G H Mass Spectrometry F->H I Fluorescence Microscopy F->I

Caption: Experimental workflow for metabolic labeling of acylated proteins using alkynyl fatty acid probes.

Comparative Efficacy: Choosing the Right Alkynyl Fatty Acid Probe

The efficacy and specificity of an alkynyl fatty acid probe are largely determined by its chain length, which dictates its recognition by cellular acyltransferases.[3]

Probe NameCarbon LengthPrimary Target ModificationKey Considerations
Hex-5-ynoic Acid 6Short-chain acylationPotential for novel discoveries; may have different metabolic fates.
Alkynyl-Myristate (e.g., 13-TDYA) 14N-myristoylationGenerally more specific for N-myristoyltransferases (NMTs).[4]
Alkynyl-Palmitate (e.g., 15-HDYA) 16S-palmitoylationCan be incorporated by various palmitoyl acyltransferases (PATs).[6][7]
Alkynyl-Stearate (e.g., 17-ODYA) 18S-acylationMay label a broader range of S-acylated proteins.[7]

Note: While these probes show preference, some level of cross-reactivity can occur due to the promiscuity of certain enzymes and fatty acid metabolism.[4]

Factors Influencing Labeling Efficiency

The successful application of these probes is dependent on several experimental factors:

  • Probe Delivery: For longer, more hydrophobic fatty acids like alkynyl-stearate, saponification and delivery with BSA can significantly increase cellular uptake and labeling efficiency.[7] This is less critical for shorter, more soluble probes like alkynyl-myristate.[7]

  • Concentration and Incubation Time: These parameters need to be optimized for each cell line to achieve sufficient labeling without inducing cytotoxicity.[9]

  • Cell Type: The expression levels of different acyltransferases and the metabolic state of the cell line will influence the incorporation of a given probe.

Alternative and Complementary Methodologies

While powerful, metabolic labeling with alkynyl fatty acids is not the only approach to study protein acylation. A comprehensive understanding often requires the use of orthogonal methods.

MethodPrincipleAdvantagesDisadvantages
Azido-Fatty Acids Metabolic labeling with an azide-tagged fatty acid, followed by click chemistry with an alkyne-reporter.Bioorthogonal and effective.[1]May have different metabolic processing than alkyne probes.
Acyl-Biotin Exchange (ABE) Cleavage of thioester bonds with hydroxylamine, followed by biotinylation of the newly freed cysteines.Does not require metabolic labeling; can be used on tissue samples.[8]Specific for S-acylation; can have higher background.
Antibody-based Detection Use of antibodies specific for a particular acylated protein.Highly specific for the protein of interest.Limited availability of high-quality antibodies; does not provide a global view.

Experimental Protocols

Preparation and Cellular Labeling with Alkynyl Fatty Acids
  • Preparation of Fatty Acid Stock: Dissolve the alkynyl fatty acid (e.g., Hex-5-ynoic acid) in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Metabolic Labeling: The following day, replace the medium with fresh medium containing the desired final concentration of the alkynyl fatty acid (typically in the range of 10-100 µM). For longer-chain fatty acids, pre-complexing with fatty acid-free BSA is recommended.[7]

  • Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C and 5% CO2. The optimal time should be determined empirically.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis.

Click Chemistry Reaction for Detection
  • Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. A typical cocktail for a 50 µL reaction with 50 µg of protein includes:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

    • Azide-reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide)

  • Reaction: Add the click reaction cocktail to the protein lysate and incubate at room temperature for 1 hour.

  • Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and western blotting (for biotin or fluorescent tags), or for enrichment with streptavidin beads followed by mass spectrometry (for biotin tags).[7]

G cluster_0 Sample Preparation cluster_1 Click Reaction cluster_2 Analysis A Alkynyl-labeled Protein Lysate B Add Click Reaction Cocktail: - TCEP - TBTA - CuSO4 - Azide-Reporter A->B C Incubate 1 hr at Room Temperature B->C D SDS-PAGE C->D E Western Blot D->E F Mass Spectrometry D->F

Caption: Workflow for the detection of metabolically labeled proteins via click chemistry.

Conclusion and Future Perspectives

Hex-5-ynoic acid and other alkynyl fatty acid probes are invaluable tools for the study of protein acylation. While direct comparative data for Hex-5-ynoic acid across a wide range of cell lines is not yet extensively published, the principles outlined in this guide provide a solid foundation for its application and evaluation. The choice of probe should be guided by the specific biological question and the likely chain-length preference of the enzymes involved. As our understanding of the "acylome" expands, the use of a diverse toolkit of chemical reporters, including short-chain probes like Hex-5-ynoic acid, will be essential for uncovering new regulatory mechanisms and therapeutic targets.

References

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A-Senior Application Scientist's Guide to Cross-Reactivity Studies of Hex-5-ynoyl Chloride-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactive Probes

In the intricate landscape of chemical biology and drug discovery, chemical probes are indispensable tools for interrogating protein function and identifying therapeutic targets.[1][2] Among these, probes featuring a terminal alkyne, such as those derived from Hex-5-ynoyl chloride, have gained prominence.[3][4][5][6] The power of these probes lies in their dual-functionality: a reactive group that covalently modifies proteins, often at functionally important sites, and a bioorthogonal alkyne "handle" that allows for the subsequent attachment of reporter tags via click chemistry.[7] This enables the visualization and identification of protein targets within complex biological systems.[8]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for probes based on the Hex-5-ynoyl scaffold. We will compare methodologies, provide detailed experimental protocols, and explain the rationale behind key steps, empowering researchers to confidently assess the specificity of their chemical tools.

The Hex-5-ynoyl Moiety: A Profile

This compound is a six-carbon chain featuring a terminal alkyne and a highly reactive acyl chloride.[3][4][5][6]

  • Reactive Group (Warhead): The acyl chloride is an electrophilic warhead that readily reacts with nucleophilic amino acid residues on proteins, such as lysine, serine, threonine, and tyrosine. This broad reactivity makes it a useful tool for labeling proteins that undergo acyl modifications but also predisposes it to extensive off-target labeling.

  • Reporter Handle: The terminal alkyne is the bioorthogonal handle. It remains inert in biological systems until it is specifically reacted with an azide-containing reporter tag (e.g., Azide-Biotin, Azide-Fluorophore) in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry."

The central challenge is that any protein with a sufficiently nucleophilic and accessible residue can be a potential off-target. Thus, understanding the complete interaction profile is critical.

Comparative Analysis: Profiling Strategies

There is no single perfect method for assessing probe specificity. A multi-pronged approach provides the most robust and reliable data. The gold standard for unbiased, proteome-wide analysis is Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry.[8][9][10]

Method Principle Primary Application Advantages Limitations
In-Gel Fluorescence Scanning Probe-labeled proteins are conjugated to a fluorescent azide tag via click chemistry and visualized after SDS-PAGE.Rapid, qualitative assessment of labeling efficiency and gross selectivity.Simple, fast, requires standard lab equipment. Good for initial optimization.Low resolution (many proteins per band), not quantitative, does not identify targets.
Competitive ABPP A specific, unlabeled inhibitor/ligand for the intended target is used to compete with the probe. Reduction in labeling signal for the target indicates specific binding.Validating on-target engagement and assessing the relative affinity of inhibitors.[8]Directly demonstrates target engagement. Can be used to rank inhibitor potency.Relies on having a known, selective competitor. Does not identify unknown off-targets.
Quantitative Mass Spectrometry (Chemoproteomics) Probe-labeled proteins are tagged with biotin-azide, enriched with streptavidin, digested, and identified/quantified by LC-MS/MS.[11][12]Unbiased, proteome-wide identification and quantification of all probe-interacting proteins (on- and off-targets).Comprehensive and unbiased.[12] Identifies novel off-targets. Provides quantitative data for ranking interactors.Technically complex, requires specialized equipment (mass spectrometer), data analysis is sophisticated.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.[13] Target engagement by a probe stabilizes the protein, increasing its melting temperature.Can be used as an orthogonal, label-free method to confirm target engagement in cells or lysates.[13][14]Label-free. Can be performed in intact cells. Confirms direct physical interaction.Not easily scaled for proteome-wide analysis. Indirect readout of binding.

For this compound-based probes, a comprehensive strategy begins with in-gel fluorescence for initial checks, followed by quantitative mass spectrometry for unbiased profiling, and competitive ABPP or CETSA to validate the primary target(s).

Experimental Workflows & Protocols

Workflow 1: Proteome-Wide Off-Target Profiling via Chemoproteomics

This workflow is the definitive method for identifying all potential binding partners of a reactive probe.

Chemoproteomics_Workflow cluster_cell Step 1: Live Cell Labeling cluster_click Step 2: Click Chemistry cluster_enrich Step 3: Enrichment cluster_ms Step 4: Mass Spectrometry cluster_analysis Step 5: Data Analysis Cells Live Cells/Lysate Labeled_Proteome Labeled Proteome Cells->Labeled_Proteome Incubate Probe Hex-5-ynoyl Probe Probe->Labeled_Proteome DMSO Vehicle Control (DMSO) Control_Proteome Control Proteome DMSO->Control_Proteome Click_Rxn Biotinylated Proteome Labeled_Proteome->Click_Rxn CuAAC Control_Click_Rxn Control Proteome Control_Proteome->Control_Click_Rxn CuAAC Biotin_Azide Biotin-Azide Tag Biotin_Azide->Click_Rxn Biotin_Azide->Control_Click_Rxn Enriched_Proteins Enriched Proteins on Beads Click_Rxn->Enriched_Proteins Affinity Capture Enriched_Control Control Proteins on Beads Control_Click_Rxn->Enriched_Control Affinity Capture Streptavidin Streptavidin Beads Streptavidin->Enriched_Proteins Streptavidin->Enriched_Control Digestion Peptides Enriched_Proteins->Digestion On-bead Digestion (Trypsin) Control_Digestion Control Peptides Enriched_Control->Control_Digestion On-bead Digestion (Trypsin) LCMS Raw MS Data Digestion->LCMS LC-MS/MS Analysis Control_Digestion->LCMS Data_Analysis Identify & Quantify Proteins LCMS->Data_Analysis Database Search & Quantification Volcano_Plot Volcano Plot (On- & Off-Targets) Data_Analysis->Volcano_Plot Statistical Analysis

Caption: Chemoproteomic workflow for identifying probe targets.

Detailed Protocol:

  • Proteome Labeling:

    • Rationale: This initial step covalently attaches the probe to its targets in a biologically relevant context (e.g., live cells or fresh lysate). A vehicle control (DMSO) is essential to identify proteins that bind non-specifically to the enrichment beads.

    • Procedure:

      • Culture cells to ~80% confluency. For lysate experiments, harvest and lyse cells in a non-denaturing buffer (e.g., PBS) without detergents that could interfere with labeling.

      • Treat cells/lysate with the Hex-5-ynoyl probe (e.g., 10-50 µM final concentration) for 1-2 hours. In parallel, treat a control sample with an equivalent volume of DMSO.

      • For live cells, wash 3x with cold PBS to remove excess probe. For lysates, proceed directly to the next step.

      • Lyse the cells (if labeled live) in lysis buffer (e.g., 1% SDS in PBS) and sonicate to shear DNA and ensure complete denaturation. Measure protein concentration (e.g., via BCA assay).

  • Click Chemistry (CuAAC Reaction):

    • Rationale: This step attaches a biotin tag to the probe-labeled proteins. Biotin's high affinity for streptavidin will be used for enrichment.

    • Procedure:

      • To 1 mg of labeled proteome in 1 mL, add the click-chemistry reagents sequentially: 1 mM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA ligand (stabilizes copper), and 1 mM CuSO₄.

      • Vortex and incubate at room temperature for 1 hour, protected from light.

  • Protein Enrichment:

    • Rationale: Streptavidin-coated beads will selectively capture the biotin-tagged proteins, separating them from the unlabeled proteome.

    • Procedure:

      • Pre-clear the lysate by adding 50 µL of streptavidin-agarose beads and rotating for 30 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube. This minimizes background from endogenously biotinylated proteins.

      • Add a fresh 50 µL aliquot of streptavidin beads to the pre-cleared lysate.

      • Incubate for 1-2 hours at 4°C with rotation to allow for binding.

      • Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specific binders (e.g., 3x with 0.5% SDS in PBS, 3x with 1 M Urea in PBS, 3x with PBS).

  • On-Bead Digestion and Mass Spectrometry:

    • Rationale: Digesting the enriched proteins into peptides directly on the beads reduces sample loss and contamination. LC-MS/MS then identifies and quantifies these peptides.

    • Procedure:

      • Resuspend the washed beads in a buffer containing a denaturant (e.g., 2 M Urea in 50 mM Tris).

      • Reduce disulfide bonds with DTT (10 mM, 30 min, 37°C) and alkylate cysteines with iodoacetamide (20 mM, 30 min, RT, in the dark).

      • Add sequencing-grade trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the peptides. Acidify the peptides with formic acid and desalt using a C18 StageTip.

      • Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap platform).[11]

  • Data Analysis:

    • Rationale: Raw MS data is processed to identify peptides and proteins. By comparing the abundance of each protein in the probe-treated sample versus the DMSO control, true interactors can be statistically distinguished from background binders.

    • Procedure:

      • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

      • Use a label-free quantification (LFQ) method to determine protein intensities in each sample.

      • Perform statistical analysis (e.g., a t-test) comparing the probe-treated replicates to the DMSO-control replicates.

      • Visualize the results as a volcano plot (log₂ fold change vs. -log₁₀ p-value). Proteins that are significantly enriched in the probe-treated sample are considered potential on- or off-targets.

Workflow 2: Target Validation via Competitive Labeling

This workflow validates that the probe binds a specific, known target of interest.

Competitive_Workflow cluster_pretreat Step 1: Pre-treatment cluster_probe Step 2: Probe Labeling cluster_readout Step 3: Readout cluster_result Step 4: Result Interpretation Lysate1 Proteome Sample 1 Treated_Lysate1 Competitor-Treated Proteome Lysate1->Treated_Lysate1 Lysate2 Proteome Sample 2 Treated_Lysate2 Vehicle-Treated Proteome Lysate2->Treated_Lysate2 Competitor Unlabeled Competitor Competitor->Lysate1 Pre-incubate Vehicle Vehicle (DMSO) Vehicle->Lysate2 Pre-incubate Labeled_Lysate1 Competitor + Probe Treated_Lysate1->Labeled_Lysate1 Labeled_Lysate2 Vehicle + Probe Treated_Lysate2->Labeled_Lysate2 Probe Hex-5-ynoyl Probe Probe->Treated_Lysate1 Probe->Treated_Lysate2 Analysis In-gel Fluorescence or LC-MS/MS Labeled_Lysate1->Analysis Click Chemistry & Analysis Labeled_Lysate2->Analysis Result Target signal is reduced in Competitor lane Analysis->Result Compare Signals

Caption: Competitive profiling workflow to validate a target.

Protocol:

  • Pre-incubation with Competitor:

    • Rationale: If the probe binds to a specific site on the target protein, pre-saturating that site with an unlabeled, high-affinity ligand (the competitor) will block the probe from binding.

    • Procedure: Divide a lysate sample into two aliquots. To one, add the specific competitor compound (typically at 10-100x molar excess relative to the probe). To the other, add the same volume of vehicle (DMSO). Incubate for 30-60 minutes at room temperature.

  • Probe Labeling:

    • Procedure: Add the Hex-5-ynoyl probe to both aliquots at the desired final concentration. Incubate for 1 hour.

  • Analysis:

    • Procedure: Perform click chemistry with a fluorescent azide tag (for gel analysis) or a biotin-azide tag (for MS analysis).

    • For In-Gel Analysis: Separate proteins by SDS-PAGE and visualize using a fluorescence scanner. A specific target will show a strong band in the vehicle lane and a significantly fainter band in the competitor lane.

    • For MS Analysis: Proceed with the enrichment and MS workflow described above. A specific target will have a much lower LFQ intensity in the competitor-treated sample compared to the vehicle-treated sample.

Conclusion and Best Practices

The utility of a this compound-based probe is directly proportional to how well its protein interaction landscape is characterized. Relying on assumptions of specificity is a recipe for flawed research.

Key Takeaways:

  • Never Assume Specificity: The reactive nature of the acyl chloride warhead means off-target binding is likely.

  • Embrace Unbiased Profiling: Quantitative chemoproteomics is the most powerful tool for discovering the full spectrum of on- and off-targets.[12]

  • Always Use Controls: Vehicle (DMSO) controls are non-negotiable for distinguishing true signal from background. An inactive analogue of the probe, if available, serves as an excellent negative control.[1]

  • Validate, Validate, Validate: Use orthogonal methods like competitive profiling or CETSA to confirm the engagement of your primary target.

By adopting this rigorous, multi-faceted approach to cross-reactivity profiling, researchers can use reactive chemical probes with confidence, ensuring that their findings are robust, reproducible, and built on a solid foundation of scientific integrity.

References

  • Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
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  • Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
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A Senior Application Scientist's Guide to Chemical Probes for Activity-Based Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Expression, Towards Function

In the post-genomic era, while traditional proteomics has excelled at cataloging the vast landscape of protein expression, a critical question often remains unanswered: which of these proteins are functionally active?[1] The cellular proteome is a dynamic environment where protein function is intricately regulated by post-translational modifications, conformational changes, and interactions with endogenous inhibitors or activators.[2][3] Consequently, protein abundance alone is often a poor proxy for its functional state.[2]

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to directly address this challenge.[4][5] By employing small-molecule chemical probes, known as Activity-Based Probes (ABPs), ABPP allows for the direct interrogation and profiling of the functional state of enzymes within complex biological systems, including cell lysates, living cells, and even whole organisms.[2][4][6] Unlike methods that measure protein levels, ABPP specifically targets and covalently labels active enzymes, providing a direct readout of their catalytic competency.[7] This functional perspective is invaluable for numerous applications, from fundamental biological discovery to drug development and biomarker identification.[1][6]

At the heart of every ABPP experiment lies the chemical probe, a meticulously designed small molecule that serves as the key to unlocking functional information from the proteome. This guide provides a comprehensive review and comparison of the major classes of chemical probes used in activity-based proteomics, offering insights into their design principles, mechanisms of action, and practical applications for researchers, scientists, and drug development professionals.

The Anatomy of an Activity-Based Probe

Most activity-based probes are modular in design, comprising three essential components that work in concert to achieve selective labeling and detection of active enzymes.[6][8]

  • The Warhead (or Reactive Group): This is the business end of the probe, an electrophilic group designed to form a stable, covalent bond with a nucleophilic amino acid residue within the active site of a target enzyme or enzyme family.[9] The warhead's design is critical for the probe's selectivity and reactivity, often mimicking the enzyme's natural substrate or a known covalent inhibitor.[10][11]

  • The Linker: This component connects the warhead to the reporter tag. The linker's structure can influence the probe's overall properties, including its solubility, cell permeability, and steric profile, ensuring that the reporter tag does not interfere with the warhead's binding to the target.[6][8]

  • The Reporter Tag: This moiety enables the detection, visualization, and/or enrichment of probe-labeled proteins.[6] Common reporter tags include:

    • Fluorophores (e.g., rhodamine, fluorescein) for in-gel fluorescence scanning or microscopy.[2]

    • Biotin for affinity purification of labeled proteins using streptavidin beads, followed by mass spectrometry-based identification.[6]

    • Bioorthogonal handles (e.g., terminal alkynes or azides) for "clickable" probes, which allow for a two-step labeling procedure.[2][12]

ABP_Structure cluster_Probe Activity-Based Probe (ABP) cluster_Target Target Enzyme Warhead Warhead (Reactive Group) Linker Linker Warhead->Linker Connects Enzyme Active Site Warhead->Enzyme Reporter Reporter Tag Linker->Reporter Connects

Figure 1: General modular structure of an Activity-Based Probe (ABP).

A Comparative Guide to Chemical Probe Architectures

Chemical probes for ABPP can be broadly categorized based on their mechanism of action and labeling strategy. The choice of probe is dictated by the target enzyme class, the experimental system, and the desired downstream analysis.

Covalent Activity-Based Probes (ABPs): The Direct Approach

Covalent ABPs are the classical and most widely used type of probe. They feature a warhead that is intrinsically reactive and forms a direct covalent bond with a nucleophilic residue in the enzyme's active site.[13] This strategy relies on the heightened nucleophilicity of catalytic residues in the active state.

  • Mechanism: The probe's warhead is designed to be attacked by a specific nucleophilic amino acid (e.g., Ser, Cys, Thr, Lys) that is essential for the enzyme's catalytic activity. This results in a stable, irreversible covalent linkage.[2][9]

  • Key Classes & Examples:

    • Serine Hydrolase Probes: Fluorophosphonates (FPs) are a hallmark of this class, targeting the active site serine. FP-rhodamine, for instance, is a widely used probe for visualizing serine hydrolase activity in-gel.[4][11]

    • Cysteine Protease Probes: Warheads like epoxides (e.g., E-64), vinyl sulfones, and acyloxymethyl ketones (AOMKs) are commonly used to target the catalytic cysteine residue in proteases like caspases and cathepsins.[1][2][8]

    • Threonine Protease Probes: The proteasome, a key threonine protease complex, can be targeted by probes with vinyl sulfone warheads.[2]

    • Metalloprotease Probes: Designing probes for metalloproteases is more challenging as they utilize a metal cofactor for catalysis rather than a covalent intermediate. However, probes incorporating hydroxamate or phosphinic acid moieties coupled with a photo-crosslinker have been developed.[2][14]

Affinity-Based Probes (AfBPs) with Photo-Crosslinkers: Capturing Non-Covalent Interactions

For enzymes that do not form covalent intermediates or for studying non-covalent protein-ligand interactions, affinity-based probes (AfBPs) provide an alternative.[6] These probes first bind to the target protein with high affinity and then form a covalent bond upon photoactivation.

  • Mechanism: AfBPs contain a highly selective recognition motif and a photo-activatable group. Upon binding to the target, the sample is irradiated with UV light, which generates a highly reactive intermediate (e.g., a carbene or nitrene) from the photo-crosslinker.[10][15] This intermediate then reacts non-specifically with nearby amino acid residues, forming a covalent bond and "trapping" the probe on its target.[14][16]

  • Common Photo-Crosslinking Groups:

    • Diazirines: Small, stable, and generate highly reactive carbenes upon irradiation, leading to efficient crosslinking. They are often preferred due to their small size, which minimizes perturbation of the parent molecule.[14][17]

    • Benzophenones: Generate a triplet biradical upon UV activation that can abstract a hydrogen atom from C-H bonds, forming a covalent C-C bond. They require longer irradiation times compared to diazirines.[16][17]

    • Aryl Azides: Form highly reactive nitrene intermediates upon photolysis. They are effective but can sometimes be prone to intramolecular rearrangements.[10][16]

"Clickable" Probes: A Versatile Two-Step Strategy

The direct incorporation of bulky reporter tags like biotin or large fluorophores can sometimes hinder a probe's cell permeability or its ability to bind its target.[2] The "click chemistry" approach circumvents this issue by using a two-step labeling strategy.[12]

  • Mechanism:

    • Labeling: The biological sample is first incubated with a probe containing a small, bioorthogonal handle (typically a terminal alkyne or an azide) instead of a bulky reporter tag.[18] This minimalist probe can more readily enter cells and engage its target.

    • Ligation: After labeling and cell lysis, the corresponding bioorthogonal reporter tag (e.g., azide-fluorophore or alkyne-biotin) is "clicked" onto the probe-protein conjugate using a highly efficient and specific reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][18]

  • Advantages: This approach offers greater flexibility and is particularly well-suited for in vivo and live-cell profiling experiments.[2][19] It allows for the use of probes that are more cell-permeable and less likely to cause steric hindrance.

Comparative Analysis of Chemical Probes

The selection of a chemical probe is a critical decision in the design of an ABPP experiment. The table below summarizes the key features, advantages, and limitations of the major probe types.

Probe TypeMechanism of ActionTarget ResiduesAdvantagesDisadvantages
Covalent ABPs Direct, irreversible covalent modification of a catalytic nucleophile.[9]Serine, Cysteine, Threonine, Lysine.[2][9]High specificity for active enzymes; robust and direct labeling; well-established for many enzyme classes.Limited to enzymes with a suitable catalytic nucleophile; warheads can have off-target reactivity.
Affinity-Based (Photo-Crosslinking) Probes (AfBPs) Non-covalent binding followed by UV-light-induced covalent crosslinking.[6][10]Any proximal residue in the binding pocket.Applicable to enzymes without catalytic nucleophiles and non-covalent interactions; temporal control via light activation.[15]Can result in non-specific background labeling; UV irradiation can cause cell damage; efficiency can be variable.[14][17]
"Clickable" Probes Two-step process: covalent labeling with a bioorthogonal handle, followed by ligation to a reporter tag.[2][12]Same as Covalent or Affinity-Based Probes.Improved cell permeability; reduced steric hindrance; high modularity and flexibility for different reporter tags.[2][18]Requires an additional reaction step; potential toxicity of copper catalyst in CuAAC (though alternatives exist).

Experimental Protocols & Workflows

Executing a successful ABPP experiment requires careful planning and execution. Below are generalized workflows and protocols for common ABPP applications.

Workflow 1: Standard In Vitro ABPP with a Biotinylated Probe

This workflow is ideal for comparative profiling of enzyme activities in cell or tissue lysates.

Figure 2: Workflow for a standard in vitro ABPP experiment.

Step-by-Step Protocol (In Vitro Labeling): [19]

  • Proteome Preparation: Prepare cell or tissue homogenates in an appropriate buffer (e.g., PBS or Tris) on ice. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Adjust the protein concentration of the lysates (e.g., to 1 mg/mL). Add the biotinylated activity-based probe to the lysate at a predetermined final concentration (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for covalent labeling of target enzymes.

  • Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.

  • Affinity Enrichment: For mass spectrometry, instead of quenching with loading buffer, incubate the labeled proteome with streptavidin-agarose beads for a period (e.g., 1 hour) at 4°C to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with buffers of decreasing detergent concentration and finally with a buffer like urea to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce and alkylate the captured proteins, and then digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze it using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[20]

Workflow 2: Live-Cell ABPP using a "Clickable" Probe

This workflow is used to profile enzyme activity directly within intact, living cells, providing a more physiologically relevant snapshot.

Figure 3: Workflow for live-cell ABPP using a clickable probe.

Step-by-Step Protocol (Live-Cell Labeling): [19][21]

  • Cell Treatment: Culture cells to the desired confluency. Treat the intact cells by adding the alkyne-tagged probe directly to the culture medium at an appropriate concentration and for a specific duration.

  • Cell Harvest and Lysis: After incubation, wash the cells with cold PBS to remove excess probe. Harvest the cells and lyse them in a suitable lysis buffer.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail, which includes an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Incubation: Allow the click reaction to proceed for a set time (e.g., 1 hour) at room temperature.

  • Enrichment and Analysis: Following the click reaction, the workflow proceeds similarly to the in vitro protocol. The now-biotinylated proteins are enriched using streptavidin beads, digested with trypsin, and analyzed by LC-MS/MS.

Quantitative Analysis in ABPP

To compare enzyme activity across different biological states (e.g., diseased vs. healthy tissue, drug-treated vs. vehicle), quantitative proteomic strategies are integrated into the ABPP workflow.[4]

  • Label-Free Quantification (LFQ): The relative abundance of identified proteins is determined by comparing the signal intensities or spectral counts of their corresponding peptides across different MS runs.[22]

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are metabolically labeled with "heavy" or "light" isotopes of essential amino acids. Proteomes from different conditions can then be mixed, and the relative activity of a target enzyme is determined by the ratio of heavy to light peptides identified by MS.[4][7]

  • Tandem Mass Tags (TMT): Peptides from different samples are labeled with isobaric tags. These tags are identical in mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions, allowing for the simultaneous identification and relative quantification of proteins from multiple samples in a single MS run.[4][7]

Conclusion and Future Horizons

Chemical probes are the cornerstone of activity-based proteomics, enabling the functional annotation of enzymes on a global scale. The field has evolved from simple covalent probes for specific enzyme classes to sophisticated photo-activatable and clickable probes that can be used in living organisms.[6] The choice between a direct covalent ABP, a photo-activatable AfBP, or a clickable probe depends on the biological question, the nature of the target, and the experimental system.

Future innovations will likely focus on the development of novel warheads to target a wider range of enzyme classes and even non-enzymatic proteins.[10] The design of probes with enhanced selectivity, improved imaging capabilities (e.g., for positron emission tomography), and cleavable linkers to improve analytical workflows will continue to expand the power and reach of ABPP.[6][8] By integrating these advanced chemical tools with cutting-edge mass spectrometry and data analysis platforms, activity-based proteomics is poised to continue illuminating the complex functional landscape of the proteome, accelerating drug discovery and deepening our understanding of health and disease.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hex-5-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling reactive reagents like Hex-5-ynoyl chloride demands not just procedural knowledge, but a deep understanding of the chemical principles that govern its safe use and disposal. This guide provides an in-depth, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and chemical causality, to ensure the protection of personnel and the environment.

This compound is a bifunctional molecule possessing both a reactive acyl chloride and a terminal alkyne. This unique structure necessitates a disposal protocol that addresses the hazards of both functional groups: the moisture-sensitive, corrosive nature of the acyl chloride and the potential for the terminal alkyne to form explosive metal acetylides.[1][2] The primary and most effective method for its disposal is a controlled neutralization reaction, often referred to as quenching, which transforms the reactive compound into less hazardous, water-soluble byproducts.[3]

Immediate Safety Imperatives: Before You Begin

Prior to initiating any disposal procedure, a thorough risk assessment is mandatory. The following safety measures are non-negotiable and must be strictly adhered to:

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes chemical-resistant gloves (nitrile is a suitable option), safety goggles and a face shield to protect against splashes, and a flame-retardant lab coat.[4][5][6]

  • Chemical Fume Hood: All handling and disposal operations involving this compound must be performed within a certified, properly functioning chemical fume hood to mitigate the risk of inhaling its corrosive and irritating vapors.[1][3][4]

  • Spill Management: Be prepared for accidental spills. An inert, dry absorbent material such as sand, vermiculite, or earth should be readily available.[3] In the event of a spill, do not use water or combustible materials for absorption. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

  • Avoid Incompatible Materials: Keep this compound away from water, alcohols, amines, strong bases, and metals that can form explosive acetylides (e.g., copper, silver, mercury).[2][7]

Quantitative Data Summary

The following table summarizes key data for this compound, informing the necessary safety and handling precautions.

PropertyValueSource
CAS Number 55183-45-4[1][8][9]
Molecular Formula C₆H₇ClO[1][8][9]
Molecular Weight 130.57 g/mol [1][8][9]
Physical Form Brown liquid
GHS Hazard Codes H314, H335, H226/H227[1]
GHS Hazard Statements Causes severe skin burns and eye damage; May cause respiratory irritation; Flammable/Combustible liquid and vapor[1]

Disposal Protocol: Controlled Neutralization of this compound

The core of the disposal procedure is the controlled quenching of the acyl chloride functionality. This is an exothermic reaction that must be managed carefully to prevent a runaway reaction. The terminal alkyne is relatively stable under these basic quenching conditions but will be carried through the process for final waste disposal.

Step 1: Preparation of the Neutralizing Solution

The choice of neutralizing agent is critical. A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. Sodium bicarbonate is generally preferred due to its milder reactivity, which results in a more controlled reaction with less vigorous gas evolution.[3]

  • In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate.

  • Use a beaker or flask that is at least four times the volume of your final solution to accommodate potential foaming and gas evolution (CO₂).

  • Place the beaker in an ice bath and stir the solution with a magnetic stir bar to ensure efficient heat dissipation.

Step 2: Slow Addition of this compound

This is the most critical phase of the disposal process. The rate of addition must be slow and deliberate to maintain control over the reaction temperature.

  • If the quantity of this compound is large, consider diluting it with an inert, dry solvent (e.g., toluene) to aid in controlling the reaction rate.

  • Using a dropping funnel or a pipette, add the this compound to the cold, stirring bicarbonate solution dropwise.

  • Monitor the reaction for any signs of excessive heat generation, gas evolution, or splashing. If the reaction becomes too vigorous, immediately stop the addition until it subsides. The addition rate should be controlled to prevent excessive heat generation and foaming.[3]

Step 3: Completion and Verification of Neutralization

Ensuring the complete destruction of the reactive acyl chloride is essential for safe disposal.

  • After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The solution should be basic (pH > 8) to confirm that all the acyl chloride has been neutralized.[3] If it is not, add more sodium bicarbonate solution until a stable basic pH is achieved.

Step 4: Waste Segregation and Final Disposal

Proper segregation of the resulting waste streams is crucial for regulatory compliance and environmental responsibility.

  • Aqueous Waste: The resulting aqueous solution contains sodium hex-5-ynoate, sodium chloride, and excess sodium bicarbonate. Unless prohibited by local regulations, this solution can typically be neutralized with a dilute acid (e.g., HCl) to a pH between 6 and 8 and then flushed down the drain with copious amounts of water. Consult your institution's EHS guidelines for specific instructions.

  • Organic Waste: If an organic solvent was used for dilution, the mixture will separate into two layers. Separate the layers using a separatory funnel. The organic layer should be disposed of in a properly labeled non-halogenated or halogenated (depending on the solvent used) organic waste container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste. These items should be collected in a sealed, labeled container for solid hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DisposalWorkflow cluster_prep Preparation cluster_quench Neutralization cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PrepareBase Prepare Cold NaHCO3 Solution AddChloride Slowly Add This compound PrepareBase->AddChloride Initiate Quenching Stir Stir and Allow Reaction to Complete AddChloride->Stir Monitor & Control CheckpH Verify Basic pH (>8) Stir->CheckpH Ensure Complete Reaction Separate Separate Layers (if applicable) CheckpH->Separate SolidWaste Dispose of Contaminated Solid Waste CheckpH->SolidWaste Collect Contaminated PPE, etc. AqueousWaste Neutralize & Dispose Aqueous Waste Separate->AqueousWaste OrganicWaste Dispose of Organic Waste Separate->OrganicWaste

Sources

Personal protective equipment for handling Hex-5-ynoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Hex-5-ynoyl Chloride

This compound is a highly reactive acyl chloride, a functional group known for its utility in organic synthesis and, concurrently, its hazardous nature. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. By understanding the inherent risks and adhering to the rigorous protocols outlined below, you can mitigate potential hazards and ensure a safe laboratory environment.

Understanding the Hazards of this compound

This compound is a corrosive, flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[1] The primary dangers stem from its high reactivity, particularly with water and other nucleophilic substances, which can lead to the release of corrosive hydrogen chloride (HCl) gas.[3][4][5]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1][2][3]

  • Flammable: A flammable liquid and vapor that requires careful handling to prevent ignition.[1][3]

  • Reactive: Reacts violently with water, alcohols, and bases, producing toxic and corrosive fumes.[4]

  • Respiratory Irritant: Inhalation of vapors can lead to respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small-Scale Operations (<5g) in a Fume Hood Nitrile or neoprene gloves (double-gloving recommended)Chemical splash goggles and a face shieldFlame-retardant lab coatNot typically required if work is performed in a certified fume hood
Large-Scale Operations (>5g) or Operations Outside a Fume Hood Nitrile or neoprene gloves (double-gloving recommended)Chemical splash goggles and a face shieldChemical-resistant apron over a flame-retardant lab coatA properly fitted respirator with an acid gas cartridge

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and apron.

    • Wash your hands thoroughly.

    • Put on the inner pair of gloves.

    • Put on your respirator (if required), ensuring a proper seal.

    • Put on your safety goggles and face shield.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside.

    • Remove your face shield and goggles.

    • Remove your lab coat and apron, turning them inside out as you remove them.

    • Remove the inner pair of gloves.

    • Remove your respirator (if worn).

    • Wash your hands thoroughly.

Operational Plan: From Receipt to Disposal

A comprehensive plan for handling this compound from the moment it arrives in the lab to its final disposal is essential for safety.

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4]

  • A secondary containment tray should be used to contain any potential spills.

  • Store in a designated corrosives cabinet.

  • Always work in a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[4][6]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

  • Use only glass or other compatible materials for handling and transfers. Check a chemical compatibility chart if you are unsure.[8][9][10]

  • When transferring the liquid, use a syringe or cannula technique to minimize exposure to air and moisture.

  • Keep the container tightly closed when not in use.

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If it is safe to do so, use a spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate. Be aware that this reaction may generate heat and fumes.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Quench any residual this compound by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood.

  • Dispose of the neutralized waste and all contaminated materials in a properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and safety protocols for handling this compound.

start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area in Secondary Containment inspect->store ppe Don Appropriate PPE (See Table) store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handle Handle with Care Using Compatible Materials fume_hood->handle spill Spill Occurs? handle->spill spill_response Follow Spill Response Protocol spill->spill_response Yes dispose Dispose of Waste Properly spill->dispose No spill_response->dispose end End of Procedure dispose->end

Caption: Decision workflow for handling this compound.

By rigorously adhering to these guidelines, researchers can safely utilize the reactive properties of this compound while minimizing the risks to themselves and their colleagues.

References

  • PubChem. This compound | C6H7ClO | CID 2759284. National Center for Biotechnology Information. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedure for Hydrochloric Acid. University of California, Los Angeles. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Utah. Acid Handling. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Abound. This compound. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • PubChemLite. This compound (C6H7ClO). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • RAPRA Technology Limited. Chemical Compatibility Chart. [Link]

  • PubChem. 5-Hexenoyl chloride | C6H9ClO | CID 10975519. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

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